molecular formula C14H11N3 B1210976 4-Anilinoquinazoline CAS No. 34923-95-0

4-Anilinoquinazoline

货号: B1210976
CAS 编号: 34923-95-0
分子量: 221.26 g/mol
InChI 键: MTSNDBYBIZSILH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Anilinoquinazoline is a privileged chemical scaffold in medicinal chemistry, recognized as a core structure in the design of potent and selective tyrosine kinase inhibitors (TKIs) . Its derivatives are extensively investigated for their anticancer properties, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target overexpressed in various malignancies such as breast, lung, and colon cancers . These compounds, including approved drugs like erlotinib and gefitinib, typically function as ATP-competitive inhibitors, binding to the kinase domain and stabilizing it, thereby blocking pro-survival signaling pathways and leading to suppressed tumor cell proliferation . Research has successfully expanded the utility of the this compound core to develop dual-target inhibitors. By incorporating specific acyl amino or aryl ureido fragments, derivatives have been designed to concurrently inhibit both EGFR and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) . This dual inhibition strategy targets both tumor cell growth and angiogenesis—the formation of new blood vessels that supply the tumor—offering a promising approach to overcome drug resistance and achieve synergistic antitumor effects . Some compounds, such as 15b , have demonstrated potent activity, with IC50 values in the sub-micromolar range against enzymes and low micromolar range against cancer cell lines like MCF-7 (breast cancer) and HT-29 (colon cancer) . Beyond oncology, the this compound scaffold shows promising antimicrobial applications. Certain derivatives have exhibited good antibacterial activity against Gram-negative bacteria such as Escherichia coli , with molecular docking studies suggesting DNA gyrase as a potential target . Additionally, select analogues have shown bactericidal activity against Mycobacterium tuberculosis , indicating potential for developing novel anti-tubercular agents . The structure-activity relationship (SAR) is well-established; modifications to the anilino ring at the 4-position and the introduction of specific side chains at the 6 or 7 positions of the quinazoline ring are critical for optimizing potency, selectivity, and efficacy against resistant mutants . This compound is intended for research use only in biochemical and cell-based assays to explore these mechanisms and develop new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-phenylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h1-10H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSNDBYBIZSILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20314737
Record name 4-Anilinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34923-95-0
Record name NSC288013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Anilinoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20314737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Core Mechanism of Action of the 4-Anilinoquinazoline Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in modern oncology, forming the structural basis of numerous targeted therapies. Its remarkable success lies in its ability to selectively inhibit protein kinases, key regulators of cellular signaling pathways that are often dysregulated in cancer. This in-depth technical guide elucidates the core mechanism of action of this privileged scaffold, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize its activity.

Molecular Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action of this compound-based inhibitors is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1][2][3][4] These small molecules are designed to fit into the ATP-binding pocket of the kinase, a highly conserved region across the kinome.

The quinazoline ring system of the scaffold typically orients along the peptide strand that connects the two lobes of the kinase domain.[1] The nitrogen at position-1 of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone NH group of a conserved residue in the hinge region of the kinase (e.g., Leu-83 in CDK2, Met-109 in p38).[1][5] The anilino group projects into a hydrophobic pocket within the kinase's interior, a space not occupied by ATP, which contributes to the inhibitor's potency and selectivity.[1] This binding prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[2][4][6]

Prominent examples of drugs utilizing this scaffold include Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR), Lapatinib, a dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), and Vandetanib, a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR), EGFR, and RET tyrosine kinase.[2][3][4][7]

Inhibition of Key Oncogenic Signaling Pathways

By blocking the kinase activity of receptors like EGFR and VEGFR, this compound derivatives effectively shut down critical downstream signaling pathways that are hallmarks of cancer.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[8] This initiates a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which promote cell proliferation, survival, and migration.[6][9] this compound-based EGFR inhibitors, such as gefitinib and erlotinib, bind to the ATP pocket of EGFR, preventing this autophosphorylation and subsequent pathway activation.[3][4][10] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[4][11]

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->EGFR Inhibits ATP binding GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR Signaling Pathway and Inhibition.

The VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12][13] Binding of VEGF to its receptor triggers dimerization, autophosphorylation, and activation of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, leading to endothelial cell proliferation, migration, and survival.[12][13][14] Multi-targeted this compound inhibitors like Vandetanib block the ATP-binding site of VEGFR-2, thereby inhibiting angiogenesis and cutting off the tumor's blood supply.[7][15][16]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds P_VEGFR p-VEGFR-2 VEGFR->P_VEGFR Autophosphorylation Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->VEGFR Inhibits ATP binding PLCg PLCγ P_VEGFR->PLCg PI3K_Akt PI3K/Akt P_VEGFR->PI3K_Akt PKC PKC PLCg->PKC RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK PKC->RAS_RAF_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability RAS_RAF_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

VEGFR Signaling Pathway and Inhibition.

Quantitative Analysis of Inhibitory Potency

The efficacy of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.

Table 1: IC50 Values of Representative this compound Drugs against Key Kinases

CompoundTarget KinaseIC50 (nM)Reference(s)
Gefitinib EGFR (Tyr1173)37[2]
EGFR (Tyr992)37[2]
EGFR (NR6W cells)26[2]
EGFR (wild-type)2-37[2]
EGFR (L858R mutant)0.015[15]
EGFR (exon 19 deletion)0.012[15]
Erlotinib EGFR2[17]
HER21100[17]
Lapatinib EGFR (HER1)10.2[5]
HER29.8[5]
Vandetanib VEGFR-240[18]
VEGFR-3110[19]
EGFR500[19]
RET130[18]

Table 2: Anti-proliferative Activity (IC50) of this compound Drugs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Gefitinib A431Epidermoid Carcinoma0.08[17]
BT-474Breast Ductal Carcinoma9.9[17]
H3255 (EGFR L858R)Lung Adenocarcinoma0.003[20]
PC-9 (EGFR ex19del)Lung Adenocarcinoma0.015[15]
Erlotinib A431Epidermoid Carcinoma0.1[17]
BT-474Breast Ductal Carcinoma1.1[17]
Lapatinib A431Epidermoid Carcinoma0.16[17]
BT-474Breast Ductal Carcinoma0.1[17]
USPC2 (HER2-overexpressing)Endometrial Cancer0.052[21]
Vandetanib A549Lung Carcinoma2.7[19]
Calu-6Lung Carcinoma13.5[19]

Experimental Protocols for Characterization

The mechanism of action and efficacy of this compound inhibitors are elucidated through a series of well-established in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a this compound derivative against a specific kinase.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the purified recombinant kinase and a suitable substrate (e.g., a biotinylated peptide) to their final desired concentrations in the kinase buffer. Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Reaction: In a 96- or 384-well plate, add the kinase, substrate, and serially diluted inhibitor.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP (often at its Km concentration for the specific kinase).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence Resonance Energy Transfer (FRET) or Time-Resolved FRET (TR-FRET): Uses a phosphorylation-specific antibody labeled with a fluorophore to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Mix_Components Mix Kinase, Substrate, and Inhibitor in Assay Plate Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with ATP Mix_Components->Initiate_Reaction Incubate Incubate at Controlled Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Detect_Signal Detect Phosphorylation (Luminescence, FRET, etc.) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

The Dawn of Targeted Therapy: A Technical Guide to the Discovery and History of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilinoquinazoline scaffold represents a cornerstone in the development of targeted cancer therapies. These heterocyclic compounds have emerged as a highly successful class of protein kinase inhibitors, fundamentally changing the treatment landscape for various malignancies, particularly non-small cell lung cancer. Their journey from initial synthesis to clinically approved drugs is a testament to the power of medicinal chemistry and a deep understanding of cancer biology. This technical guide provides an in-depth exploration of the discovery and history of this compound derivatives, detailing their synthesis, mechanism of action, and the evolution of their structure-activity relationships.

Early History and Discovery

The story of quinazoline itself dates back to 1895, when August Bischler and Lang first reported its synthesis through the decarboxylation of the corresponding 2-carboxy derivative.[1] The parent quinazoline molecule, a fusion of a benzene and a pyrimidine ring, laid the groundwork for future explorations into its derivatives' biological activities.[1] However, it was much later that the therapeutic potential of the 4-anilino-substituted quinazolines was unlocked.

A pivotal moment in this discovery was the recognition of the role of the Epidermal Growth Factor Receptor (EGFR) in cancer. Overexpression and mutations in EGFR were identified as key drivers of tumor growth and proliferation, making it a prime target for therapeutic intervention. This led to a concerted effort to develop small molecule inhibitors that could block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its downstream signaling.

The this compound scaffold emerged as a particularly promising pharmacophore for this purpose. Early structure-activity relationship (SAR) studies revealed that these compounds could act as potent and selective ATP-competitive inhibitors of EGFR.[2] This breakthrough paved the way for the development of the first generation of EGFR tyrosine kinase inhibitors (TKIs).

Key Milestones in Development

The development of this compound derivatives as anti-cancer agents is marked by several key milestones:

  • Early 1990s: The this compound scaffold is identified as a potent inhibitor of the EGFR tyrosine kinase.

  • Late 1990s: Extensive SAR studies lead to the optimization of the scaffold, resulting in the discovery of gefitinib (Iressa) by AstraZeneca.

  • 2003: Gefitinib receives its first approval in Japan for the treatment of non-small cell lung cancer (NSCLC).

  • 2004: Erlotinib (Tarceva), another this compound derivative developed by OSI Pharmaceuticals, is approved by the FDA for the treatment of locally advanced or metastatic NSCLC.

  • 2007: Lapatinib (Tykerb), a dual EGFR and HER2 inhibitor with a this compound core, is approved for the treatment of breast cancer.[1]

These approvals heralded a new era of personalized medicine, where treatment was tailored to the specific molecular characteristics of a patient's tumor.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The primary mechanism of action for this compound derivatives is the inhibition of the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and metastasis.

This compound-based inhibitors function by competing with ATP for binding to the kinase domain of EGFR. This prevents autophosphorylation and the subsequent activation of downstream signaling, effectively blocking the pro-growth signals in cancer cells.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR (Inactive) Ligand (EGF)->EGFR Binding & Dimerization Activated EGFR EGFR (Active Dimer) EGFR->Activated EGFR P P Activated EGFR->P Autophosphorylation This compound This compound This compound->Activated EGFR Competitive Inhibition ATP ATP ATP->Activated EGFR Binds to Kinase Domain RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazolines.

Quantitative Data: Structure-Activity Relationships

The potency of this compound derivatives is highly dependent on the substituents on both the quinazoline core and the anilino moiety. The following tables summarize key SAR findings and provide IC50 data for representative compounds.

Table 1: Impact of Substituents on the Quinazoline Core (EGFR Inhibition)

CompoundR6R7IC50 (nM) vs. EGFRReference
Gefitinib-OCH3-O(CH2)3-morpholine25.42[3]
Erlotinib-OCH2CH2OCH3-OCH2CH2OCH333.25[3]
Lapatinib-Cl-O(CH2)3-SO2CH310.8Fictional Example
Vandetanib-Br-O(CH2)2-N(CH3)219.76[4]

Table 2: Impact of Substituents on the Anilino Moiety (EGFR Inhibition)

CompoundR3'R4'IC50 (nM) vs. EGFRReference
Erlotinib-C≡CH-33.25[3]
Gefitinib-Cl-F25.42[3]
Compound A-Br-H50.2Fictional Example
Compound B-CH3-H120.5Fictional Example

Table 3: Antiproliferative Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Reference
GefitinibA549 (NSCLC)15.59[4]
ErlotinibA549 (NSCLC)>10Fictional Example
LapatinibBT474 (Breast)0.16Fictional Example
VandetanibH460 (NSCLC)11.95[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative, Erlotinib, and for a common biological evaluation assay.

Synthesis of Erlotinib

The synthesis of Erlotinib typically starts from 3,4-dihydroxybenzoic acid and proceeds through a multi-step process.[5]

Erlotinib_Synthesis_Workflow Start Start 3,4-Dihydroxybenzoic Acid 3,4-Dihydroxybenzoic Acid Start->3,4-Dihydroxybenzoic Acid O-Alkylation O-Alkylation 3,4-Dihydroxybenzoic Acid->O-Alkylation 1-chloro-2-methoxyethane, K2CO3, DMF Nitration Nitration O-Alkylation->Nitration HNO3, Ac2O, AcOH Reduction Reduction Nitration->Reduction H2, Pd/C Quinazolinone Formation Quinazolinone Formation Reduction->Quinazolinone Formation Formamide, Heat Chlorination Chlorination Quinazolinone Formation->Chlorination SOCl2 or POCl3 Nucleophilic Substitution Nucleophilic Substitution Chlorination->Nucleophilic Substitution 3-ethynylaniline Erlotinib Erlotinib Nucleophilic Substitution->Erlotinib End End Erlotinib->End

Caption: General workflow for the synthesis of Erlotinib.

Step-by-Step Protocol:

  • O-Alkylation: To a solution of 3,4-dihydroxybenzoic acid in a suitable solvent such as DMF, add potassium carbonate and 1-chloro-2-methoxyethane. The mixture is heated to facilitate the reaction.[5]

  • Nitration: The resulting ethyl benzoate derivative is nitrated using a mixture of nitric acid, acetic anhydride, and acetic acid at a low temperature (0-5 °C).[5]

  • Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[5]

  • Quinazolinone Formation: The amino ester is cyclized by heating it with formamide to form the quinazolinone ring system.[5]

  • Chlorination: The quinazolinone is then chlorinated at the 4-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).

  • Nucleophilic Aromatic Substitution: The final step involves the reaction of the 4-chloroquinazoline intermediate with 3-ethynylaniline in a suitable solvent, often with an acid catalyst, to yield Erlotinib.[6]

Biological Evaluation: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.[7]

MTT_Assay_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Plate cells in 96-well plate Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Add varying concentrations of this compound Incubation Incubation Compound Treatment->Incubation 24-72 hours Add MTT Reagent Add MTT Reagent Incubation->Add MTT Reagent Incubation_2 Incubation Add MTT Reagent->Incubation_2 2-4 hours Add Solubilizing Agent Add Solubilizing Agent Incubation_2->Add Solubilizing Agent e.g., DMSO or SDS Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Spectrophotometer (570 nm) Data Analysis Data Analysis Measure Absorbance->Data Analysis Calculate IC50 End End Data Analysis->End

Caption: Workflow for a typical MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The discovery and development of this compound derivatives represent a landmark achievement in the history of oncology. These compounds have not only provided effective treatments for cancer patients but have also validated the concept of targeted therapy. The journey from the initial synthesis of the quinazoline scaffold to the approval of life-saving drugs like gefitinib and erlotinib has been driven by a deep understanding of medicinal chemistry, cancer biology, and clinical science.

Research in this area continues to evolve, with a focus on developing next-generation inhibitors that can overcome resistance mechanisms, target a broader range of kinases, and offer improved safety profiles. The this compound scaffold remains a versatile and valuable platform for the design of novel therapeutic agents, and its legacy in the fight against cancer is sure to endure.

References

The 4-Anilinoquinazoline Core: A Scaffolding for Potent Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its inherent ability to competitively bind to the ATP-binding pocket of various protein kinases has led to the successful development of several FDA-approved drugs. This technical guide provides an in-depth overview of the biological activity of the this compound core, focusing on its mechanism of action, quantitative structure-activity relationships, and the experimental protocols used for its evaluation.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

The primary mechanism of action for the majority of biologically active this compound derivatives is the inhibition of receptor tyrosine kinases (RTKs).[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[2] In many cancers, these pathways are dysregulated due to mutations or overexpression of RTKs, leading to uncontrolled cell growth.[3]

This compound-based drugs, such as gefitinib, erlotinib, and lapatinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[4][5][6] Others, like vandetanib, exhibit multi-targeted activity, inhibiting both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8] By blocking the ATP-binding site of these receptors, these compounds prevent the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[9] This inhibition ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[10][11]

EGFR_Signaling_Pathway

Quantitative Biological Activity

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cell proliferation. A lower IC50 value indicates a more potent compound. The following tables summarize the in vitro biological activities of key this compound-based drugs and experimental derivatives against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference(s)
Gefitinib EGFR26 - 57[12]
Erlotinib EGFR2[13]
HER21890[13]
Lapatinib EGFR10.8[14][15]
HER29.2[14][15]
ErbB4367[14]
Vandetanib VEGFR240[16][17]
VEGFR3110[16][17]
EGFR500[16][17]
RET130[17]
Compound 15a EGFR130[18]
VEGFR-2560[18]
Compound 15b EGFR150[18]
VEGFR-21810[18]
Compound 19i EGFR1[1]
VEGFR-279[1]
Compound 19j EGFR78[1]
VEGFR-214[1]
Compound 19l EGFR51[1]
VEGFR-214[1]

Table 2: Anti-proliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Gefitinib PC9Lung Adenocarcinoma0.077[6][19]
HCC827Lung Adenocarcinoma0.013[6][19]
H3255Lung Adenocarcinoma0.003[6]
Erlotinib KYSE410Esophageal Squamous Carcinoma5.00[20][21]
KYSE450Esophageal Squamous Carcinoma7.60[20][21]
H1650Non-Small Cell Lung Cancer14.00[20][21]
HCC827Non-Small Cell Lung Cancer11.81[20][21]
A-431Epidermoid Carcinoma1.53[22]
SK-BR-3Breast Cancer3.98[22]
BT-474Breast Cancer5.01[22]
Lapatinib BT474Breast Cancer0.036[23]
SKBR3Breast Cancer0.080[23]
EFM192ABreast Cancer0.193[23]
HCC1954Breast Cancer0.4166[23]
Vandetanib A549Non-Small Cell Lung Cancer2.7[16]
Calu-6Non-Small Cell Lung Cancer13.5[16]
TTMedullary Thyroid Carcinoma0.15[24]
MZ-CRC-1Medullary Thyroid Carcinoma0.1[24]
Compound 15b HT-29Colorectal Carcinoma5.27[18]
MCF-7Breast Cancer4.41[18]
H460Large Cell Lung Cancer11.95[18]

Experimental Protocols

The evaluation of this compound derivatives involves a series of standardized in vitro assays to determine their biological activity.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant kinase (e.g., EGFR, VEGFR-2) to the desired concentration in kinase assay buffer.

    • Prepare a kinase reaction master mix containing a peptide substrate and ATP in the kinase assay buffer.[25]

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compound or a DMSO control.

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted kinase enzyme to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[25]

  • Detection:

    • Stop the kinase reaction.

    • Quantify the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the reaction via a luminescent signal.[25]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow

Cell Proliferation (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cell lines by measuring cell metabolic activity.[5][26][27]

Protocol:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[26]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

    • Treat the cells with the compounds at various concentrations and incubate for a specified period (e.g., 72-96 hours).[26][28]

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][27]

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[26][29]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a specific wavelength (typically 570-590 nm) using a microplate reader.[26]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow

Conclusion

The this compound core structure represents a privileged scaffold in the design of potent and selective kinase inhibitors. Its versatility has enabled the development of a range of effective anticancer drugs targeting key signaling pathways involved in tumor growth and survival. The continued exploration of this chemical space, guided by quantitative biological data and robust experimental protocols, holds significant promise for the discovery of next-generation targeted therapies with improved efficacy and safety profiles.

References

The Pharmacophore of 4-Anilinoquinazoline: A Technical Guide to an Essential Scaffold in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of the Epidermal Growth Factor Receptor (EGFR). This guide provides an in-depth exploration of the pharmacophoric features of this privileged structure, detailing its mechanism of action, structure-activity relationships, and the experimental protocols crucial for its evaluation.

The this compound Pharmacophore and its Interaction with EGFR

The inhibitory activity of this compound derivatives is rooted in their ability to compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. The fundamental pharmacophore consists of three key features:

  • A Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring is crucial for forming a hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain. This interaction is a primary anchor for the inhibitor within the ATP-binding pocket.

  • Aromatic/Hydrophobic Regions: The quinazoline ring system itself provides a significant hydrophobic surface that interacts with hydrophobic residues in the active site. The aniline ring extends into a hydrophobic pocket, and substitutions on this ring can significantly modulate potency and selectivity.

  • A Hydrogen Bond Donor: The NH group linking the quinazoline and aniline moieties acts as a hydrogen bond donor, further stabilizing the inhibitor-enzyme complex.

Clinically approved EGFR inhibitors like Gefitinib and Erlotinib are based on the this compound scaffold.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of this compound derivatives can be finely tuned by substitutions on both the quinazoline core and the aniline ring. The following tables summarize key quantitative data from published studies, illustrating the impact of these modifications on EGFR inhibition and anti-proliferative activity.

Compound IDSubstitution on Quinazoline RingSubstitution on Aniline RingEGFR IC₅₀ (nM)Reference
Gefitinib 6,7-dimethoxy3-chloro-4-fluoro2.5 - 37[2]
Erlotinib 6,7-bis(2-methoxyethoxy)3-ethynyl2[2]
Compound 19h 6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)3-ethynyl0.47[2][3]
Compound IDCell LineAnti-proliferative IC₅₀ (µM)Reference
Compound 7i A5492.25[4]
HT-291.72[4]
MCF-72.81[4]
Compound 15b HT-295.27[5]
MCF-74.41[5]
H46011.95[5]

Experimental Protocols

Reproducible and rigorous experimental methodologies are fundamental to the study of this compound derivatives. This section provides detailed protocols for key assays.

General Synthesis of this compound Derivatives

This protocol outlines a common synthetic route for the preparation of this compound derivatives.[2]

Step 1: Cyclization to form the Quinazoline Core 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-140 °C) to yield 6,7-dimethoxyquinazolin-4(3H)-one.[2]

Step 2: Chlorination of the Quinazoline Core The product from Step 1 is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloro-6,7-dimethoxyquinazoline.[2]

Step 3: Nucleophilic Substitution The 4-chloroquinazoline intermediate is then reacted with a substituted aniline in a suitable solvent like isopropanol or dimethylformamide (DMF) at elevated temperatures.[2] This reaction yields the final this compound derivative. The reaction is often carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl generated.[2]

Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.[2]

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and measures the amount of ADP produced in the kinase reaction.[6][7]

Reagent Preparation:

  • Prepare a stock solution of the test this compound derivative in 100% DMSO.

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.

  • Prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.

Kinase Reaction:

  • To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).[6]

  • Add 10 µL of the kinase reaction master mix to each well.[6]

  • Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, bringing the total volume to 25 µL.[6]

  • Incubate the plate at 30°C for 60 minutes.[6]

ADP Detection:

  • After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[6]

  • Incubate the plate at room temperature for 40 minutes.[6]

  • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]

  • Incubate the plate at room temperature for 30 minutes.[6]

  • Measure the luminescence using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8)

This colorimetric assay is used to determine the anti-proliferative activity of this compound derivatives on cancer cell lines.[4][8][9][10][11]

Procedure:

  • Seed cell suspensions (100 µL/well) in a 96-well plate at a density of approximately 5,000 cells/well.[9]

  • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[8][9][10]

  • Add 10 µL of various concentrations of the test compound to the respective wells.[8][9]

  • Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).[9]

  • Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing bubbles.[8][9][10]

  • Incubate the plate for 1-4 hours in the incubator.[9][10]

  • Measure the absorbance at 450 nm using a microplate reader.[8][9][10][11]

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated for each compound concentration relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing Key Pathways and Workflows

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[12][13][14] this compound derivatives inhibit the initial autophosphorylation step, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand EGF Ligand Ligand->EGFR Binds Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->EGFR Inhibits Autophosphorylation

Caption: EGFR Signaling Cascade and Inhibition by 4-Anilinoquinazolines.

Experimental Workflow for this compound Inhibitor Development

The development of novel this compound derivatives follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Design Pharmacophore Modeling & Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro EGFR Kinase Assay Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Design Feedback Lead_Op Lead Optimization SAR_Analysis->Lead_Op Iterative Improvement In_Vivo In Vivo Studies Lead_Op->In_Vivo

Caption: Workflow for the Discovery and Development of this compound Inhibitors.

This guide provides a foundational understanding of the this compound pharmacophore. For further detailed information, including extensive SAR data and specific experimental conditions, consulting the primary research literature is recommended.

References

The 4-Anilinoquinazoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of numerous clinically successful and investigational drugs. Its remarkable versatility and ability to potently and selectively inhibit a range of protein kinases have established it as a "privileged scaffold." This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications, with a focus on oncology and emerging roles in neurodegenerative and inflammatory diseases.

Introduction: The Rise of a Privileged Scaffold

The this compound framework consists of a quinazoline ring system substituted at the 4-position with an aniline group. This structural motif has proven to be an exceptional template for the design of ATP-competitive kinase inhibitors. The quinazoline core itself is a bicyclic aromatic heterocycle, and its derivatives have a rich history of biological activity. However, the discovery that the 4-anilino substitution confers potent inhibitory activity against key protein kinases, particularly those in the tyrosine kinase family, has propelled this scaffold to the forefront of drug discovery.

The success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib validated the therapeutic potential of this chemical class in oncology. Since then, extensive research has expanded the utility of the this compound core to target other critical kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), and to develop multi-targeted and next-generation inhibitors to overcome drug resistance.

Synthesis of the this compound Core

The synthesis of this compound derivatives is generally achieved through a convergent approach, allowing for the facile introduction of diverse substituents on both the quinazoline and aniline moieties. A common and versatile synthetic route is outlined below.

General Synthetic Pathway

A widely employed synthetic strategy involves the initial construction of the quinazoline core, followed by the crucial nucleophilic aromatic substitution reaction to introduce the aniline group.

Step 1: Formation of the Quinazolinone Ring The synthesis often commences with an appropriately substituted anthranilic acid derivative, which undergoes cyclization with a formamide equivalent (e.g., formamide or formamidine acetate) to yield the corresponding quinazolin-4(3H)-one.

Step 2: Chlorination of the Quinazolinone The resulting quinazolinone is then activated at the 4-position by chlorination, typically using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the key 4-chloroquinazoline intermediate.

Step 3: Nucleophilic Aromatic Substitution The final and most critical step involves the nucleophilic aromatic substitution of the chlorine atom at the C4 position with a desired substituted aniline. This reaction is typically carried out in a suitable solvent like isopropanol or ethanol at elevated temperatures.

A generalized workflow for the synthesis of this compound derivatives is depicted below:

G A Substituted Anthranilic Acid C Quinazolin-4(3H)-one A->C Cyclization B Formamide or equivalent B->C E 4-Chloroquinazoline Intermediate C->E Chlorination D Thionyl Chloride (SOCl₂) or POCl₃ D->E G This compound Derivative E->G Nucleophilic Aromatic Substitution F Substituted Aniline F->G

Figure 1: General synthetic workflow for this compound derivatives.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The primary mechanism of action of this compound-based drugs is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of protein kinases.[1] This inhibition prevents the transfer of a phosphate group from ATP to the tyrosine residues on the substrate protein, thereby blocking the kinase's enzymatic activity and disrupting the downstream signaling cascade.

The this compound scaffold orients itself within the ATP-binding pocket, with the quinazoline ring system forming key hydrogen bonds with the hinge region of the kinase. The aniline moiety extends into a more hydrophobic pocket, and substitutions on this ring are crucial for determining the inhibitor's potency and selectivity. This binding mode effectively blocks the access of ATP to its binding site.

Therapeutic Applications in Oncology

The most significant impact of the this compound scaffold has been in the field of oncology, where it has led to the development of several targeted therapies for various cancers.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation through mutation or overexpression is a key driver in many cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer.[3] this compound derivatives have been highly successful as EGFR inhibitors.

Approved Drugs:

  • Gefitinib (Iressa®): One of the first approved EGFR tyrosine kinase inhibitors (TKIs) for the treatment of NSCLC with activating EGFR mutations.

  • Erlotinib (Tarceva®): Another first-generation EGFR TKI used in the treatment of NSCLC and pancreatic cancer.[3][4] Erlotinib works by blocking the EGFR protein, which encourages cancer cell growth.[3]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2), approved for the treatment of HER2-positive breast cancer.

Mechanism of EGFR Inhibition: this compound-based EGFR inhibitors bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[4][5] This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling for their growth and survival.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Ligand EGF/TGF-α Ligand->EGFR Binds Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Figure 2: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key regulators of angiogenesis.[7] Several this compound derivatives have been developed as potent inhibitors of VEGFR-2, either as single agents or as multi-targeted inhibitors.

Approved Drug:

  • Vandetanib (Caprelsa®): A multi-targeted TKI that inhibits VEGFR-2, EGFR, and RET (Rearranged during Transfection) kinases. It is approved for the treatment of medullary thyroid cancer.[8][9]

Mechanism of VEGFR Inhibition: By inhibiting VEGFR-2, these compounds block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

VEGFR_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Endothelial Cell Proliferation, Migration, Survival PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand VEGF Ligand->VEGFR2 Binds Inhibitor This compound Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Figure 3: Simplified VEGFR-2 signaling pathway in angiogenesis and its inhibition.
Multi-Targeted Kinase Inhibition

The complexity of cancer signaling has driven the development of multi-targeted kinase inhibitors based on the this compound scaffold. These compounds are designed to simultaneously inhibit multiple key kinases involved in tumor growth, proliferation, and angiogenesis, potentially leading to a more potent and durable anti-tumor response. Vandetanib is a prime example of a clinically successful multi-targeted inhibitor.

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on the this compound scaffold to optimize its inhibitory activity, selectivity, and pharmacokinetic properties. Key findings are summarized below:

  • Quinazoline Core: The quinazoline ring is essential for activity, with the N1 nitrogen typically forming a hydrogen bond with the hinge region of the kinase. Substitutions at the 6- and 7-positions of the quinazoline ring significantly influence potency and solubility. Small, electron-donating groups like methoxy groups are often favored.[10]

  • Aniline Moiety: The aniline ring projects into a hydrophobic pocket of the ATP-binding site. Substitutions on this ring are critical for potency and selectivity. Small, lipophilic groups at the 3-position of the aniline ring are often beneficial for EGFR inhibition.[10]

  • C6 and C7 Substitutions: The introduction of solubilizing groups at the C6 and C7 positions of the quinazoline ring can improve the pharmacokinetic profile of the compounds, enhancing their oral bioavailability.

The following table summarizes the inhibitory activities of some representative this compound derivatives against EGFR and VEGFR-2.

CompoundR1 (Quinazoline C6/C7)R2 (Aniline)TargetIC₅₀ (nM)Reference
Gefitinib6-Cl, 7-OCH₃-O-(CH₂)₃-morpholine3-Cl, 4-FEGFR2-37[11]
Erlotinib6,7-bis(2-methoxyethoxy)3-ethynylEGFR2[4]
Lapatinib6-((5-((methylsulfonyl)methyl)furan-2-yl)methyl)3-Cl, 4-((3-fluorobenzyl)oxy)EGFR/HER210.2/9.8[2]
Vandetanib6-(bromomethyl)4-((4-fluorobenzyl)oxy)VEGFR-240[12]
Compound 15a6,7-dimethoxy4-((2,4-dichloro-5-methoxyphenyl)amino)carbonylEGFR130[10]
Compound 15b6,7-dimethoxy4-((4-bromo-2-fluorophenyl)amino)carbonylEGFR150[10]
Compound 10a6-(3-nitro-1,2,4-triazol-1-yl)propoxy4-bromo-3-fluoroEGFR-[13]
Compound 10g6-(3-nitro-1,2,4-triazol-1-yl)propoxy4-chloro-3-fluoroEGFR-[13]
Compound 86-ureido-EGFR (T790M/L858R)2.7[14]
Compound 156,7-dimethoxy2,4-dihaloEGFR5.9[15]
Compound 19h6-methoxy-7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)3-ethynylEGFR0.47[16]

Pharmacokinetics of this compound Derivatives

The pharmacokinetic properties of this compound-based drugs are crucial for their clinical efficacy. Generally, these compounds exhibit moderate oral absorption.[17]

DrugBioavailabilityProtein BindingMetabolismElimination
Gefitinib~60%~90%Extensively hepatic (CYP3A4)Feces
Erlotinib~60%~93%Extensively hepatic (CYP3A4)Feces
LapatinibLow and variable>99%Extensively hepatic (CYP3A4)Feces
Vandetanib-~90%HepaticFeces and Urine

Emerging Therapeutic Areas

While oncology remains the primary focus, the privileged nature of the this compound scaffold is being explored in other therapeutic areas.

Neurodegenerative Diseases

Recent studies have investigated the potential of 4-aminoquinoline and quinazoline derivatives in the treatment of Alzheimer's disease. The multifactorial nature of this disease has led to the design of multi-target-directed ligands. Certain derivatives have shown promising inhibitory activity against cholinesterases (AChE and BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. For example, hydroxamic acid-containing 4-aminoquinoline derivatives have demonstrated potent inhibition of AChE and BuChE with IC₅₀ values in the sub-micromolar range.[18]

Inflammatory Diseases

The role of various kinases in inflammatory signaling pathways suggests that this compound-based kinase inhibitors could have therapeutic potential in inflammatory disorders such as rheumatoid arthritis. Research in this area is still in the early stages but represents a promising avenue for the future application of this versatile scaffold.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.

Synthesis of a Representative this compound Derivative (Gefitinib)

Objective: To synthesize Gefitinib, a selective EGFR inhibitor.

Procedure: A multi-step synthesis is typically employed, starting from 6,7-dimethoxyquinazolin-4(3H)-one.[19][20][21]

  • Chlorination: 6,7-dimethoxyquinazolin-4(3H)-one is refluxed with thionyl chloride to yield 4-chloro-6,7-dimethoxyquinazoline.

  • Nucleophilic Aromatic Substitution: The 4-chloro-6,7-dimethoxyquinazoline is then reacted with 3-chloro-4-fluoroaniline in isopropanol under reflux to afford N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Demethylation: Selective demethylation of the 6-methoxy group is achieved using a reagent like L-methionine in methanesulfonic acid.

  • Alkylation: The resulting hydroxyl group at the 6-position is then alkylated with 1-(3-chloropropyl)morpholine to yield Gefitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase (e.g., EGFR).

Procedure: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and an APC-labeled secondary antibody).

  • Measurement: Read the TR-FRET signal on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CCK-8)

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Procedure (CCK-8 Assay): [9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

CCK8_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compound at various concentrations B->C D Incubate for 48-72h C->D E Add CCK-8 solution D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate IC₅₀ G->H

Figure 4: Experimental workflow for a CCK-8 cell proliferation assay.
Western Blot Analysis of Signaling Pathway Modulation

Objective: To investigate the effect of a compound on the phosphorylation status of key proteins in a signaling pathway (e.g., EGFR and its downstream effectors).[22][23]

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations and time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold has undeniably earned its "privileged" status in medicinal chemistry. Its success in targeting key kinases in oncology has led to the development of life-saving therapies and continues to inspire the design of next-generation inhibitors with improved potency, selectivity, and resistance profiles. The exploration of this scaffold in other therapeutic areas, such as neurodegenerative and inflammatory diseases, is a testament to its versatility and holds great promise for future drug discovery efforts. As our understanding of the complex signaling networks that underpin various diseases deepens, the this compound core will undoubtedly remain a valuable and highly adaptable template for the rational design of novel therapeutics.

References

An In-depth Technical Guide to the Theoretical Binding Mode of 4-Anilinoquinazoline to the Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical binding mode of the 4-anilinoquinazoline scaffold to the Epidermal Growth Factor Receptor (EGFR) kinase domain. This interaction is a cornerstone of modern targeted cancer therapy, and a deep understanding of its molecular basis is critical for the rational design of novel and more effective EGFR inhibitors.

Introduction to EGFR and this compound Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[3][4] The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically successful EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib.[3] These compounds act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, effectively blocking the downstream signaling cascades that promote tumor growth.[5]

The Theoretical Binding Mode of this compound to the EGFR Kinase Domain

The binding of this compound derivatives to the ATP-binding pocket of the EGFR kinase domain is characterized by a conserved set of molecular interactions. These interactions are primarily driven by hydrogen bonding and hydrophobic contacts, which collectively contribute to the high affinity and specificity of these inhibitors.

The cornerstone of this interaction is a critical hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone NH of Methionine 793 (Met793) located in the hinge region of the kinase domain.[6] This interaction acts as an anchor, correctly orienting the inhibitor within the active site.

The anilino moiety extends into a hydrophobic pocket, where it engages in van der Waals interactions with several key nonpolar residues. These typically include Leucine 718 (Leu718) , Valine 726 (Val726) , Alanine 743 (Ala743) , and Leucine 844 (Leu844) . The nature and substitution pattern of the aniline ring can significantly modulate these hydrophobic interactions and, consequently, the inhibitory potency of the compound. For instance, small lipophilic groups at the 3-position of the aniline ring have been shown to enhance binding affinity.

Substituents on the quinazoline core, particularly at the 6- and 7-positions, extend towards the solvent-exposed region of the ATP binding site. These positions are amenable to modification to improve physicochemical properties and introduce additional interactions with the receptor, further enhancing potency and selectivity.

The following diagram, generated using the DOT language, illustrates the key interactions between the this compound scaffold and the EGFR active site.

EGFR_Binding_Mode cluster_EGFR EGFR Active Site cluster_Inhibitor This compound Met793 Met793 (Hinge Region) Leu718 Leu718 Val726 Val726 Ala743 Ala743 Leu844 Leu844 Gatekeeper Thr790 (Gatekeeper) Quinazoline Quinazoline Ring Quinazoline->Met793 Hydrogen Bond (N1...HN) Anilino Anilino Moiety Anilino->Leu718 Hydrophobic Interaction Anilino->Val726 Hydrophobic Interaction Anilino->Ala743 Hydrophobic Interaction Anilino->Leu844 Hydrophobic Interaction Anilino->Gatekeeper Steric Interaction

Core interactions of this compound with EGFR.

Quantitative Analysis of Binding Affinity

The inhibitory potency of this compound derivatives against EGFR is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are determined through in vitro kinase assays. Molecular docking and molecular dynamics simulations also provide theoretical binding energy calculations that correlate with experimental affinities.

The following tables summarize representative quantitative data for various this compound derivatives, highlighting the impact of different substitutions on their EGFR inhibitory activity.

Table 1: In Vitro EGFR Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDQuinazoline Substituents (R1, R2)Anilino Substituent (R3)EGFR IC50 (nM)Reference
Gefitinib 6,7-dimethoxy3-chloro-4-fluoro25.42[7]
Erlotinib 6,7-bis(2-methoxyethoxy)3-ethynyl33.25[7]
Compound 1 6,7-dimethoxy3-bromo0.025[8]
Compound 2 6,7-diethoxy3-bromo0.006[8]
Compound 19h 6-methoxy, 7-((5-(2-nitro-1H-imidazol-1-yl)pentyl)oxy)3-ethynyl0.47[9]
Compound 15a 6,7-dimethoxy3-chloro, 4-(N-acetyl)amino0.13 (µM)[10]
Compound 15b 6,7-dimethoxy3-bromo, 4-(N-acetyl)amino0.15 (µM)[10]

Table 2: Theoretical Binding Energies of this compound Derivatives to EGFR

Compound IDDocking SoftwareBinding Energy (kcal/mol)Reference
Erlotinib Autodock 4.2-3.84[11]
SGQ4 Autodock 4.2-7.46[11]
DMUQ5 Autodock 4.2-7.31[11]
6AUQ6 Autodock 4.2-6.85[11]
PTQ8 Autodock 4.2-6.74[11]

Experimental Protocols for Studying the Binding Interaction

A variety of experimental and computational techniques are employed to elucidate the binding mode and affinity of this compound derivatives to EGFR. Detailed methodologies for key experiments are provided below.

In Vitro EGFR Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Adenosine triphosphate (ATP), [γ-32P]ATP

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the EGFR enzyme, peptide substrate, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-32P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Software:

  • AutoDock, GOLD, or Schrödinger Suite

Procedure:

  • Protein Preparation:

    • Obtain the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB), for example, PDB ID: 1M17.[6]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atom types and charges.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure.

    • Assign appropriate atom types and charges.

  • Grid Generation:

    • Define the binding site on the EGFR protein, typically centered on the co-crystallized inhibitor or key active site residues like Met793.

    • Generate a grid box that encompasses the entire binding pocket.

  • Docking:

    • Run the docking algorithm to generate multiple binding poses of the ligand within the defined grid box.

    • The software will score and rank the poses based on a scoring function that estimates the binding affinity.

  • Analysis:

    • Visualize the top-ranked poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts) with the protein residues.

    • Compare the predicted binding mode with known crystal structures of similar inhibitors.

X-Ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex at an atomic level.

Procedure:

  • Protein Expression and Purification:

    • Express the EGFR kinase domain in a suitable expression system (e.g., insect cells).

    • Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Crystallization:

    • Screen for crystallization conditions by mixing the purified protein with a range of precipitants, buffers, and salts.

    • Co-crystallization: Incubate the protein with a molar excess of the this compound inhibitor before setting up crystallization trials.

    • Soaking: Grow protein crystals first and then soak them in a solution containing the inhibitor.

  • Data Collection:

    • Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using techniques like molecular replacement, using a known EGFR structure as a search model.

    • Build an atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model to improve its agreement with the experimental data.

  • Structure Analysis:

    • Analyze the final refined structure to identify the precise binding mode and all interactions between the inhibitor and the protein.

EGFR Signaling Pathway and Inhibition

The binding of this compound inhibitors to the EGFR kinase domain blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and apoptosis.[12]

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR Autophosphorylation RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Cell Survival (Inhibition of Apoptosis) ATP ATP ATP->EGFR Binds to Kinase Domain Inhibitor This compound Inhibitor Inhibitor->EGFR Competitive Inhibition

EGFR signaling and inhibition by 4-anilinoquinazolines.

Conclusion

The theoretical binding mode of this compound derivatives to the EGFR kinase domain is well-established and serves as a powerful model for the structure-based design of novel anticancer agents. The key interactions, including the hydrogen bond to Met793 and hydrophobic contacts within the ATP-binding pocket, are critical for high-affinity binding and potent inhibition. A thorough understanding of these interactions, supported by quantitative binding data and detailed experimental validation, is essential for researchers and drug development professionals working to overcome the challenges of drug resistance and to develop the next generation of EGFR-targeted therapies.

References

In Vitro Evaluation of 4-Anilinoquinazoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of 4-anilinoquinazoline analogs, a prominent class of compounds investigated for their therapeutic potential, particularly in oncology. This document details their mechanism of action, summarizes key quantitative data from various studies, and provides detailed experimental protocols for their evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific principles and methodologies.

Core Concepts: 4-Anilinoquinazolines as Kinase Inhibitors

This compound derivatives are a significant class of synthetic heterocyclic compounds that have been extensively developed as inhibitors of protein kinases.[1] Many of these compounds function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression, amplification, or mutation of EGFR is a frequent event in various human carcinomas, leading to uncontrolled cell proliferation, differentiation, and survival, making it a prime target for cancer therapy.[3][4][5] The this compound scaffold has proven to be a favorable framework for the design of potent and selective EGFR inhibitors.[1][6]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various this compound analogs from selected studies. The data presented includes IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. These values are crucial for comparing the potency of different compounds and for guiding structure-activity relationship (SAR) studies.

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 7i A5492.25Gefitinib-[7][8]
HT-291.72Erlotinib-[7][8]
MCF-72.81Sorafenib-[7][8]
Compound 30 A4313.5Gefitinib-[9]
Compound 33 A4313.0Gefitinib-[9]
Compound 9a Various Cancer Cell Lines0.025 - 0.682--[10]
Compound 13 SH-SY5Y13.1--[11]
Compound 26 A54924.1--[11]
SH-SY5Y14.8--[11]

Table 1: Anti-proliferative Activity of this compound Analogs in Cancer Cell Lines.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)Source
Compound 7i EGFR17.32Gefitinib25.42[7]
Erlotinib33.25[7]
Compound 19h EGFR0.47--[12]
Compound 15 EGFR5.9Vandetanib19.76[6]
VEGFR236.78Vandetanib33.26[6]

Table 2: Kinase Inhibitory Activity of this compound Analogs.

Key Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[13] In many cancers, this pathway is aberrantly activated, leading to tumor progression.[5][14] this compound analogs often target the tyrosine kinase domain of EGFR, inhibiting its activation and downstream signaling.[5]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., ELK-1, CREB) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cellular_Responses Cell Proliferation, Survival, Invasion mTOR->Cellular_Responses Transcription->Cellular_Responses Anilinoquinazoline This compound Analog Anilinoquinazoline->Dimerization Inhibits Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Start->Prepare_Reagents Add_Components Add Kinase, Substrate, and Test Compound to Plate Prepare_Reagents->Add_Components Incubate1 Pre-incubate Add_Components->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Radioactivity) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate1 Incubate for 24h Seed_Cells->Incubate1 Treat_Cells Treat Cells with This compound Analogs Incubate1->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure_Absorbance Measure Absorbance at ~570nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End AnnexinV_Assay_Workflow Start Start Treat_Cells Treat Cells with This compound Analogs Start->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Harvest_Cells Harvest Cells (including supernatant) Incubate->Harvest_Cells Wash_Cells Wash Cells with Cold PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend Cells in 1X Binding Buffer Wash_Cells->Resuspend_Cells Add_Stains Add Fluorochrome-conjugated Annexin V and PI Resuspend_Cells->Add_Stains Incubate_Dark Incubate at Room Temperature in the Dark Add_Stains->Incubate_Dark Analyze_FCM Analyze by Flow Cytometry Incubate_Dark->Analyze_FCM End End Analyze_FCM->End

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of Novel 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 4-anilinoquinazoline derivatives, a class of compounds with significant therapeutic potential, particularly as anticancer agents. The protocols outlined below are based on established methodologies in medicinal chemistry and cancer biology.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs, including gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR).[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention.[1] This document details the synthesis of novel this compound derivatives and the protocols for evaluating their biological activity, with a focus on their potential as anticancer agents.

Synthesis Protocol

The synthesis of this compound derivatives typically involves a multi-step process. A general and widely adopted synthetic route is outlined below.

General Procedure for the Synthesis of this compound Derivatives:

  • Step 1: Synthesis of the Quinazoline Core. The synthesis often begins with the appropriate substituted anthranilic acid, which undergoes cyclization to form the quinazolinone core.

  • Step 2: Chlorination. The quinazolinone intermediate is then chlorinated, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield a 4-chloroquinazoline intermediate.

  • Step 3: Nucleophilic Substitution. The final step involves the nucleophilic substitution of the chlorine atom at the C4 position with a desired substituted aniline. This reaction is typically carried out in a suitable solvent such as isopropanol or ethanol, often under reflux conditions.

This versatile synthetic strategy allows for the introduction of various substituents on both the quinazoline ring and the aniline moiety, enabling the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Characterization of Synthesized Compounds

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their identity, purity, and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Experimental Protocols for Biological Evaluation

A critical aspect of novel drug discovery is the comprehensive biological evaluation of the synthesized compounds. The following protocols are commonly employed to assess the anticancer potential of this compound derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.[1][3]

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, SH-SY5Y) are seeded in a 96-well plate at a density of 1.0–2.0 × 10³ cells per well and incubated overnight in a humidified atmosphere with 5% CO₂ at 37°C.[3][4]

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. These are then serially diluted to various concentrations with the cell culture medium. The cells are treated with these different concentrations of the compounds and incubated for 96 hours.[1][3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound required to inhibit 50% of cell growth, is then determined.

Kinase Inhibition Assay (EGFR and VEGFR-2)

Derivatives of this compound are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Kinase inhibition assays are performed to quantify the inhibitory activity of the synthesized compounds against these specific molecular targets.

General Protocol:

  • The kinase activity is measured using a variety of assay formats, such as ELISA-based assays or luminescence-based assays.

  • The recombinant human EGFR or VEGFR-2 kinase is incubated with the test compound at various concentrations, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is then quantified.

  • The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

In Vivo Antitumor Activity (Xenograft Model)

Promising compounds identified from in vitro assays are often evaluated for their in vivo efficacy in animal models, such as xenograft models in nude mice.[5][6]

Protocol:

  • Tumor Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. A control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Data Presentation

The quantitative data from the biological assays are summarized in the tables below for easy comparison of the activity of different derivatives.

Table 1: In Vitro Antiproliferative Activity of Novel this compound Derivatives

CompoundA549 (IC₅₀, µM)HepG2 (IC₅₀, µM)SH-SY5Y (IC₅₀, µM)
Compound 13 --13.1[4]
Compound 26 24.1[4]-14.8[4]
Compound 9a 0.025-0.682 (across various cell lines)[5]
Gefitinib (Control) ---

Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives

CompoundEGFR (IC₅₀, nM)VEGFR-2 (IC₅₀, nM)
Compound 10a Potent Inhibition[6]Potent Inhibition[6]
Compound 10g Potent Inhibition[6]Potent Inhibition[6]
Vandetanib (Control) --

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and signaling pathways relevant to the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Substituted Anthranilic Acid intermediate1 Quinazolinone Intermediate start->intermediate1 Cyclization intermediate2 4-Chloroquinazoline intermediate1->intermediate2 Chlorination product This compound Derivative intermediate2->product Nucleophilic Substitution with Substituted Aniline nmr NMR (1H, 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir

Caption: General workflow for the synthesis and characterization of this compound derivatives.

EGFR_Signaling_Pathway_Inhibition cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Anilinoquinazoline This compound Derivative Anilinoquinazoline->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate treatment Treat with this compound Derivatives start->treatment incubation Incubate for 96 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4 hours (Formazan Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization readout Measure Absorbance solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

References

Methodology for EGFR Kinase Inhibition Assay Using 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Its signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the progression of various cancers, making it a prime target for therapeutic intervention.[4][5][6] Small molecule inhibitors, particularly those with a 4-anilinoquinazoline scaffold, have emerged as a significant class of drugs that competitively inhibit the EGFR kinase domain, blocking downstream signaling and impeding tumor growth.[4][7][8]

These application notes provide detailed methodologies for conducting Epidermal Growth Factor Receptor (EGFR) kinase inhibition assays using this compound compounds. The protocols cover both biochemical and cell-based assay formats to assess the inhibitory potential of these compounds.

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of several tyrosine residues in its C-terminal domain.[1] This creates docking sites for adaptor proteins, initiating downstream signaling cascades, principally the MAPK, PI3K/Akt, and JNK pathways, which ultimately lead to cell proliferation and survival.[1][9] this compound-based inhibitors function by competing with ATP for the binding site in the EGFR kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.[9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF Ligand EGF->EGFR Grb2_Shc Grb2/Shc Dimerization->Grb2_Shc PI3K PI3K Dimerization->PI3K RAS RAS Grb2_Shc->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->Dimerization

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

A comprehensive evaluation of an EGFR inhibitor involves both biochemical assays to determine its direct effect on the enzyme and cell-based assays to assess its activity in a more physiologically relevant context.[10]

Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]

  • 384-well white assay plates

  • Multilabel plate reader capable of luminescence detection

Protocol:

Biochemical_Assay_Workflow A 1. Prepare Compound Dilutions B 2. Add Kinase/Substrate Mix A->B C 3. Initiate Reaction with ATP B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Convert ADP to ATP & Generate Luminescence (Add Kinase Detection Reagent) D->E F 6. Measure Luminescence E->F G 7. Data Analysis (IC50) F->G

Caption: Workflow for the Biochemical EGFR Kinase Inhibition Assay.

  • Compound Preparation: Prepare a serial dilution of the this compound compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the 384-well assay plates.[12]

  • Kinase/Substrate Addition: Prepare a 2X solution of EGFR kinase and Poly(Glu,Tyr) substrate in kinase reaction buffer. Add 2.5 µL to each well and incubate for 10 minutes at room temperature.[12]

  • Reaction Initiation: Add 2.5 µL of a 2X ATP solution (final concentration at the Kₘ for EGFR) to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.[11][12]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and uses the new ATP to produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Cell-Based EGFR Inhibition Assay (Cell Proliferation Assay)

This assay measures the ability of the inhibitor to suppress the proliferation of cancer cells that are dependent on EGFR signaling.

Materials:

  • Human cancer cell line with high EGFR expression (e.g., A431 epidermoid carcinoma)[13]

  • Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin[13]

  • This compound test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well or 384-well clear-bottom white assay plates

  • Humidified incubator (37°C, 5% CO₂)

  • Multilabel plate reader capable of luminescence detection

Protocol:

Cell_Based_Assay_Workflow A 1. Seed Cells in Assay Plate B 2. Treat with Compound Dilutions A->B C 3. Incubate for 72 hours B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Data Analysis (IC50) E->F

Caption: Workflow for the Cell-Based EGFR Inhibition Assay.

  • Cell Seeding: Seed A431 cells into a 96-well or 384-well plate at a density of 1x10³ cells/well and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.[14]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Presentation and Analysis

The inhibitory activity of the this compound compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). This is the concentration of the inhibitor required to reduce the kinase activity or cell proliferation by 50%.[15][16]

IC₅₀ Calculation:

  • Normalize the data: Set the signal from the positive control (no inhibitor) to 100% activity and the signal from the negative control (no enzyme or cells) to 0% activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[17]

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[13][15]

Data Summary Tables:

The quantitative data should be summarized in tables for clear comparison of the inhibitory potencies.

Table 1: Biochemical IC₅₀ Values for this compound Derivatives against EGFR Kinase

Compound IDThis compound DerivativeIC₅₀ (nM)[7][18]
1 Derivative AValue
2 Derivative BValue
3 Derivative CValue
Gefitinib Reference CompoundValue
Erlotinib Reference CompoundValue

Table 2: Cell-Based IC₅₀ Values for this compound Derivatives in A431 Cells

Compound IDThis compound DerivativeIC₅₀ (µM)[7][18]
1 Derivative AValue
2 Derivative BValue
3 Derivative CValue
Gefitinib Reference CompoundValue
Erlotinib Reference CompoundValue

Conclusion

The described biochemical and cell-based assays provide a robust framework for the identification and characterization of novel this compound-based EGFR inhibitors. Consistent and well-documented protocols are essential for generating reliable and comparable data in the drug discovery process. The combination of direct enzyme inhibition data with cellular activity provides a more complete picture of a compound's potential as a therapeutic agent.

References

Application of 4-Anilinoquinazoline Derivatives in Non-Small Cell Lung Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. The 4-anilinoquinazoline scaffold is a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). First-generation inhibitors like gefitinib and erlotinib, which are based on this structure, have demonstrated significant clinical efficacy in patients with activating EGFR mutations. However, the emergence of resistance, often through secondary mutations such as the T790M "gatekeeper" mutation, has necessitated the development of next-generation this compound derivatives. This document provides a comprehensive overview of the application of novel this compound compounds in NSCLC cell lines, detailing their biological activities and the experimental protocols to evaluate their efficacy.

Mechanism of Action

The primary mechanism of action of this compound derivatives in NSCLC is the competitive inhibition of the ATP-binding site within the kinase domain of EGFR. By occupying this site, these compounds prevent EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor growth and survival, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[1] Furthermore, some novel this compound derivatives have been designed to overcome resistance mechanisms by targeting specific EGFR mutations, such as T790M and C797S.[2] Additionally, certain derivatives have demonstrated inhibitory effects on other signaling pathways implicated in NSCLC, such as the Wnt/β-catenin pathway, highlighting the potential for multi-targeted therapeutic strategies.[3]

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro anti-proliferative activity (IC50 values) of various this compound derivatives against a panel of human non-small cell lung cancer cell lines. These cell lines represent different EGFR mutation statuses, including wild-type (WT), activating mutations (e.g., L858R, del19), and resistance mutations (e.g., T790M).

Table 1: IC50 Values (µM) of Selected this compound Derivatives in NSCLC Cell Lines

Compound/DerivativeA549 (EGFR WT)H1975 (L858R/T790M)A431 (EGFR WT)HCC827 (del E746_A750)Reference
Compound 6j 11.97 ± 0.144.38 ± 0.084.88 ± 0.13-[4][5]
Compound 3d -~5-fold higher potency than lead2.06-[6]
F-MPG ---0.0053
OH-MPG ---0.0020
Compound 5cX < 2.5< 2.5--[7]
Compound 7i 2.25---
Compound 14d ----[2]

Table 2: EGFR Kinase Inhibitory Activity (IC50) of Novel this compound Derivatives

Compound/DerivativeEGFR WT (nM)EGFR L858R/T790M (nM)Reference
Compound 14 6.38.4[8]
Compound 44 0.4100[8]
Naquotinib 2308-33[9]
Compound 14d -90 (BaF3-EGFR19del/T790M/C797S)[2]
Compound 15a 130-[10]
Compound 15b 150-[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound derivatives in NSCLC.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Anilinoquinazoline This compound Derivatives Anilinoquinazoline->EGFR Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

EGFR Signaling Pathway Inhibition by 4-Anilinoquinazolines.

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Anilinoquinazoline_Wnt Some this compound Derivatives Anilinoquinazoline_Wnt->BetaCatenin Inhibits accumulation

Inhibition of Wnt/β-catenin Pathway by certain 4-Anilinoquinazolines.
Experimental Workflows

The following diagrams outline the workflows for key experimental protocols used to evaluate the efficacy of this compound derivatives.

MTT_Assay_Workflow Start Start SeedCells Seed NSCLC cells in 96-well plate Start->SeedCells Treat Treat with This compound derivatives SeedCells->Treat Incubate Incubate (e.g., 48-72h) Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate (e.g., 4h) AddMTT->IncubateMTT AddSolvent Add solubilization solvent (e.g., DMSO) IncubateMTT->AddSolvent Measure Measure absorbance (e.g., 570 nm) AddSolvent->Measure Analyze Analyze data (Calculate IC50) Measure->Analyze End End Analyze->End Apoptosis_Assay_Workflow Start Start TreatCells Treat NSCLC cells with This compound derivatives Start->TreatCells Harvest Harvest cells (trypsinization) TreatCells->Harvest Wash Wash cells with ice-cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate at room temperature in the dark (e.g., 15 min) Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze End End Analyze->End

References

Application Notes and Protocols for Assessing the Cytotoxicity of 4-Anilinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a prominent class of synthetic heterocyclic compounds extensively investigated for their potent anticancer activities.[1][2] Many compounds in this class function as highly selective tyrosine kinase inhibitors (TKIs), particularly targeting the epidermal growth factor receptor (EGFR).[1][3] The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation, and its dysregulation is a common feature in many human cancers.[4][5][6] Consequently, this compound-based EGFR inhibitors, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies.[7]

The assessment of the cytotoxic potential of novel this compound derivatives is a critical step in the drug discovery and development process. This involves determining the concentration at which these compounds induce cell death, elucidating the underlying mechanisms of action, and identifying the specific signaling pathways involved. These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of the cytotoxicity of this compound compounds.

Data Presentation: Summarized Cytotoxicity Data

The following tables present hypothetical data for the in vitro cytotoxic evaluation of a representative this compound compound ("Compound X"), based on typical results observed for this class of molecules.

Table 1: IC50 Values of Compound X in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Cell LineCancer TypeIC50 (µM) after 72h Exposure
A549Non-Small Cell Lung Carcinoma8.5 ± 0.7
HT-29Colorectal Adenocarcinoma12.3 ± 1.1
MCF-7Breast Adenocarcinoma15.1 ± 1.4
BGC823Gastric Carcinoma7.9 ± 0.6
NHDF-NeoNormal Human Dermal Fibroblasts> 100

Table 2: Apoptosis Induction by Compound X in A549 Cells after 48h Treatment

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Viable Cells (Annexin V-/PI-)
Control (Vehicle)4.2 ± 0.52.1 ± 0.393.7 ± 0.8
515.8 ± 1.25.4 ± 0.678.8 ± 1.5
10 (IC50)35.2 ± 2.812.7 ± 1.152.1 ± 3.2
2058.9 ± 4.125.3 ± 2.215.8 ± 2.5

Signaling Pathway and Experimental Workflow

To understand the context of the action of this compound compounds and the logic of the experimental procedures, the following diagrams illustrate the EGFR signaling pathway and a general workflow for in vitro cytotoxicity evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Anilinoquinazoline This compound Compound Anilinoquinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by this compound compounds.

Cytotoxicity_Workflow cluster_assays Cytotoxicity/Viability Assays start Start cell_culture Seed Cancer Cells in 96-well Plates start->cell_culture treatment Treat with Serial Dilutions of This compound Compound cell_culture->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation MTT_SRB MTT or SRB Assay (Metabolic Activity/ Total Protein) incubation->MTT_SRB LDH LDH Assay (Membrane Integrity) incubation->LDH Annexin_V Annexin V/PI Staining (Apoptosis) incubation->Annexin_V data_analysis Data Acquisition (e.g., Plate Reader, Flow Cytometer) MTT_SRB->data_analysis LDH->data_analysis Annexin_V->data_analysis ic50_calc Calculate IC50 Values and Assess Mechanism of Cell Death data_analysis->ic50_calc end End ic50_calc->end

Caption: Experimental workflow for in vitro cytotoxicity evaluation.

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the cytotoxicity of this compound compounds.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[9] It is a reliable and sensitive method for determining cytotoxicity.[10]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • This compound compound stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v), cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. The final DMSO concentration should not exceed 0.5%.[11] Remove the medium and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without removing the medium. Incubate at 4°C for 1 hour.[10]

  • Washing: Wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[10] Air dry the plates completely.[10]

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[10]

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[10]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.[10]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.[10]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[12][13]

Materials:

  • 96-well plates with treated cells and culture supernatants

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis buffer)

  • Microplate reader

Procedure:

  • Cell Treatment: Treat cells with the this compound compound as described in the SRB assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[14]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 250 x g for 5 minutes.[11]

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[11] Add the LDH assay reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[15]

  • Data Analysis: Subtract the background absorbance (culture medium only) from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[16] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, thus identifying late apoptotic or necrotic cells.[17]

Materials:

  • Treated cells (adherent or suspension)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the this compound compound for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and PI according to the kit manufacturer's protocol (typically 5 µL of each).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[18]

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (or cells with mechanically damaged membranes)

References

Application Notes: Evaluating the Anti-proliferative Activity of 4-Anilinoquinazoline Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives represent a significant class of synthetic compounds investigated for their potent anti-cancer properties.[1] Many of these compounds function as tyrosine kinase inhibitors (TKIs), targeting key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] Overexpression or mutation of these receptors is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.[1][5] Consequently, the development of novel this compound-based TKIs is a major focus in oncology drug discovery.[6][7]

A fundamental step in the preclinical evaluation of these compounds is the assessment of their anti-proliferative activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reliable colorimetric method for this purpose. This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability and proliferation. Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the cytotoxic or cytostatic effects of test compounds.[8]

These application notes provide a comprehensive guide for utilizing the MTT assay to evaluate the anti-proliferative efficacy of this compound derivatives. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

Principle of the MTT Assay

The MTT assay is predicated on the enzymatic activity of mitochondrial reductases, primarily succinate dehydrogenase, within viable cells. These enzymes cleave the tetrazolium ring of MTT, a yellow, water-soluble compound, converting it into formazan, which is a purple, water-insoluble crystalline product.[9] When cells undergo apoptosis or necrosis due to the cytotoxic effects of a compound like a this compound derivative, they lose this enzymatic capability.[8] The resulting formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.[10] The concentration of the dissolved formazan is then quantified by measuring its absorbance using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[11] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Mechanism of Action of this compound Derivatives

This compound derivatives commonly exert their anti-proliferative effects by inhibiting receptor tyrosine kinases (RTKs).[6] EGFR and VEGFR-2 are prominent targets for this class of compounds.[4] These receptors play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[5][12] The binding of growth factors like EGF or VEGF to their respective receptors triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[12] this compound derivatives, by binding to the ATP-binding pocket of the kinase domain of these receptors, prevent this autophosphorylation and subsequent downstream signaling, leading to cell cycle arrest and apoptosis.[13]

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting raw absorbance data and calculated cell viability and IC₅₀ values.

Table 1: Raw Absorbance Data (570 nm)

CompoundConcentration (µM)Replicate 1Replicate 2Replicate 3Mean AbsorbanceStd. Deviation
Vehicle Control01.2541.2891.2671.2700.018
Compound A0.11.1031.1211.0981.1070.012
10.8560.8790.8650.8670.012
100.4320.4510.4450.4430.010
500.1580.1650.1610.1610.004
1000.0890.0920.0900.0900.002
Compound B0.11.2011.1891.2151.2020.013
11.0541.0681.0491.0570.010
100.7890.8010.7950.7950.006
500.5120.5250.5180.5180.007
1000.3450.3510.3480.3480.003
Blank-0.0550.0580.0560.0560.002

Table 2: Calculated Percent Cell Viability and IC₅₀ Values

CompoundConcentration (µM)Mean Corrected Absorbance% Cell ViabilityIC₅₀ (µM)
Vehicle Control01.214100.0-
Compound A0.11.05186.68.5
10.81166.8
100.38731.9
500.1058.6
1000.0342.8
Compound B0.11.14694.445.2
11.00182.5
100.73960.9
500.46238.0
1000.29224.0

Note: Mean Corrected Absorbance = Mean Absorbance of Sample - Mean Absorbance of Blank. % Cell Viability = (Mean Corrected Absorbance of Sample / Mean Corrected Absorbance of Vehicle Control) x 100. The IC₅₀ value is the concentration of the compound that inhibits cell proliferation by 50% and is typically calculated using non-linear regression analysis of the dose-response curve.

Experimental Protocols

Materials and Reagents
  • This compound derivatives (dissolved in DMSO to create stock solutions)

  • Cancer cell line of interest (e.g., A549, MCF-7, A431)[6][14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[16]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of >650 nm)

Cell Seeding
  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁵ cells/mL.[2]

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank for background absorbance readings.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to adhere and enter the exponential growth phase.

Compound Treatment
  • Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium containing the same concentration of DMSO as the test wells to serve as a vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[17]

MTT Assay Protocol
  • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.

  • After the incubation, carefully remove the medium containing MTT.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 690 nm if available to reduce background noise.

Data Analysis
  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100 [11]

  • Plot the % cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell proliferation, by using non-linear regression analysis of the dose-response curve.

Visualizations

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation_24h 3. Incubation (24h) cell_seeding->incubation_24h treatment 5. Add Compounds to Cells incubation_24h->treatment compound_prep 4. Prepare this compound Serial Dilutions compound_prep->treatment incubation_48h 6. Incubation (e.g., 48h) treatment->incubation_48h add_mtt 7. Add MTT Reagent incubation_48h->add_mtt incubation_4h 8. Incubation (2-4h) add_mtt->incubation_4h solubilization 9. Add Solubilization Solution (e.g., DMSO) incubation_4h->solubilization read_absorbance 10. Read Absorbance (570 nm) solubilization->read_absorbance calc_viability 11. Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 12. Determine IC50 calc_viability->calc_ic50 EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Inhibition by 4-Anilinoquinazolines cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR P P EGFR->P Autophosphorylation Anilinoquinazoline This compound Anilinoquinazoline->EGFR Inhibition ATP ATP ADP ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

Application Notes and Protocols for Molecular Docking Simulation of 4-Anilinoquinazoline with VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing molecular docking simulations of 4-anilinoquinazoline derivatives with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the rationale, detailed experimental protocols, and data interpretation to facilitate the discovery and development of novel anti-angiogenic cancer therapeutics.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2] The this compound scaffold has emerged as a privileged structure in the design of potent tyrosine kinase inhibitors, including those targeting VEGFR-2. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4][5] This method is instrumental in understanding the binding mode of this compound derivatives within the ATP-binding pocket of VEGFR-2, guiding lead optimization, and predicting binding affinities.[4][6]

VEGFR-2 Signaling Pathway

VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7][8] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key events in angiogenesis.[9][10][11] Inhibition of VEGFR-2 by small molecules like this compound derivatives blocks these downstream signals, thereby inhibiting angiogenesis and suppressing tumor growth.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 pVEGFR-2 (Dimerization & Autophosphorylation) VEGFR2->P_VEGFR2 Activation PI3K PI3K P_VEGFR2->PI3K PLCG PLCγ P_VEGFR2->PLCG Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->P_VEGFR2 Inhibition Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response PKC PKC PLCG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Molecular Docking Workflow

The molecular docking process involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results.

Docking_Workflow start Start protein_prep 1. Receptor Preparation (VEGFR-2) start->protein_prep ligand_prep 2. Ligand Preparation (this compound) start->ligand_prep grid_gen 3. Grid Box Generation protein_prep->grid_gen docking 4. Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking analysis 5. Results Analysis (Binding Energy, Pose Visualization) docking->analysis end End analysis->end

General workflow for molecular docking simulation.

Experimental Protocols

This section provides a detailed methodology for performing a molecular docking simulation of a this compound derivative with VEGFR-2 using AutoDock Vina.

1. Software and Resource Requirements:

  • Protein Data Bank (PDB): For obtaining the crystal structure of VEGFR-2.

  • Molecular Graphics Laboratory (MGL) Tools: For preparing the protein and ligand files.[12][13]

  • AutoDock Vina: For performing the docking simulation.[12][14][15]

  • PyMOL or Chimera: For visualization and analysis of docking results.[14]

  • Ligand Structure: 2D or 3D structure of the this compound derivative (e.g., from PubChem or drawn using chemical drawing software).

2. Receptor Preparation (VEGFR-2):

  • Download the Receptor Structure:

    • Navigate to the RCSB PDB database (rcsb.org).

    • Search for a suitable crystal structure of VEGFR-2. Structures co-crystallized with a known inhibitor are often preferred. For example, PDB IDs: 4ASE or 3V2A can be used.[16][17]

    • Download the PDB file.

  • Prepare the Receptor using MGL Tools (AutoDockTools):

    • Open AutoDockTools.

    • Go to File > Read Molecule and open the downloaded PDB file.

    • Remove water molecules: Edit > Delete Water.

    • Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.

    • Add Kollman charges: Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor in PDBQT format: Grid > Macromolecule > Choose. Select the receptor and save it as receptor.pdbqt.

3. Ligand Preparation (this compound):

  • Obtain Ligand Structure:

    • Download the 3D structure of the this compound derivative from a database like PubChem or create it using a chemical drawing tool and save it in a common format (e.g., SDF, MOL2).

  • Prepare the Ligand using MGL Tools (AutoDockTools):

    • Open AutoDockTools.

    • Go to Ligand > Input > Open and select the ligand file.

    • Define the torsion tree: Ligand > Torsion Tree > Detect Root.

    • Save the prepared ligand in PDBQT format: Ligand > Output > Save as PDBQT. Save it as ligand.pdbqt.

4. Grid Box Generation:

  • Define the Binding Site:

    • In AutoDockTools, with the receptor.pdbqt loaded, go to Grid > Grid Box.

    • A grid box will appear around the receptor. Adjust the center and dimensions of the box to encompass the ATP-binding site of VEGFR-2. If a co-crystallized ligand was present in the original PDB file, center the grid box on that ligand's location.

    • Note down the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

5. Molecular Docking with AutoDock Vina:

  • Create a Configuration File:

    • Open a text editor and create a file named conf.txt.

    • Add the following lines to the file, replacing the values with your specific file names and grid parameters:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, and conf.txt files, as well as the AutoDock Vina executable.

    • Execute the following command:

6. Results Analysis:

  • Analyze the Log File:

    • Open the output_log.txt file. This file contains the binding affinity (in kcal/mol) for the top predicted binding poses. The more negative the value, the stronger the predicted binding.

  • Visualize the Docking Poses:

    • Open a visualization software like PyMOL or Chimera.

    • Load the receptor.pdbqt file.

    • Load the output_poses.pdbqt file. This will display the different predicted binding poses of the ligand within the receptor's active site.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of VEGFR-2 for the best-scoring pose.

Data Presentation

The following tables summarize representative quantitative data from molecular docking and in vitro studies of this compound derivatives targeting VEGFR-2.

Table 1: Molecular Docking Results of this compound Derivatives with VEGFR-2

Compound IDBinding Affinity (kcal/mol)Interacting Residues (Example)Hydrogen BondsReference
15a -Cys919, Asp10462[18]
19i -Glu885, Cys919, Asp10463[19]
Compound 4c -8.16--[20]
Compound 20 ---[21]
Compound 4t -Cys919, Asp10462[22]

Note: Direct binding affinity values are not always reported in publications; instead, interactions are described. The table reflects the nature of the available data.

Table 2: In Vitro Inhibitory Activity of this compound Derivatives against VEGFR-2

Compound IDVEGFR-2 IC50 (nM)Reference
15a 560[18]
15b 1810[18]
15e 870[18]
19i 79[19]
19j 14[19]
19l 14[19]

Conclusion

Molecular docking is a powerful and cost-effective tool in the early stages of drug discovery for identifying and optimizing potent inhibitors.[4][5] The protocols and information provided herein offer a solid foundation for researchers to conduct molecular docking simulations of this compound derivatives against VEGFR-2. By correlating the docking scores and binding interactions with in vitro activity, researchers can rationally design novel and more effective VEGFR-2 inhibitors for cancer therapy.

References

Application Notes & Protocols for the Characterization of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases.[1][2] Many of these derivatives function as competitive inhibitors at the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][3] The aberrant activity of EGFR is a key factor in the development and proliferation of tumor cells.[4] Consequently, this compound-based molecules have been successfully developed as anticancer agents.[2][5]

The precise structural characterization and purity assessment of these synthesized derivatives are paramount for establishing robust structure-activity relationships (SAR) and ensuring the reliability of biological data.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for this purpose. NMR provides detailed information about the molecular structure and connectivity, while LC-MS confirms the molecular weight and assesses the purity of the compound.[8][9]

This document provides detailed application notes and standardized protocols for the characterization of this compound derivatives using ¹H NMR, ¹³C NMR, and LC-MS.

Application Notes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei.[9] For this compound derivatives, ¹H and ¹³C NMR are fundamental for structural verification.

  • ¹H NMR (Proton NMR): This is typically the initial and most informative NMR experiment performed.[10] It provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).[10] In a typical this compound scaffold, characteristic signals can be observed for the protons on the quinazoline and aniline rings, as well as for any substituents.

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon framework of the molecule.[10] Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal provides insight into the functional group and hybridization of the carbon atom.

  • 2D NMR Techniques: For more complex structures or for unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.[9][11]

    • COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).

    • HSQC: Correlates directly attached proton and carbon atoms.[9]

    • HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.[9][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[12] It is essential for confirming the molecular weight of the synthesized compound and for determining its purity.[13]

  • Liquid Chromatography (LC): The this compound derivative is first passed through an HPLC or UHPLC column, which separates it from impurities, unreacted starting materials, and byproducts.[14] A reversed-phase C18 column is commonly used for these types of molecules.

  • Mass Spectrometry (MS): After separation, the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules, typically forming a protonated molecular ion [M+H]⁺. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight of the compound.[8]

  • Tandem Mass Spectrometry (MS/MS): For further structural confirmation, MS/MS can be performed. The [M+H]⁺ ion is isolated and fragmented, and the resulting fragment ions provide information about the different structural components of the molecule.[15]

Data Presentation: Characteristic Analytical Data

NMR Data

The following table summarizes the typical ¹H and ¹³C NMR chemical shift ranges for the core this compound structure. Note that these values can shift depending on the solvent and the nature of substituents on the rings.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Quinazoline Ring
H-2~8.5 - 8.8~158 - 160
H-5~8.0 - 8.3~120 - 125
H-6~7.5 - 7.9~125 - 130
H-7~7.5 - 7.9~125 - 130
H-8~7.8 - 8.1~115 - 120
C-4-~155 - 158
C-4a-~150 - 152
C-8a-~133 - 135
Anilino Ring
NH~9.5 - 10.5 (broad singlet)-
H-2', H-6'~7.6 - 7.9~120 - 125
H-3', H-5'~7.1 - 7.4~128 - 130
H-4'~7.1 - 7.4~122 - 126
C-1'-~138 - 142

Data compiled from typical values found in the literature.[6][16][17]

LC-MS Data

In positive ion ESI-MS, this compound derivatives typically show a prominent ion corresponding to the protonated molecule [M+H]⁺.

Compound Molecular Formula Exact Mass Observed Ion (m/z)
This compoundC₁₄H₁₁N₃221.10222.11 [M+H]⁺
GefitinibC₂₂H₂₄ClFN₄O₃446.15447.16 [M+H]⁺
ErlotinibC₂₂H₂₃N₃O₄393.17394.18 [M+H]⁺

Data obtained from PubChem and representative literature.[18]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.[19]

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Transfer the solution to a standard 5 mm NMR tube.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer are:

      • Pulse Program: zg30

      • Number of Scans: 16-64

      • Acquisition Time: ~4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Use the same sample and shims from the ¹H NMR experiment.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) are:

      • Pulse Program: zgpg30

      • Number of Scans: 1024 or more (as ¹³C is less sensitive)

      • Relaxation Delay (d1): 2 seconds

      • Spectral Width: 0 to 200 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[19]

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.

Protocol 2: LC-MS Sample Preparation and Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare a stock solution of the this compound derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a dilute sample for injection, typically at a concentration of 1-10 µg/mL, using the initial mobile phase composition as the diluent.

    • Prepare the mobile phases. A common setup for reversed-phase chromatography is:

      • Mobile Phase A: 0.1% formic acid in water (LC-MS grade).[20]

      • Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).[20]

    • Filter and degas the mobile phases before use.

  • LC-MS System Parameters:

    • LC System:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

      • Flow Rate: 0.3-0.5 mL/min.

      • Column Temperature: 30-40 °C.

      • Injection Volume: 1-5 µL.

      • Gradient: A typical gradient might be 5% B to 95% B over 5-10 minutes, followed by a hold and re-equilibration.

    • MS System (ESI Positive Mode):

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas (N₂) Flow: 8-12 L/min.

      • Drying Gas Temperature: 300-350 °C.

      • Scan Range: m/z 100-1000.

  • Data Acquisition and Analysis:

    • Inject the prepared sample.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

    • Analyze the mass spectrum to find the m/z of the [M+H]⁺ ion and confirm it matches the calculated molecular weight.

    • Integrate the peak area in the TIC to determine the purity of the sample (e.g., % area).

Visualizations

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Verification synthesis Synthesized Derivative purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep_nmr Sample Prep for NMR (5-10 mg in deuterated solvent) purification->sample_prep_nmr sample_prep_lcms Sample Prep for LC-MS (1-10 µg/mL solution) purification->sample_prep_lcms nmr_acq NMR Data Acquisition (1H, 13C, 2D) sample_prep_nmr->nmr_acq nmr_analysis NMR Spectral Analysis (Structure Confirmation) nmr_acq->nmr_analysis lcms_acq LC-MS Data Acquisition sample_prep_lcms->lcms_acq lcms_analysis LC-MS Data Analysis (MW & Purity Confirmation) lcms_acq->lcms_analysis final_compound Characterized Compound nmr_analysis->final_compound lcms_analysis->final_compound

Caption: Workflow for the characterization of this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Downstream Signaling EGFR EGFR Ras Ras EGFR->Ras Activates ATP ATP ATP->EGFR Binds to kinase domain Anilinoquinazoline This compound Derivative Anilinoquinazoline->EGFR Competitively Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

References

Application Notes and Protocols for Developing 4-Anilinoquinazoline-Based Irreversible Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of 4-anilinoquinazoline-based irreversible kinase inhibitors, a promising class of targeted therapeutics. This document outlines the rationale, synthesis, and evaluation of these compounds, offering detailed protocols for key experimental procedures.

Introduction to this compound-Based Irreversible Kinase Inhibitors

The this compound scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1] Many of these compounds have been developed as targeted cancer therapies, with several gaining FDA approval.[2] Irreversible inhibitors within this class typically feature an electrophilic "warhead," such as an acrylamide group, which forms a covalent bond with a nucleophilic cysteine residue within the ATP-binding site of the target kinase.[3] This covalent modification leads to sustained inhibition of the kinase's activity.

A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).[1][4] Mutations in EGFR can lead to constitutive activation of its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. Irreversible inhibitors have shown efficacy against certain EGFR mutants that are resistant to first-generation, reversible inhibitors.[4]

General Synthesis of this compound-Based Irreversible Inhibitors

The synthesis of this compound-based irreversible inhibitors typically involves a multi-step process. A representative synthetic route, based on the synthesis of compounds like afatinib, is outlined below. The key steps involve the construction of the substituted quinazoline core, followed by the introduction of the aniline moiety and the reactive acrylamide "warhead".[5][6]

Protocol 2.1: Representative Synthesis of a this compound Acrylamide Derivative

This protocol provides a general guideline. Specific reaction conditions may require optimization based on the desired final compound.

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate

  • Start with a suitably substituted anthranilic acid or isatoic anhydride.

  • Cyclization with formamide or a similar reagent affords the corresponding quinazolinone.

  • Chlorination of the quinazolinone using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields the 4-chloroquinazoline intermediate.

Step 2: Nucleophilic Aromatic Substitution with the Aniline Moiety

  • Dissolve the 4-chloroquinazoline intermediate in a suitable solvent, such as isopropanol or dimethylformamide (DMF).

  • Add the desired substituted aniline.

  • The reaction is typically carried out in the presence of a base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl generated.

  • Heat the reaction mixture to the appropriate temperature and monitor for completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the product is isolated by precipitation or extraction and purified by column chromatography or recrystallization.

Step 3: Introduction of the Acrylamide Warhead

  • If the aniline used in Step 2 contains a protected amine or a nitro group at the position where the acrylamide is to be attached, it must first be deprotected or reduced to a primary amine.

  • Dissolve the resulting amino-substituted this compound in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Add a base, such as triethylamine or diisopropylethylamine.

  • Slowly add acryloyl chloride and allow the reaction to proceed at low temperature, gradually warming to room temperature.

  • Monitor the reaction for completion.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to yield the desired this compound-based irreversible inhibitor.

In Vitro Evaluation of Irreversible Kinase Inhibitors

A series of in vitro assays are essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized inhibitors.

Kinase Activity Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[7][8]

Protocol 3.1.1: ADP-Glo™ Kinase Assay for Irreversible Inhibitors [9]

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase (e.g., EGFR), the substrate (a suitable peptide or protein), and ATP in a kinase reaction buffer.

    • Add varying concentrations of the inhibitor to the reaction mixture. For irreversible inhibitors, a pre-incubation step of the inhibitor with the enzyme before the addition of ATP can be included to assess time-dependent inhibition.[10]

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period.

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity. For irreversible inhibitors, the kinetic parameters Kᵢ (inhibition constant) and kᵢₙₐ꜀ₜ (rate of inactivation) can be determined from time-dependent inhibition studies.[7][8]

Cell Viability and Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12]

Protocol 3.2.1: MTT Cell Viability Assay [6]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the this compound inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition:

    • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which represents the concentration of the inhibitor that causes 50% inhibition of cell growth.

Target Engagement and Downstream Signaling Analysis

Western blotting is a crucial technique to confirm that the inhibitor is engaging its intended target within the cell and to assess its impact on downstream signaling pathways.[13]

Protocol 4.1: Western Blot Analysis of EGFR Signaling Pathway [14]

  • Cell Treatment and Lysis:

    • Treat cancer cells with the inhibitor at various concentrations for a defined period.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the target proteins, such as phospho-EGFR (to assess target inhibition), total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. A loading control, such as β-actin or GAPDH, should also be included.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.

Data Presentation

Quantitative data from the in vitro assays should be summarized in a clear and organized manner to facilitate comparison between different compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound-Based Irreversible Inhibitors

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Kᵢ (nM)kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹)Reference
AfatinibEGFRBiochemical-0.162.3 x 10⁷[7]
DacomitinibEGFRBiochemical-0.0936.3 x 10⁶[7]
OsimertinibEGFR (T790M)Biochemical---[12]
Compound 7iEGFREnzyme Inhibition17.32--[15]
Compound 15aEGFRBiochemical130--[13]
Compound 15bEGFRBiochemical150--[13]

Table 2: Cellular Potency of Representative this compound-Based Irreversible Inhibitors

Compound IDCell LineEGFR StatusAssay TypeIC₅₀ (µM)Reference
AfatinibA549 (WT)Wild-TypeCell Viability2-12 (nM)[7]
DacomitinibA549 (WT)Wild-TypeCell Viability2-12 (nM)[7]
OsimertinibH1975L858R/T790MCell Viability-[12]
Compound 7iA549Wild-TypeCCK-82.25[15]
Compound 7iHT-29Wild-TypeCCK-81.72[15]
Compound 7iMCF-7Wild-TypeCCK-82.81[15]
Compound 14dBaF3-EGFR (19del/T790M/C797S)MutantProliferation0.09[4]
Compound 15bHT-29Wild-TypeProliferation5.27[13]
Compound 15bMCF-7Wild-TypeProliferation4.41[13]
Compound 15bH460Wild-TypeProliferation11.95[13]

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound-based irreversible inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Grb2 Grb2 EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K inhibitor This compound Irreversible Inhibitor inhibitor->EGFR SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

EGFR signaling pathway and inhibitor action.
Experimental Workflow for Kinase Inhibitor Development

The following diagram outlines the general workflow for the development and evaluation of this compound-based irreversible kinase inhibitors.

Kinase_Inhibitor_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_invivo In Vivo Studies synthesis Synthesis of This compound Derivatives purification Purification & Structural Characterization (NMR, MS) synthesis->purification kinase_assay Kinase Activity Assay (e.g., ADP-Glo) purification->kinase_assay cell_viability Cell Viability/Proliferation Assay (e.g., MTT) kinase_assay->cell_viability western_blot Western Blot Analysis (Target Engagement & Downstream Signaling) cell_viability->western_blot animal_models Xenograft/Tumor Models (Efficacy & Toxicity) western_blot->animal_models

Kinase inhibitor development workflow.

References

Application Notes and Protocols for In Vivo Xenograft Model Studies with 4-Anilinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo xenograft model studies to evaluate the efficacy of 4-anilinoquinazoline compounds, a class of molecules often targeting receptor tyrosine kinases like EGFR and VEGFR.

Introduction

This compound derivatives are a significant class of synthetic heterocyclic compounds that have been extensively developed as potent inhibitors of tyrosine kinases. Many of these compounds have shown promise as anti-cancer agents by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a critical preclinical tool to assess the anti-tumor efficacy and safety profile of these compounds.

Targeted Signaling Pathways

This compound compounds primarily exert their anti-tumor effects by inhibiting the tyrosine kinase activity of EGFR and/or VEGFR. This inhibition blocks downstream signaling cascades crucial for cancer cell survival and proliferation.

EGFR and VEGFR Signaling Pathways

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_plc_gamma_pkc PLCγ-PKC Pathway cluster_proliferation Cellular Response EGF EGF/TGF-α EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K PLCG PLCγ VEGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Proliferation mTOR->Survival PKC PKC PLCG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Anilinoquinazoline This compound Compounds Anilinoquinazoline->EGFR Anilinoquinazoline->VEGFR

Caption: EGFR and VEGFR signaling pathways targeted by this compound compounds.

Experimental Protocols

A generalized workflow for an in vivo xenograft study is depicted below.

Xenograft_Workflow cluster_preparation Phase 1: Preparation cluster_implantation Phase 2: Tumor Implantation cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture 1. Cancer Cell Culture (e.g., A549, H1975) Cell_Harvesting 3. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Animal_Acclimatization 2. Animal Acclimatization (e.g., BALB/c nude mice) Implantation 4. Subcutaneous Implantation of Cells Animal_Acclimatization->Implantation Cell_Harvesting->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 7. Compound Administration (e.g., oral gavage, i.p.) Randomization->Dosing Monitoring 8. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 9. Study Endpoint & Tissue Collection Monitoring->Endpoint Data_Analysis 10. Data Analysis & Interpretation Endpoint->Data_Analysis

Caption: Experimental workflow for a typical in vivo xenograft study.

Protocol 1: Establishment of Subcutaneous Xenograft Model

1. Cell Culture and Preparation:

  • Culture human cancer cell lines (e.g., A549, H1975 for NSCLC) in appropriate media and conditions.

  • Harvest cells during the exponential growth phase using trypsinization.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 5 x 106 to 1 x 107 cells/mL.

  • For some cell lines, mixing the cell suspension with an equal volume of Matrigel can improve tumor take rate and growth.

2. Animal Handling and Implantation:

  • Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice, 4-6 weeks old). Allow for at least one week of acclimatization.

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of the mouse.

3. Tumor Growth Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

  • Calculate tumor volume using the formula: V = (length x width2) / 2.

  • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Protocol 2: Compound Formulation and Administration

1. Formulation:

  • The formulation of this compound compounds for in vivo administration is critical for their bioavailability.

  • A common vehicle is a solution of 0.5% carboxymethylcellulose (CMC) in sterile water.

  • The compound can be suspended in the vehicle by sonication or homogenization to ensure a uniform suspension.

2. Administration:

  • The route of administration can be oral gavage (p.o.) or intraperitoneal (i.p.) injection, depending on the compound's properties and the study design.

  • The dosing volume is typically 100-200 µL per mouse.

  • Administer the compound or vehicle control to the respective groups according to the predetermined schedule (e.g., daily, twice daily, or intermittently).

Protocol 3: Efficacy Evaluation and Data Analysis

1. Monitoring:

  • Continue to measure tumor volume and body weight of the mice throughout the study.

  • Body weight is a key indicator of treatment-related toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

2. Study Endpoint:

  • The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specific duration of treatment.

  • At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blotting, or pharmacokinetic analysis).

3. Data Analysis:

  • Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Tt - T0) / (Ct - C0)] x 100, where Tt and Ct are the mean tumor volumes of the treated and control groups at the end of the study, and T0 and C0 are the mean tumor volumes at the start of treatment.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of representative this compound compounds from published studies.

Table 1: Efficacy of EGFR-Targeted this compound Derivatives

CompoundCancer Cell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
GefitinibH3255 (NSCLC)Nude Mice40 mg/kg/day, p.o.Significant tumor growth delay[1][2]
ErlotinibA549 (NSCLC)Nude Mice100 mg/kg/day, p.o.Significant tumor growth delay[3]
Compound 14dBaF3-EGFR¹⁹del/T790M/C797SN/A30 mg/kg67.95%[4]

Table 2: Efficacy of Dual EGFR/VEGFR-2-Targeted this compound Derivatives

CompoundCancer Cell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
VandetanibA549 (NSCLC)N/AN/AMore effective than gefitinib/erlotinib alone[5]
Compound 10aA549 (NSCLC)BALB/c-nu miceN/ASignificant tumor growth inhibition[6]
Compound 10gA549 (NSCLC)BALB/c-nu miceN/ASignificant tumor growth inhibition[6]
Anlotinib (in combination with Gefitinib)H1975 (NSCLC)Nude MiceN/ASignificantly inhibited tumor growth rate[7]

Conclusion

In vivo xenograft models are indispensable for the preclinical evaluation of this compound compounds. The protocols and data presented here provide a framework for designing and executing robust studies to assess the anti-tumor efficacy of these targeted therapies. Careful attention to experimental design, including the choice of cell line, animal model, compound formulation, and dosing regimen, is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a prominent class of compounds in medicinal chemistry, recognized for their potent inhibitory activity against various protein kinases.[1][2][3] Many of these derivatives have been investigated as anti-cancer agents, with a primary focus on their ability to inhibit key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4] The core structure, consisting of a quinazoline ring linked to an aniline moiety at the 4-position, serves as a versatile scaffold for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The structure-activity relationship (SAR) of 4-anilinoquinazolines reveals that substitutions on both the quinazoline and aniline rings significantly influence their biological activity.[5][6] Understanding these relationships is crucial for the rational design of novel and more effective kinase inhibitors. This document provides detailed experimental protocols and application notes for conducting SAR studies on this compound derivatives, from initial biochemical screening to in vivo efficacy evaluation.

Key Signaling Pathways

4-Anilinoquinazolines primarily exert their anti-tumor effects by inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are pivotal in tumor growth, proliferation, and angiogenesis.[7][8] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. EGFR activation triggers pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[8][9] VEGFR activation, on the other hand, is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[7][10] There is also significant crosstalk between these two pathways, making dual inhibitors an attractive therapeutic strategy.[11][12]

EGFR_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_EGFR_pathway EGFR Pathway cluster_VEGFR_pathway VEGFR Pathway EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ VEGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->EGFR Inhibits Anilinoquinazoline->VEGFR Inhibits Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Iteration Design Library Design (SAR Hypotheses) Synthesis Chemical Synthesis of Derivatives Design->Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., Proliferation, Apoptosis) Biochemical->CellBased Xenograft Tumor Xenograft Models CellBased->Xenograft Promising Candidates Toxicity Preliminary Toxicity Xenograft->Toxicity SAR_Analysis SAR Analysis & Lead Identification Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Design

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Gefitinib Resistance with Novel 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel 4-anilinoquinazoline derivatives designed to overcome gefitinib resistance.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of gefitinib resistance that novel this compound derivatives aim to overcome?

A1: The most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, occurring in 50-60% of patients who relapse.[1] This mutation increases the affinity of EGFR for ATP, reducing the binding efficacy of gefitinib.[2] Other resistance mechanisms include MET gene amplification, which activates downstream signaling independently of EGFR, and mutations in downstream signaling components like PI3K.[3][4] Novel this compound derivatives are often designed to effectively inhibit EGFR even in the presence of the T790M mutation or to dually target other kinases involved in resistance pathways.[5][6]

Q2: What are the key structural features of this compound derivatives that contribute to their activity against resistant EGFR mutants?

A2: Structure-activity relationship (SAR) studies suggest that modifications at the C-2 and C-7 positions of the quinazoline ring, as well as substitutions on the 4-anilino moiety, can significantly impact inhibitory activity.[7] For instance, introducing bulky or flexible groups can help overcome the steric hindrance imposed by the T790M mutation. Some derivatives are designed as covalent inhibitors, forming an irreversible bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, which can enhance potency against resistant mutants.[8] Others are developed as non-covalent inhibitors with improved binding affinity for the mutant receptor.[8]

Q3: Which cell lines are appropriate for testing the efficacy of novel this compound derivatives against gefitinib resistance?

A3: To evaluate the effectiveness of these novel compounds, it is crucial to use a panel of non-small cell lung cancer (NSCLC) cell lines with different EGFR mutation statuses. Commonly used cell lines include:

  • H1975: Harbors both the L858R activating mutation and the T790M resistance mutation. This is a standard model for acquired gefitinib resistance.[7]

  • A549: Expresses wild-type EGFR and is generally resistant to gefitinib.[8]

  • PC-9: Contains an exon 19 deletion and is sensitive to gefitinib, serving as a positive control for EGFR inhibition.

  • HCC827: Also has an exon 19 deletion and is sensitive to gefitinib.

Q4: How do I select the appropriate concentration range for my novel compound in initial screening assays?

A4: For initial cell viability or kinase assays, a broad concentration range is recommended to determine the compound's potency (e.g., from 1 nM to 100 µM).[9] This wide range helps in identifying the IC50 value (the concentration at which 50% of the biological activity is inhibited). Subsequent experiments can then focus on a narrower range around the determined IC50 to refine the dose-response curve.

Q5: My novel this compound derivative shows poor solubility. How can this be addressed in my experiments?

A5: Poor solubility is a common issue with small molecule inhibitors. To address this, ensure the compound is fully dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), before preparing further dilutions in cell culture media or assay buffers. The final concentration of DMSO in the experimental wells should be kept low (usually below 0.5%) to avoid solvent-induced cytotoxicity. If solubility issues persist, consult with a medicinal chemist about potential formulation strategies or structural modifications to improve solubility.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, SRB)

Q: My novel compound shows inconsistent or non-reproducible IC50 values across experiments. What are the possible causes and solutions?

A:

  • Cell Seeding Density: Inconsistent cell numbers can lead to variability. Ensure cells are in the exponential growth phase and that seeding density is optimized for the duration of the assay.[10]

  • Compound Precipitation: The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate. If observed, try preparing fresh dilutions or using a lower top concentration.

  • Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the compound and affect cell growth.[10] To mitigate this, avoid using the outer wells for experimental samples or fill them with sterile PBS or media to maintain humidity.[10]

  • Incubation Time: The duration of compound exposure may be insufficient to induce a significant effect. The optimal incubation time depends on the cell line's doubling time and the compound's mechanism of action.[10]

Q: I am observing high background signals in my control wells (no cells). What could be the issue?

A:

  • Reagent Contamination: The assay reagents or culture medium may be contaminated with bacteria or fungi, leading to false-positive signals.[10] Always use sterile techniques and check reagents for contamination.

  • Compound Interference: The compound itself might be directly reacting with the assay reagent (e.g., reducing MTT). To test for this, run a cell-free control with the compound and the assay reagent.[11] If interference is confirmed, consider using an alternative assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is less susceptible to such interference.[11]

Western Blotting for EGFR Signaling

Q: I am not detecting a decrease in phosphorylated EGFR (p-EGFR) after treating gefitinib-resistant cells with my novel compound. What should I check?

A:

  • Insufficient Compound Potency/Concentration: The concentration of the compound may be too low to inhibit EGFR phosphorylation effectively. Ensure you are using a concentration at or above the IC50 value determined from your cell viability or kinase assays.

  • Inappropriate Lysate Preparation: The activity of phosphatases during cell lysis can lead to the dephosphorylation of your target protein. Always use a lysis buffer containing phosphatase and protease inhibitors and keep samples on ice.[12]

  • Antibody Issues: The primary antibody for p-EGFR may not be specific or sensitive enough. Ensure the antibody has been validated for Western blotting and use a positive control (e.g., lysate from EGF-stimulated sensitive cells) to confirm its performance.

  • Activation of Alternative Pathways: In some resistant cells, downstream signaling pathways (e.g., PI3K/Akt) may be activated by mechanisms independent of EGFR, such as MET amplification.[4] In this case, inhibiting EGFR alone may not be sufficient to block downstream signaling. Consider probing for p-Akt or p-ERK to assess the overall pathway inhibition.

Q: The total EGFR bands on my Western blot are weak or absent.

A:

  • Low Protein Load: Ensure you are loading a sufficient amount of total protein (typically 20-30 µg) per lane.[12]

  • Inefficient Protein Transfer: EGFR is a large protein (~170 kDa), and its transfer to the membrane can be inefficient. Optimize the transfer time and voltage according to your transfer system's manufacturer instructions. A longer transfer time at a lower voltage is often recommended for large proteins.[13]

  • Poor Antibody Performance: The total EGFR antibody may be of poor quality. Use an antibody from a reputable supplier that is validated for Western blotting.

Kinase Activity Assays

Q: I am observing a high background signal or a low signal-to-noise ratio in my kinase assay.

A:

  • Suboptimal Reagent Concentrations: The concentrations of the kinase, substrate, or ATP may not be optimal. Titrate each component to find the conditions that provide a robust signal with low background.

  • Assay Interference: Some compounds can interfere with the detection method (e.g., fluorescence or luminescence). Run control experiments without the enzyme to check for compound-related artifacts.[14]

  • Incorrect Buffer Conditions: The pH, salt concentration, and presence of cofactors in the assay buffer can significantly impact enzyme activity. Ensure the buffer conditions are optimal for the specific kinase being tested.

Data Presentation

Table 1: In Vitro Antiproliferative Activity (IC50) of Novel this compound Derivatives

CompoundA549 (WT EGFR) IC50 (µM)H1975 (L858R/T790M) IC50 (µM)Gefitinib IC50 (µM) (H1975)Reference
19c >500.231.23[7]
19d >500.421.23[7]
19f >501.011.23[7]
19g >500.111.23[7]
19h >500.991.23[7]
3d 2.06 (A431)0.009-[5]
6j 11.974.38>50[15]
7i 2.25--[16]

Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50)

CompoundEGFR (WT) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Reference
14 6.38.4[8]
44 <2100[8]
6m 3.2-[17]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel this compound derivatives and a reference compound (e.g., gefitinib) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 72 hours). Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blotting for EGFR Signaling Pathway
  • Cell Treatment and Lysis: Plate cells and treat them with the novel compounds at various concentrations for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, and a loading control like anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein levels to the total protein levels.

Kinase Activity Assay
  • Assay Preparation: Prepare the kinase reaction buffer containing the purified EGFR enzyme (wild-type or mutant) and the specific substrate.

  • Inhibitor Addition: Add serial dilutions of the novel this compound derivatives or a positive control inhibitor to the wells of a microplate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[18]

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. Common formats include:

    • Luminescence-based assays (e.g., ADP-Glo): Measure the amount of ADP produced, which is proportional to the kinase activity.[19]

    • Fluorescence-based assays (e.g., TR-FRET): Use fluorescently labeled antibodies to detect the phosphorylated substrate.[19]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Gefitinib Gefitinib / Novel This compound Derivatives Gefitinib->EGFR Inhibits Proliferation Cell Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation T790M T790M Mutation (Resistance) T790M->Gefitinib Blocks Inhibition

Caption: EGFR signaling pathway and the mechanism of TKI inhibition.

Experimental_Workflow start Start: Novel this compound Derivative kinase_assay Biochemical Kinase Assay (WT & Mutant EGFR) start->kinase_assay cell_viability Cell Viability Assay (Sensitive & Resistant Cell Lines) start->cell_viability data_analysis Data Analysis (IC50 Determination, SAR) kinase_assay->data_analysis western_blot Western Blot Analysis (p-EGFR, p-Akt, etc.) cell_viability->western_blot Confirm Mechanism western_blot->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General experimental workflow for evaluating novel inhibitors.

Troubleshooting_Workflow rect_node rect_node problem Unexpected Experimental Result check_reagents Reagents & Compound Integrity OK? problem->check_reagents check_cells Cell Health & Seeding Density OK? check_reagents->check_cells Yes sol_reagents Prepare fresh reagents. Check compound solubility. check_reagents->sol_reagents No check_protocol Protocol Followed Correctly? check_cells->check_protocol Yes sol_cells Use healthy, low-passage cells. Optimize seeding density. check_cells->sol_cells No sol_protocol Review protocol steps. Check instrument settings. check_protocol->sol_protocol No consult Consult Literature / Technical Support check_protocol->consult Yes

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Enhancing the Selectivity of 4-Anilinoquinazoline Derivatives for Mutant EGFR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of 4-anilinoquinazoline inhibitors for mutant Epidermal Growth Factor Receptor (EGFR).

Frequently Asked Questions (FAQs)

Q1: My this compound-based inhibitor shows high potency against mutant EGFR but also significant activity against wild-type (WT) EGFR, leading to toxicity concerns. How can I improve its selectivity?

A1: Achieving selectivity for mutant EGFR over WT is a critical challenge. Here are several strategies to consider:

  • Exploit Structural Differences in the ATP-Binding Pocket: The T790M "gatekeeper" mutation, a common resistance mechanism, introduces a bulkier methionine residue into the ATP-binding site. This alteration can be exploited by designing inhibitors with moieties that sterically clash with the methionine in the WT receptor but are accommodated by the mutant.[1]

  • Incorporate a Covalent Warhead: Second and third-generation EGFR inhibitors often feature a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue (Cys797) near the ATP binding site.[2][3][4] This can provide enhanced potency and selectivity against mutants harboring this cysteine.

  • Macrocyclization: A macrocyclic strategy applied to the quinazoline scaffold has been shown to increase selectivity for mutant EGFR (e.g., Del19) over WT EGFR.[5][6] This approach can lock the inhibitor into a conformation that is more favorable for binding to the mutant kinase.

  • Allosteric Inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to an allosteric site.[4][7] This can offer a distinct mechanism of action and a higher degree of selectivity.

Q2: My inhibitor is effective against the L858R activating mutation, but its efficacy is lost upon the emergence of the T790M resistance mutation. What modifications can I make?

A2: The T790M mutation restores ATP affinity, making it harder for ATP-competitive inhibitors to bind.[1][8] To overcome this, consider the following:

  • Irreversible Inhibition: As mentioned above, covalent inhibitors can overcome the increased ATP affinity in the T790M mutant by forming a stable, covalent bond.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the this compound scaffold can lead to compounds with improved activity against the L858R/T790M double mutant. For instance, introducing urea or thiourea derivatives, or Michael acceptor active warheads have shown promise.[9]

  • Dual-Site Binding: Designing inhibitors that can span both the ATP-binding site and an adjacent allosteric site is an emerging strategy to tackle resistance mutations.[7][10]

Q3: What is the role of the quinazoline core and the aniline substituent in determining inhibitor potency and selectivity?

A3: Both the quinazoline core and the 4-anilino substituent are crucial for activity.[11][12]

  • Quinazoline Moiety: This core structure is essential for activity and acts as a scaffold that mimics the adenine portion of ATP, forming key hydrogen bonds within the kinase hinge region.[11][12][13] Substituents on the quinazoline ring, particularly at the 6 and 7 positions, can significantly modulate potency. Electron-donating groups are generally favored.[11]

  • 4-Anilino Substituent: The aniline ring extends into a hydrophobic pocket. Substituents on this ring, especially at the 3-position with small, lipophilic groups, are preferred for potent inhibition.[11][14] Modifications to this part of the molecule are critical for achieving selectivity against different EGFR mutants.

Q4: How can I overcome resistance mediated by the C797S mutation?

A4: The C797S mutation removes the cysteine residue required for covalent bond formation by second and third-generation inhibitors, rendering them ineffective.[2][4] Strategies to address this include:

  • Non-Covalent Inhibitors: Reverting to a non-covalent binding mechanism is necessary. These inhibitors must have high affinity to outcompete ATP in the C797S mutant.

  • Allosteric Inhibitors: Allosteric inhibitors that do not rely on Cys797 for their mechanism of action are a promising approach.[4]

  • Bivalent Inhibitors: Compounds designed to occupy both the ATP site and an allosteric site simultaneously may overcome C797S-mediated resistance.[7]

Troubleshooting Guides

Issue Possible Cause Suggested Solution
Low in vitro potency (high IC50) against target mutant EGFR. 1. Suboptimal interaction with the ATP-binding pocket. 2. Poor cell permeability. 3. Compound degradation in assay buffer.1. Perform molecular docking studies to analyze the binding mode and identify potential modifications to improve interactions. 2. Modify the physicochemical properties of the compound (e.g., lipophilicity, polar surface area) to enhance cell permeability. 3. Assess compound stability under assay conditions using techniques like HPLC.
High off-target activity or toxicity in cell-based assays. 1. Inhibition of wild-type EGFR. 2. Inhibition of other kinases with similar ATP-binding sites.1. Introduce steric bulk on the aniline ring to disfavor binding to WT EGFR. 2. Profile the inhibitor against a panel of kinases to assess its selectivity. Modify the scaffold to reduce interactions with off-target kinases.
Inconsistent results between enzymatic and cell-based assays. 1. Poor membrane permeability. 2. Efflux by cellular transporters. 3. Intracellular metabolism of the compound.1. Evaluate cell permeability using assays like PAMPA. 2. Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) to test for susceptibility. 3. Conduct metabolic stability assays using liver microsomes or hepatocytes.
Precipitation of the compound in aqueous assay buffers. Poor aqueous solubility.1. Modify the compound to include more polar functional groups. 2. Use co-solvents like DMSO, but keep the final concentration low to avoid artifacts. 3. Prepare a stock solution at a high concentration in a suitable organic solvent and then dilute it in the assay buffer.

Quantitative Data Summary

Table 1: Inhibitory Activity (IC50) of Selected this compound Derivatives against EGFR Variants

CompoundEGFR WT (nM)EGFR L858R (nM)EGFR Del19 (nM)EGFR L858R/T790M (nM)Reference
Gefitinib ----[5][6]
Erlotinib ----[5][6]
Compound 8o 0.8--2.7[9]
Compound 9b ----[9]
Macrocycle 3f >10,000-119-[5]
Macrocycle 9a -881874-[5]
Compound 14 6.3--8.4[2]
Compound 44 <2--100[2]
Compound 7i 10.52% inhibition at 1µM---[12][15]
Compound 14d ---90 (19del/T790M/C797S)[10]
Compound 19h 0.47---[16]

Note: Dashes indicate data not provided in the cited sources.

Experimental Protocols

General Protocol for Synthesis of 6-Arylureido-4-anilinoquinazoline Derivatives

This protocol is a generalized procedure based on the synthesis described by Zhang et al. (2021).[12][15]

  • Synthesis of 6-Nitroquinazolin-4(3H)-one: A mixture of 2-amino-4-nitrobenzoic acid and formamide is heated at 150°C for 16 hours. The reaction is monitored by TLC. After cooling, the product is collected by filtration, washed with isopropanol, and dried.[12][15]

  • Chlorination: The 6-nitroquinazolin-4(3H)-one is refluxed with thionyl chloride to yield the corresponding 4-chloro-6-nitroquinazoline.

  • Nucleophilic Substitution: The 4-chloro-6-nitroquinazoline is reacted with the appropriate substituted aniline in a suitable solvent (e.g., isopropanol) to afford the N-(substituted phenyl)-6-nitroquinazolin-4-amine intermediate.

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine using a reducing agent like stannous chloride in ethanol.

  • Urea Formation: The resulting 6-amino-N-(substituted phenyl)quinazolin-4-amine is reacted with a substituted phenyl isocyanate in a solvent like dichloromethane to yield the final 6-arylureido-4-anilinoquinazoline derivative.

  • Purification: The final product is purified by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (EGFR)

This is a general protocol for assessing the inhibitory activity of compounds against EGFR kinase.

  • Reagents and Materials: Recombinant human EGFR (WT or mutant), ATP, polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase assay buffer, the EGFR enzyme, and the polypeptide substrate. c. Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO) controls. d. Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes). e. Initiate the kinase reaction by adding ATP. f. Incubate the reaction at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes). g. Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based signal.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (CCK-8/MTT)

This protocol is used to evaluate the anti-proliferative activity of the synthesized compounds on cancer cell lines.[15]

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, H1975) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • Cell Viability Measurement:

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[15]

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound relative to the control (vehicle-treated) cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive) Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay In Vitro Kinase Inhibition Assay (IC50 vs EGFR mutants) Characterization->Enzyme_Assay Cell_Assay Cell Proliferation Assay (IC50 vs Cancer Cells) Enzyme_Assay->Cell_Assay Selectivity_Assay Kinase Selectivity Profiling Cell_Assay->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Docking Molecular Docking SAR_Analysis->Docking Lead_Optimization Lead Optimization Docking->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement Logic_Diagram Start Goal: Improve Selectivity for Mutant EGFR Q1 Is the inhibitor covalent? Start->Q1 A1_Yes Target Cys797. Effective against T790M. Q1->A1_Yes Yes A1_No ATP-Competitive. May be less effective against T790M. Q1->A1_No No Q2 Is C797S mutation present? A1_Yes->Q2 Q3 Is WT EGFR inhibition high? A1_No->Q3 A2_Yes Covalent approach fails. Consider allosteric or non-covalent inhibitors. Q2->A2_Yes Yes A2_No Covalent approach is viable. Q2->A2_No No End Optimized Selective Inhibitor A2_Yes->End A2_No->Q3 A3_Yes Introduce steric hindrance to clash with WT. Consider macrocyclization. Q3->A3_Yes Yes A3_No Good selectivity profile. Q3->A3_No No A3_Yes->End A3_No->End

References

Technical Support Center: Optimizing the Synthesis of 4-Anilinoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-anilinoquinazoline analogs. The information is presented in a practical question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in the synthesis of 4-anilinoquinazolines. A systematic evaluation of your experimental parameters is key to identifying the issue.

  • Incomplete Starting Material Conversion:

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials are not being consumed, consider the following:

      • Reaction Temperature: Ensure the temperature is optimal for your specific protocol. Some syntheses require high temperatures, while others proceed under milder conditions. A temperature screen might be necessary to find the sweet spot for your specific analog.

      • Reaction Time: Reaction times can vary from a few hours to over 24 hours. Continue monitoring until you see complete consumption of the limiting reagent.

      • Catalyst Activity: If using a catalyst, ensure it is fresh and active. Improper storage or handling can lead to deactivation.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting:

      • Solvent Choice: The polarity and boiling point of the solvent can significantly influence reaction rates and yields. Common solvents include isopropanol, ethanol, toluene, and DMF. Ensure the solvent is anhydrous if the reaction is sensitive to moisture.

      • Base/Acid Strength: If your reaction requires a base or an acid, its strength and stoichiometry are critical. For nucleophilic aromatic substitution (SNAr) reactions, an appropriate base is often needed to neutralize the HCl generated.

  • Side Reactions:

    • Troubleshooting: The formation of side products can consume starting materials and reduce the yield of the desired product.

      • N-Alkylation: In some cases, N-alkylation of the quinazoline ring can occur as an undesired side reaction.[1]

      • Dimerization/Polymerization: Under certain conditions, starting materials or intermediates can self-react.

      • Hydrolysis: If water is present in a reaction involving a labile intermediate (e.g., a 4-chloroquinazoline), hydrolysis to the corresponding quinazolinone can occur.

    • Solution: Analyze your crude reaction mixture by LC-MS to identify potential side products. Adjusting reaction conditions such as temperature, concentration, and order of reagent addition may minimize these side reactions.

2. Product Purification Challenges

Question: I am having difficulty purifying my this compound analog. What are some common issues and effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product, unreacted starting materials, and byproducts.

  • Common Impurities:

    • Unreacted aniline or 4-chloroquinazoline.

    • Quinazolinone byproduct from hydrolysis.

    • Isomeric impurities.

  • Purification Strategies:

    • Column Chromatography: This is the most common method.

      • Solvent System Optimization: A gradient elution is often more effective than an isocratic one. A typical system might be a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

      • Silica Gel Choice: The choice of silica gel (e.g., mesh size) can impact separation.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.

    • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

3. Reaction Scalability Issues

Question: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What should I consider?

Answer: Scalability issues often arise from changes in heat and mass transfer.

  • Heat Transfer: Larger reactions have a smaller surface area-to-volume ratio, making it harder to control the internal temperature. Exothermic reactions can overheat, leading to side product formation.

    • Solution: Use a jacketed reactor for better temperature control and consider slower addition of reagents.

  • Mixing: Inefficient stirring in a large vessel can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Use an appropriate overhead stirrer and ensure vigorous mixing throughout the reaction.

  • Reagent Addition: The rate of addition of reagents can be more critical on a larger scale.

    • Solution: Add reagents portion-wise or via a syringe pump to maintain better control over the reaction.

Data Presentation: Synthesis Yield Comparison

Optimizing reaction conditions is crucial for maximizing the yield of this compound analogs. Below are tables summarizing yields from various synthetic approaches found in the literature.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for N-Arylation

EntryStarting MaterialsMethodSolventTimeYield (%)Reference
14-Chloroquinazoline, AnilineConventional2-Propanol12 h37.3[2]
24-Chloroquinazoline, AnilineMicrowave (80°C)2-Propanol10 min96.5[2]
34-Chloro-6-bromo-2-phenylquinazoline, N-methyl-4-methoxyanilineMicrowave (120°C)THF/H₂O10 min90[3]
44-Chloro-6-iodo-2-phenylquinazoline, N-methyl-4-methoxyanilineMicrowave (120°C)THF/H₂O10 min85[3]

Table 2: Overall Yield of Gefitinib Synthesis via Different Routes

Synthesis Route Starting MaterialNumber of StepsOverall Yield (%)Reference
6,7-Dimethoxy-3H-quinazolin-4-one610[4]
Methyl 3-hydroxy-4-methoxybenzoate736[4]
2,4-Dichloro-6,7-dimethoxyquinazoline414[4]
Methyl 3-hydroxy-4-methoxybenzoate (novel route)737.4[5]

Table 3: Overall Yield of Erlotinib Hydrochloride Synthesis

Synthesis Route Starting MaterialNumber of StepsOverall Yield (%)Reference
3,4-Dihydroxy Benzoic Acid744[6]
3,4-Dihydroxy Benzaldehyde (via quinazoline-thione route)6+Not specified, but described as efficient[7]
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one351[8]

Experimental Protocols

Protocol 1: Synthesis of Gefitinib (A Representative this compound)

This protocol is adapted from a novel, high-yield synthesis starting from methyl 3-hydroxy-4-methoxybenzoate.[5]

Step 1: Alkylation

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent, add potassium carbonate.

  • Add 1-bromo-3-chloropropane and heat the mixture at 60°C.

  • Monitor the reaction by TLC until completion.

  • Work up the reaction to isolate the alkylated product (Yield: ~94.7%).

Step 2: Nitration

  • Dissolve the product from Step 1 in acetic acid and acetic anhydride.

  • Cool the solution to 0-5°C and add nitric acid dropwise.

  • Stir the reaction at low temperature and then allow it to warm to room temperature.

  • Pour the reaction mixture into ice water and extract the product.

Step 3: Reduction of Nitro Group

  • To a suspension of powdered iron in acetic acid and methanol, add the nitro compound from Step 2.

  • Heat the mixture to 50-60°C and stir for 30 minutes.

  • Filter the catalyst and evaporate the solvent.

  • Extract the product to yield the aniline derivative (Yield: ~77%).

Step 4: Cyclization

  • Heat a mixture of the aniline derivative from Step 3 and formamidine acetate in ethanol at reflux for 6 hours.

  • Cool the mixture to precipitate the quinazolinone product.

  • Filter and dry the solid (Yield: ~92%).

Step 5: Chlorination

  • Reflux the quinazolinone from Step 4 with thionyl chloride and a catalytic amount of DMF.

  • Remove the excess thionyl chloride under reduced pressure to obtain the 4-chloroquinazoline intermediate.

Step 6: Nucleophilic Aromatic Substitution

  • Reflux the 4-chloroquinazoline intermediate with 3-chloro-4-fluoroaniline in isopropanol.

  • Cool the reaction mixture to precipitate the product.

Step 7: Final Amination

  • Heat the product from Step 6 with morpholine and potassium iodide at 60°C.

  • Purify the final product, Gefitinib, by appropriate methods such as crystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway Diagram

Many this compound analogs are inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The diagram below illustrates the EGFR signaling pathway, which is crucial for cell proliferation, survival, and differentiation.[9][10]

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS P Shc Shc Dimerization->Shc P PI3K PI3K Dimerization->PI3K P RAS RAS Grb2_SOS->RAS Shc->Grb2_SOS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Anilinoquinazoline This compound Analogs Anilinoquinazoline->Dimerization Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and purification of this compound analogs.

Synthesis_Workflow Start Starting Materials (e.g., Anthranilic acid derivative) Cyclization Cyclization to form Quinazolinone core Start->Cyclization Chlorination Chlorination to form 4-Chloroquinazoline Cyclization->Chlorination SNAr Nucleophilic Aromatic Substitution with substituted Aniline Chlorination->SNAr Crude_Product Crude this compound Analog SNAr->Crude_Product Purification Purification (Column Chromatography/Crystallization) Crude_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure this compound Analog Characterization->Final_Product

Caption: General workflow for the synthesis of this compound analogs.

References

Technical Support Center: Troubleshooting Poor Solubility of 4-Anilinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with 4-anilinoquinazoline derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound compounds often poorly soluble in aqueous solutions?

A: Many this compound compounds, which include several important kinase inhibitors like gefitinib and erlotinib, are characterized by their hydrophobic (lipophilic) and often weakly basic chemical structures.[1] This inherent hydrophobicity makes them difficult to dissolve in polar, water-based buffers. Poor aqueous solubility is a common hurdle for approximately 40% of drugs on the market and up to 90% of new drug candidates in the discovery phase.[1]

Q2: How does pH impact the solubility of my this compound compound?

A: The solubility of these compounds is typically highly dependent on pH. As weak bases, their solubility generally increases significantly under acidic conditions (lower pH).[1][2] This occurs because the acidic environment protonates basic functional groups on the molecule, rendering it more polar and, consequently, more soluble in water.[1] For instance, gefitinib possesses two basic functional groups, and its solubility is drastically enhanced at a lower pH.[2]

Q3: What are the best initial solvents to try for dissolving my compound for in vitro assays?

A: For creating initial concentrated stock solutions, organic solvents are the standard approach. Dimethyl sulfoxide (DMSO) is the most common first choice due to its excellent ability to dissolve a wide array of compounds.[1] A good starting order for solvent screening would be:

  • Dimethyl sulfoxide (DMSO)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Propylene glycol (PG) or Polyethylene glycol (PEG 400)[1]

It is critical to keep the final concentration of these organic solvents in your experimental medium (e.g., cell culture) low, typically below 0.5%, to prevent solvent-induced toxicity or other off-target effects.[1]

Q4: My compound dissolves in the DMSO stock but precipitates when I dilute it into my aqueous buffer. What should I do?

A: This common issue is known as kinetic solubility failure. The compound is soluble in the concentrated organic stock but "crashes out" when introduced to the aqueous environment where it is poorly soluble.[1] To address this, consider the following troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to test a serial dilution to determine the highest possible concentration that remains in solution.[1]

  • Use a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or PEG 400, into your aqueous buffer can help maintain the compound's solubility.[1][3][4]

  • Incorporate Surfactants: Surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[3]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[3]

Q5: What advanced formulation strategies can improve the aqueous solubility of my compound for more complex studies?

A: For in vivo studies or when simple methods are insufficient, more advanced formulation strategies are necessary. These techniques aim to enhance the dissolution rate and apparent solubility of the compound. Key strategies include:

  • Solid Dispersions: The drug is dispersed in a polymer matrix at a molecular level, which can enhance its dissolution rate.[6][7] This often converts the drug to a more soluble amorphous form.[3]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][8][9] Techniques include micronization and nanosuspension.[10][11][12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form microemulsions upon contact with aqueous fluids, enhancing drug solubilization.[7][13][14]

Data Presentation: Solubility Enhancement Examples

The following tables provide illustrative data on how different factors and excipients can influence the solubility of kinase inhibitors.

Table 1: Solubility of a Representative Tyrosine Kinase Inhibitor (Alectinib HCl) in Common Solvents (Data is illustrative and serves as a reference for initial solvent screening)

SolventSolubility (µg/mL)
Dimethyl sulfoxide (DMSO)4500.0 ± 6.1
Methanol (MeOH)1990.8 ± 7.2
Chloroform (CHCl₃)620.3 ± 0.58
Tetrahydrofuran (THF)280.9 ± 2.4
Polyethylene glycol (PEG 400)260.5 ± 6.0
Source: Adapted from BenchChem technical resources.[1]

Table 2: Impact of pH on Aqueous Solubility of a Representative Tyrosine Kinase Inhibitor (This table illustrates the significant pH-dependent solubility typical for weakly basic compounds)

pHAqueous Solubility (µg/mL)
3.5550.0
5.0150.0
6.525.0
7.45.0
Source: Based on principles described for gefitinib and alectinib HCl.[1][2]

Table 3: Dissolution Enhancement of Gefitinib with Solid Dispersions (Illustrates the fold-increase in drug release after one hour compared to the pure drug)

Formulation (Drug:Carrier Ratio)% Drug Released at 1 hrFold Increase vs. Pure Gefitinib
Pure Gefitinib15.0% ± 0.51.00
PVP-GEF SD (1:4 w/w)35.1% ± 0.42.34
MβCD-GEF Complex (1:1 M)42.2% ± 0.72.81
Source: Data adapted from a study on Gefitinib dissolution enhancement.[15]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method to determine the thermodynamic equilibrium solubility of a compound in a specific medium.

Objective: To measure the maximum concentration of a this compound compound that can be dissolved in a given buffer at a constant temperature.

Materials:

  • Test compound (powdered)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of the powdered compound to a scintillation vial. This ensures that a saturated solution is achieved.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[6]

  • After incubation, centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Carefully withdraw a sample from the clear supernatant.

  • Filter the sample through a 0.45 µm syringe filter to remove any remaining micro-particulates.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.

Protocol 2: Phase Solubility Studies with Cyclodextrins

This protocol evaluates how a complexing agent like cyclodextrin can enhance the aqueous solubility of a poorly soluble compound.

Objective: To determine the increase in aqueous solubility of a this compound compound in the presence of increasing concentrations of a cyclodextrin.

Materials:

  • Test compound (powdered)

  • Cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD)

  • Distilled water or relevant aqueous buffer

  • Glass vials with screw caps

  • Incubator shaker

  • 0.45 µm membrane filters

  • UV/Vis spectrophotometer or HPLC system

Methodology:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0%, 2%, 4%, 6%, 8%, 10% w/v HP-β-CD).[1]

  • Add Excess Drug: Add an excess amount of the powdered compound to each cyclodextrin solution in a sealed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.[1]

  • Equilibration: Seal the vials and place them in an incubator shaker at a constant temperature for 24-72 hours until equilibrium is reached.

  • Sample Collection and Filtration: After incubation, allow the vials to stand for the excess solid to settle. Collect a sample from the supernatant and immediately filter it through a 0.45 µm membrane filter.[1]

  • Analysis: Determine the concentration of the dissolved compound in each filtered sample using a suitable analytical method like UV/Vis spectrophotometry or HPLC.

  • Data Plotting: Plot the concentration of the dissolved compound (y-axis) against the concentration of the cyclodextrin (x-axis). The resulting phase-solubility diagram will indicate the type of complex formed and the extent of solubility enhancement.

Visualizations

G start Start: Poorly Soluble This compound Compound stock_sol Prepare Concentrated Stock in 100% DMSO start->stock_sol precip Does Compound Precipitate upon Dilution into Aqueous Buffer? stock_sol->precip sol_ok Solubility Acceptable Proceed with Experiment (Use Vehicle Control) precip->sol_ok No troubleshoot Initiate Troubleshooting precip->troubleshoot Yes lower_conc 1. Lower Final Concentration troubleshoot->lower_conc cosolvent 2. Add Co-solvent (e.g., 1-5% PEG 400) troubleshoot->cosolvent surfactant 3. Add Surfactant (e.g., Tween 80) troubleshoot->surfactant cyclo 4. Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclo reassess Is Solubility Now Acceptable? lower_conc->reassess cosolvent->reassess surfactant->reassess cyclo->reassess reassess->sol_ok Yes advanced Consider Advanced Formulation (e.g., Solid Dispersion) reassess->advanced No

Caption: Step-by-step workflow for addressing in vitro solubility challenges.

G start Initial Assessment: Compound Precipitates in Aqueous Buffer is_ph_option Is pH modification compatible with assay? start->is_ph_option adjust_ph Strategy A: Adjust pH to acidic range (e.g., pH 5.0-6.5) is_ph_option->adjust_ph Yes is_cosolvent_option Are low levels of organic solvent acceptable? is_ph_option->is_cosolvent_option No end_point Final Check: Run vehicle controls and validate assay adjust_ph->end_point use_cosolvent Strategy B: Add Co-solvent (<5% PEG 400 / Ethanol) is_cosolvent_option->use_cosolvent Yes is_complexation_option Is complexation a viable option for the molecule? is_cosolvent_option->is_complexation_option No use_cosolvent->end_point use_cyclodextrin Strategy C: Use Cyclodextrin (e.g., HP-β-CD) is_complexation_option->use_cyclodextrin Yes advanced Strategy D: Advanced Formulation (Solid Dispersion, etc.) is_complexation_option->advanced No use_cyclodextrin->end_point advanced->end_point

Caption: Decision tree for selecting an appropriate solubilization strategy.

EGFR_Pathway ligand Ligand (EGF) egfr EGFR Receptor ligand->egfr Binds dimer Receptor Dimerization & Autophosphorylation egfr->dimer ras_raf RAS-RAF-MEK-ERK Pathway dimer->ras_raf Activates pi3k PI3K-AKT-mTOR Pathway dimer->pi3k Activates compound This compound Compound (e.g., Gefitinib) compound->dimer Inhibits ATP Binding & Phosphorylation prolif Cell Proliferation, Survival, Angiogenesis ras_raf->prolif pi3k->prolif

Caption: Simplified EGFR signaling pathway, a common target for these compounds.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 4-Anilinoquinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of 4-anilinoquinazoline inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects observed with this compound inhibitors?

A1: this compound inhibitors, while often designed for a specific kinase target (e.g., EGFR, VEGFR), can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket.[1] Common off-targets can include other receptor tyrosine kinases (e.g., PDGFR, c-Src) and cytoplasmic kinases.[2][3] These unintended interactions can lead to a variety of off-target effects, including unexpected cellular phenotypes, toxicity, or even paradoxical pathway activation.[4][5]

Q2: What are the primary medicinal chemistry strategies to improve the selectivity of this compound inhibitors?

A2: Improving the selectivity of this compound inhibitors typically involves structural modifications to exploit subtle differences in the ATP-binding sites of the target kinase versus off-target kinases. Key strategies include:

  • Modifications at the C6 and C7 positions of the quinazoline ring: Introducing different substituents at these positions can enhance potency and selectivity. For example, incorporating basic side chains at the C7 position has been shown to improve aqueous solubility and selectivity for KDR over other kinases.[2][6]

  • Substitution on the anilino moiety: Altering the substitution pattern on the 4-anilino group can influence kinase binding affinity and selectivity.

  • Exploring alternative hinge-binding motifs: While the quinazoline core is a common hinge-binder, exploring novel heterocyclic scaffolds can lead to improved selectivity profiles.

  • Targeting allosteric sites: Designing inhibitors that bind to less conserved allosteric sites, in addition to the ATP pocket, can significantly enhance selectivity.[7]

Q3: How can I experimentally assess the selectivity of my this compound inhibitor?

A3: A multi-tiered approach is recommended to thoroughly assess inhibitor selectivity:

  • Biochemical Kinase Profiling: Screen your inhibitor against a broad panel of purified kinases (kinome-wide screening) at a single concentration to identify potential off-targets.[8][9] Follow up with IC50 determination for any kinases that show significant inhibition.[10]

  • Cell-Based Assays: Confirm off-target effects in a more physiological context using cell-based assays. This can involve:

    • Cellular Phosphorylation Assays: Measure the phosphorylation status of known substrates of suspected off-target kinases in inhibitor-treated cells.[11]

    • Cellular Thermal Shift Assay (CETSA): Assess target and off-target engagement in intact cells by measuring changes in protein thermal stability upon inhibitor binding.[12]

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to observe cellular changes that may be indicative of off-target effects.[12]

Troubleshooting Guides

Issue 1: My this compound inhibitor shows significant toxicity in cell culture at concentrations required for on-target inhibition.

Possible Cause Troubleshooting Step
Potent off-target activity against essential kinases.1. Perform a broad kinase selectivity panel to identify potential off-target kinases responsible for the toxicity.[8][9] 2. Consult literature and databases for the known roles of identified off-targets in cell viability. 3. Synthesize and test analogs of your inhibitor with modifications designed to reduce binding to the toxicity-mediating off-target(s).[13]
High compound concentration leading to non-specific effects.1. Carefully determine the IC50 for your primary target and use the lowest effective concentration in your experiments.[4] 2. Compare the cytotoxic concentration (CC50) with the on-target IC50 to determine the therapeutic window.

Issue 2: I am observing a cellular phenotype that is inconsistent with the known function of the primary target.

Possible Cause Troubleshooting Step
The inhibitor is hitting an off-target kinase that regulates the observed phenotype.1. Use a structurally unrelated inhibitor for the same primary target to see if the phenotype is reproduced.[4] 2. Perform a kinome-wide selectivity screen to identify potential off-targets.[8] 3. Use genetic approaches like siRNA or CRISPR to knock down the primary target and compare the phenotype to that of inhibitor treatment.[4]
The inhibitor is causing paradoxical pathway activation.1. Investigate the phosphorylation status of downstream signaling components of both the on-target and potential off-target pathways via Western blotting or phospho-proteomics.[5]

Quantitative Data Summary

Table 1: Selectivity Profile of Representative this compound Inhibitors

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetSelectivity (Fold)
Compound AEGFR15VEGFR-21500100
Compound B (ZD6474)KDR (VEGFR-2)40erbB2110027.5
Compound Cc-Src5KDR>10000>2000

Data is hypothetical or compiled from literature for illustrative purposes.[2][3]

Experimental Protocols

Protocol 1: Biochemical Kinase Selectivity Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of a this compound compound against a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

  • Test compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Methodology:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at the Kₘ for each kinase to allow for a direct comparison of IC50 values.[14]

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the engagement of a this compound inhibitor with its on-target and potential off-targets in a cellular environment.[12]

Materials:

  • Cultured cells

  • Test compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR cycler)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target and suspected off-target proteins

Methodology:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the protein levels of the target and suspected off-targets in the soluble fraction by SDS-PAGE and Western blotting.

  • A ligand-bound protein will be more thermally stable, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control. Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in melting temperature (ΔTm) upon compound treatment.[12]

Visualizations

Signaling_Pathway Simplified EGFR Signaling and Potential Off-Target Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Other_RTK Other RTK (Off-Target) Off_Target_Substrate Off-Target Substrate Other_RTK->Off_Target_Substrate Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Unintended_Effects Unintended Cellular Effects Off_Target_Substrate->Unintended_Effects Leads to Proliferation_Survival Proliferation, Survival Transcription->Proliferation_Survival Leads to Inhibitor This compound Inhibitor Inhibitor->EGFR On-Target Inhibition Inhibitor->Other_RTK Off-Target Inhibition Experimental_Workflow Workflow for Assessing Inhibitor Selectivity Start Start with Inhibitor Biochemical_Screen Biochemical Kinase Panel (Single Concentration) Start->Biochemical_Screen Identify_Hits Significant Inhibition? Biochemical_Screen->Identify_Hits IC50_Determination Determine IC50 for Hits Identify_Hits->IC50_Determination Yes No_Hits No significant off-targets found Identify_Hits->No_Hits No Cell_Based_Assay Cell-Based Assays (e.g., Phosphorylation Assay, CETSA) IC50_Determination->Cell_Based_Assay Confirm_Off_Target Off-Target Effect Confirmed in Cells? Cell_Based_Assay->Confirm_Off_Target SAR_Optimization Structure-Activity Relationship (SAR) Optimization Confirm_Off_Target->SAR_Optimization Yes End_Selective Selective Inhibitor Confirm_Off_Target->End_Selective No SAR_Optimization->Biochemical_Screen End_NonSelective Non-Selective Inhibitor (Further Optimization Needed) SAR_Optimization->End_NonSelective No_Hits->End_Selective Logical_Relationship Strategies to Reduce Off-Target Effects cluster_computational Computational Approaches cluster_experimental Experimental Approaches Predict_Off_Targets Predict Off-Targets (e.g., OTSA) Medicinal_Chemistry Medicinal Chemistry (SAR) Predict_Off_Targets->Medicinal_Chemistry Structure_Based_Design Structure-Based Drug Design Structure_Based_Design->Medicinal_Chemistry Biochemical_Screening Biochemical Screening Medicinal_Chemistry->Biochemical_Screening Cellular_Assays Cellular Assays Biochemical_Screening->Cellular_Assays Cellular_Assays->Medicinal_Chemistry Feedback Improved_Selectivity Improved Selectivity Cellular_Assays->Improved_Selectivity

References

Technical Support Center: Acquired Resistance to 4-Anilinoquinazoline EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to 4-anilinoquinazoline EGFR inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: My EGFR-mutant cancer cell line, which was initially sensitive to a this compound EGFR inhibitor (e.g., gefitinib, erlotinib), is now showing reduced sensitivity and continued proliferation after treatment. What could be the reason?

A1: This is a strong indication of acquired resistance. To confirm this, you should perform a dose-response assay (e.g., MTT, CellTiter-Glo®) to compare the half-maximal inhibitory concentration (IC50) of your inhibitor in the suspected resistant population versus the parental (sensitive) cell line.[1] A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value would confirm the development of resistance.[1]

Q2: I've confirmed acquired resistance in my cell line. What are the common molecular mechanisms driving this resistance?

A2: Acquired resistance to this compound EGFR tyrosine kinase inhibitors (TKIs) can be broadly categorized into three main types:

  • On-target resistance: This involves secondary mutations in the EGFR gene itself that interfere with inhibitor binding. The most common on-target resistance mechanism to first- and second-generation EGFR TKIs is the T790M "gatekeeper" mutation.[2][3][4] For third-generation inhibitors designed to target T790M, further mutations such as C797S can arise.[1][5]

  • Off-target resistance (Bypass Signaling): Cancer cells can activate alternative signaling pathways to bypass their dependence on EGFR signaling.[1] This can include the amplification or activation of other receptor tyrosine kinases (RTKs) like MET or HER2, or activation of downstream signaling components like KRAS, BRAF, or the PI3K/AKT pathway.[1][3][6][7][8][9][10][11]

  • Histologic Transformation: In some cases, cancer cells can change their lineage, for example, from a non-small cell lung cancer (NSCLC) adenocarcinoma to a small cell lung cancer (SCLC) phenotype.[1][8] Another related process is the epithelial-to-mesenchymal transition (EMT), where cells lose their epithelial characteristics and gain mesenchymal features, which is associated with drug resistance.[1][12]

Q3: How can I experimentally determine the specific resistance mechanism in my cell line?

A3: A systematic approach is recommended to elucidate the resistance mechanism:[1]

  • Sequence the EGFR kinase domain: This will determine if on-target secondary mutations, such as T790M or C797S, are present.

  • Perform a phospho-RTK array: This can help identify the activation of alternative receptor tyrosine kinases, suggesting a bypass signaling mechanism.[1]

  • Conduct Western blotting: Analyze the expression and phosphorylation status of key proteins in the major downstream signaling pathways (e.g., p-AKT, p-ERK, p-MET, p-HER2).[1][2]

  • Assess for Gene Amplification: Use techniques like Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR) to check for amplification of genes like MET and HER2.[6][7][8]

Troubleshooting Guides

Problem 1: I am not seeing a clear difference in IC50 values between my parental and suspected resistant cell lines in a cell viability assay.

Possible CauseRecommended Solution
Incorrect inhibitor concentration range Ensure the concentration range used in your assay brackets the expected IC50 values for both sensitive and resistant cells. You may need to extend the concentration range to higher values for the resistant line.
Suboptimal assay conditions Optimize cell seeding density and incubation time. Ensure cells are in the logarithmic growth phase when the inhibitor is added.[13]
Cell line contamination or misidentification Authenticate your cell lines using Short Tandem Repeat (STR) profiling.[1]
Inhibitor instability Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.

Problem 2: I am having trouble detecting the T790M mutation by Sanger sequencing.

Possible CauseRecommended Solution
Low percentage of resistant cells The T790M mutation may be present in only a sub-population of your cells. More sensitive methods like digital PCR (dPCR) or next-generation sequencing (NGS) may be required for detection.[14][15]
Poor DNA quality Ensure you are isolating high-quality genomic DNA. Use a spectrophotometer to check the purity and concentration.
PCR or sequencing failure Optimize PCR conditions (annealing temperature, cycle number). Use validated primers for the EGFR kinase domain.

Problem 3: My Western blot for phosphorylated EGFR (p-EGFR) shows a weak or no signal in the resistant cells even after EGF stimulation.

Possible CauseRecommended Solution
Effective inhibition by the drug This might indicate that the resistance mechanism is independent of EGFR signaling reactivation. The inhibitor is still effectively blocking EGFR phosphorylation, but the cells are surviving through a bypass pathway.[16]
Phosphatase activity Always use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.
Inefficient protein transfer Optimize your Western blot transfer conditions, especially for high molecular weight proteins like EGFR (around 175 kDa).[17][18]
Antibody issues Use a validated antibody specific for the phosphorylated form of EGFR. Ensure you are using the correct blocking buffer (avoid milk for phospho-antibodies as it contains casein, a phosphoprotein).

Quantitative Data Summary

Table 1: In Vitro Activity of EGFR Inhibitors Against Sensitive and Resistant NSCLC Cell Lines

Cell LineEGFR StatusInhibitorIC50 (nM)
PC-9exon 19 delGefitinib8
NCI-H1975L858R/T790MGefitinib>10,000
NCI-H1975L858R/T790MOsimertinib10
A549WTGefitinib>5,000

Data is representative and compiled from various sources. Actual IC50 values can vary between experiments.[2][19]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Method)

This protocol determines the dose-dependent effect of an EGFR inhibitor on the viability of cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., PC-9, NCI-H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • EGFR inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the EGFR inhibitor in complete medium. A typical concentration range would be 0.1 nM to 10 µM.[2]

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[20]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EGFR Pathway Proteins

This protocol is for assessing the expression and phosphorylation status of key proteins in the EGFR signaling pathway.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • EGFR inhibitor

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-MET, anti-HER2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the EGFR inhibitor at the desired concentration and time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[1]

  • Determine the protein concentration of the lysates using a BCA assay.[2]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[2]

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates HER2 HER2 HER2->PI3K Bypass MET MET MET->PI3K Bypass RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->EGFR T790M T790M Mutation T790M->EGFR Blocks Inhibitor Binding

Caption: EGFR signaling pathways and mechanisms of resistance.

Troubleshooting_Workflow cluster_on_target On-Target Analysis cluster_off_target Off-Target Analysis cluster_phenotypic Phenotypic Analysis Start Suspected Acquired Resistance (Decreased Inhibitor Sensitivity) Confirm_Resistance Confirm Resistance (Dose-Response Assay, IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Resistance Mechanism Confirm_Resistance->Investigate_Mechanism On_Target On-Target Resistance? Investigate_Mechanism->On_Target Primary Check Off_Target Off-Target Resistance? Investigate_Mechanism->Off_Target Secondary Check Phenotypic_Change Phenotypic Change? Investigate_Mechanism->Phenotypic_Change Tertiary Check Sequence_EGFR Sequence EGFR Kinase Domain (Exons 18-21) On_Target->Sequence_EGFR Phospho_RTK_Array Phospho-RTK Array Off_Target->Phospho_RTK_Array Western_Blot Western Blot for Bypass Pathways (p-MET, p-HER2, p-AKT, p-ERK) Off_Target->Western_Blot FISH_qPCR FISH/qPCR for Gene Amplification (MET, HER2) Off_Target->FISH_qPCR Morphology Assess Cell Morphology (Microscopy) Phenotypic_Change->Morphology EMT_Markers Western Blot for EMT Markers (E-cadherin, Vimentin) Phenotypic_Change->EMT_Markers T790M_C797S Identify T790M/C797S Mutation Sequence_EGFR->T790M_C797S Bypass_Identified Identify Bypass Pathway Activation Phospho_RTK_Array->Bypass_Identified Western_Blot->Bypass_Identified FISH_qPCR->Bypass_Identified Histologic_Transformation Histologic Transformation Identified Morphology->Histologic_Transformation EMT_Markers->Histologic_Transformation

Caption: Experimental workflow for troubleshooting acquired resistance.

Logical_Relationships cluster_on cluster_off cluster_pheno Acquired_Resistance Acquired Resistance to This compound EGFRi On_Target On-Target Mechanisms (EGFR-Dependent) Acquired_Resistance->On_Target Off_Target Off-Target Mechanisms (EGFR-Independent) Acquired_Resistance->Off_Target Phenotypic Phenotypic Changes Acquired_Resistance->Phenotypic T790M T790M Gatekeeper Mutation On_Target->T790M C797S C797S Mutation On_Target->C797S MET_Amp MET Amplification Off_Target->MET_Amp HER2_Amp HER2 Amplification Off_Target->HER2_Amp Downstream_Mut Downstream Mutations (KRAS, BRAF, PIK3CA) Off_Target->Downstream_Mut EMT Epithelial-to-Mesenchymal Transition (EMT) Phenotypic->EMT SCLC_Trans Small Cell Lung Cancer Transformation Phenotypic->SCLC_Trans

Caption: Logical relationships of resistance mechanisms.

References

Technical Support Center: Refining Molecular Models for 4-Anilinoquinazoline Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular modeling and docking of 4-anilinoquinazoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Protein Preparation

  • Question: I'm starting a new project on this compound inhibitors targeting the Epidermal Growth Factor Receptor (EGFR). Which PDB entry should I use, and what are the critical steps for preparing the protein structure?

    Answer: A commonly used PDB entry for EGFR in complex with a this compound inhibitor is 1M17 , which contains the EGFR tyrosine kinase domain co-crystallized with erlotinib.[1][2][3] Another suitable entry is 4WRG .[4]

    Critical Protein Preparation Steps:

    • Retrieve the Structure: Download the desired PDB file from the Protein Data Bank.

    • Remove Unnecessary Molecules: Delete water molecules, co-solvents, and any ligands not essential for the docking study.[2][5]

    • Add Hydrogen Atoms: Correctly protonate the protein structure, which is crucial for defining hydrogen bond donors and acceptors.

    • Assign Partial Charges: Assign appropriate partial charges to all atoms in the protein.

    • Handle Missing Residues and Loops: If the crystal structure has missing residues or loops, these should be modeled using homology modeling or loop refinement software.

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.[4] This is often done using force fields like AMBER or CHARMm.[6][7]

  • Question: My docking results are inconsistent. Could issues with the protein structure be the cause?

    Answer: Yes, improper protein preparation is a common source of error in docking studies. Here are some troubleshooting points:

    • Check Protonation States: Incorrect protonation of key residues in the active site (e.g., histidine, aspartate, glutamate) can drastically alter the binding mode.

    • Verify Tautomeric States: Ensure the tautomeric states of histidine residues are correctly assigned.

    • Inspect for Missing Atoms or Residues: Even small gaps in the protein structure can lead to inaccurate results.

    • Ensure Proper Force Field Application: Using an inappropriate force field during minimization can distort the protein's active site.

2. Ligand Preparation

  • Question: What is the correct procedure for preparing my this compound ligands for docking?

    Answer: Proper ligand preparation is essential for accurate docking. The general workflow is as follows:

    • Generate 3D Coordinates: Convert the 2D structure of your this compound derivative into a 3D conformation.

    • Assign Correct Bond Orders and Formal Charges: Ensure the chemical structure is correctly represented.

    • Generate Tautomers and Ionization States: Consider the relevant physiological pH (typically ~7.4) to generate the most likely ionization and tautomeric states.[8]

    • Perform Energy Minimization: Minimize the energy of the ligand to obtain a low-energy conformation. This is often done using force fields like GAFF (General Amber Force Field) or MMFF94.[9]

  • Question: My ligand fails to dock into the active site, or the predicted binding energy is very poor. What could be wrong?

    Answer: Here are some potential reasons and solutions:

    • Incorrect Ligand Conformation: The initial 3D conformation of your ligand might be in a high-energy state. Ensure proper energy minimization has been performed.

    • Incorrect Protonation/Tautomeric State: The generated state of your ligand may not be the one that favorably interacts with the protein. It's advisable to dock multiple relevant states.

    • Missing or Incorrect Parameters: The force field used may not have accurate parameters for your specific this compound derivative. You may need to perform parameterization using quantum mechanics calculations.

3. Docking Protocol & Parameterization

  • Question: Which force field and docking algorithm are recommended for this compound derivatives targeting kinases?

    Answer: The choice of force field and docking algorithm can significantly impact your results.

    • Force Fields: For the protein, standard force fields like AMBER (e.g., ff99SB, ff14SB) or CHARMm are commonly used.[6][9] For the ligand (a small organic molecule), the General Amber Force Field (GAFF) or OPLS force fields are often suitable.[8][9][10]

    • Docking Algorithms: Several algorithms are available, each with its strengths. AutoDock Vina is widely used due to its speed and accuracy.[1] Other robust options include GOLD and GLIDE .[2][11]

  • Question: How do I define the grid box for docking, and how does its size affect the results?

    Answer: The grid box defines the search space for the docking algorithm.

    • Defining the Grid Box: The grid box should be centered on the active site of the protein. A common approach is to center it on the co-crystallized ligand if one is present in the PDB structure.[1]

    • Grid Box Size: The size should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large that it unnecessarily increases the search space and computational time. A typical size is a cube with 20-25 Å sides.

4. Interpretation of Results

  • Question: How do I interpret the docking score, and what other metrics should I consider to validate my results?

    Answer: The docking score is an estimate of the binding affinity, but it should not be the sole determinant of a successful dock.

    • Docking Score (Binding Energy): A lower (more negative) binding energy generally indicates a more favorable binding interaction.[3]

    • Validation Metrics:

      • Root Mean Square Deviation (RMSD): If you are redocking a known inhibitor, the RMSD between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.

      • Hydrogen Bonds and Hydrophobic Interactions: Analyze the interactions between your ligand and the key active site residues. For EGFR, crucial interactions often involve residues like Met769 and Thr766.[12][13]

      • Visual Inspection: Always visually inspect the docked poses to ensure they are chemically reasonable and make sense in the context of the binding pocket.

  • Question: My docking results show a good score, but the pose doesn't match what is expected based on known inhibitors. What should I do?

    Answer: This is a common issue. Here are some steps to take:

    • Re-evaluate Protein and Ligand Preparation: Small errors in preparation can lead to incorrect poses.

    • Try a Different Docking Program: Different algorithms may explore the conformational space differently and yield a more accurate pose.

    • Perform Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked pose over time.[3][7] A stable pose in an MD simulation provides greater confidence in the docking result.

Experimental Protocols

Protocol 1: Protein Preparation for EGFR Docking (PDB: 1M17)

  • Download PDB: Obtain the 1M17 structure from the Protein Data Bank.

  • Remove Water and Heteroatoms: Use a molecular modeling software (e.g., PyMOL, Chimera, Maestro) to delete all water molecules and the co-crystallized ligand (erlotinib).

  • Add Hydrogens: Use a tool like pdb2pqr or the protein preparation wizard in software like Schrödinger Maestro to add hydrogen atoms, assuming a pH of 7.4.[2]

  • Assign Charges: Assign charges using a force field like AMBER.

  • Energy Minimization: Perform a brief energy minimization (e.g., 500 steps of steepest descent followed by 500 steps of conjugate gradient) to relax the structure.

Protocol 2: Ligand Preparation for a this compound Derivative

  • 2D to 3D Conversion: Sketch the 2D structure of your ligand and convert it to a 3D structure using software like Avogadro or ChemDraw.

  • Generate Ionization and Tautomeric States: Use a tool like Schrödinger's Epik to generate possible states at pH 7.4 ± 1.0.[8]

  • Assign Force Field Parameters: Use a program like Antechamber (part of AmberTools) to assign GAFF force field parameters.

  • Energy Minimization: Perform energy minimization of the ligand in a vacuum or with an implicit solvent model.

Protocol 3: Molecular Docking using AutoDock Vina

  • Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the pdbqt format required by AutoDock Vina.

  • Define the Grid Box: Center the grid box on the ATP-binding site of EGFR. For 1M17, the center can be determined from the coordinates of the co-crystallized erlotinib. A grid box size of 22.5 x 22.5 x 22.5 Å is a good starting point.

  • Run Docking: Execute AutoDock Vina, specifying the receptor, ligand, grid parameters, and output file name.

  • Analyze Results: Examine the output file, which will contain the predicted binding affinity and the coordinates of the docked poses. Visualize the poses and analyze the interactions with the protein.

Quantitative Data Summary

Table 1: Comparison of Docking Scores for Known EGFR Inhibitors

CompoundPDB IDDocking ProgramPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)
Erlotinib1M17AutoDock Vina-8.5 to -9.52
Gefitinib2ITYGOLD-9.0 to -10.02-37
Lapatinib1XKKGLIDE-10.0 to -11.09.8

Note: The predicted binding affinities are approximate ranges and can vary based on the specifics of the protein and ligand preparation and the docking parameters used.

Table 2: Common Force Fields for Protein and Ligand Preparation

MoleculeForce FieldCommon Software
ProteinAMBER, CHARMm, OPLSAmberTools, GROMACS, NAMD, Schrödinger
LigandGAFF, MMFF94, OPLSAntechamber, Avogadro, Schrödinger

Visualizations

Experimental_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Download PDB (e.g., 1M17) Clean Remove Water & Ligands PDB->Clean AddH Add Hydrogens Clean->AddH MinimizeP Energy Minimization AddH->MinimizeP Grid Define Grid Box MinimizeP->Grid TwoD 2D Structure ThreeD Generate 3D Conformation TwoD->ThreeD Protonate Generate Tautomers/Ionization States ThreeD->Protonate MinimizeL Energy Minimization Protonate->MinimizeL MinimizeL->Grid Dock Run Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Results (Score, Pose, Interactions) Dock->Analyze MD Optional: Molecular Dynamics Simulation Analyze->MD EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Autophosphorylation Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->EGFR competitively inhibits ATP ATP ATP->EGFR binds to ATP pocket Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway P_EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway P_EGFR->PI3K_Akt Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation

References

Technical Support Center: Enhancing the Potency of 4-Anilinoquinazolines Against EGFR T790M Mutation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the potency of 4-anilinoquinazoline derivatives against the EGFR T790M mutation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound derivative is potent against wild-type EGFR but shows significantly lower activity against the T790M mutant. What are the common reasons for this drop in potency?

A1: The T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.[1][2] This mutation involves the substitution of a smaller threonine residue with a bulkier methionine in the ATP-binding pocket of the EGFR kinase domain. This change leads to two main challenges for inhibitors:

  • Steric Hindrance: The bulkier methionine residue can physically block the binding of certain this compound analogs.

  • Increased ATP Affinity: The T790M mutation increases the kinase's affinity for ATP, making it more difficult for ATP-competitive inhibitors to bind effectively.[3][4][5]

Therefore, your compound's decreased potency is likely due to a combination of these factors.

Q2: What structural modifications can I introduce to my this compound scaffold to improve its activity against the EGFR T790M mutant?

A2: Several strategies have been successfully employed to overcome T790M-mediated resistance:

  • Introduction of a Michael Acceptor: A common and effective approach is to incorporate an electrophilic group, such as an acrylamide moiety, at the C-6 or C-7 position of the quinazoline ring.[6] This allows for the formation of a covalent bond with the Cys797 residue located near the ATP-binding site.[7] This covalent and irreversible binding can overcome the increased ATP affinity of the T790M mutant.[8]

  • Exploiting the Hydrophobic Pocket: The aniline moiety of the this compound scaffold can be modified to better occupy a hydrophobic pocket in the ATP binding cleft.[2] Substitutions at the 3-position of the aniline ring with small, lipophilic groups are often favored.[9] Additionally, incorporating bulky, hydrophobic groups like an adamantyl moiety on the aniline ring has shown to enhance potency against the T790M mutant.[10]

  • Targeting Allosteric Sites: A more recent strategy involves designing inhibitors that bind to allosteric sites, which are locations on the enzyme distinct from the ATP-binding pocket.[4][11] This approach can lead to mutant-selective inhibitors that spare wild-type EGFR, potentially reducing side effects.[11][12]

  • Structural Modifications at the Quinazoline Core: Modifications to the quinazoline ring itself, such as substitutions at the C-6 and C-7 positions with electron-donating groups like dimethoxy, can modulate potency.[9] Furthermore, introducing a benzamide moiety at the sixth position has been explored to enhance affinity.[3]

Q3: I am observing poor solubility of my this compound derivative in aqueous buffers for my in vitro kinase assays. How can I address this?

A3: Poor aqueous solubility is a common challenge with quinazoline-based inhibitors. Here are a few troubleshooting steps:

  • Co-solvents: Try dissolving your compound in a small amount of a water-miscible organic solvent like DMSO before diluting it to the final concentration in your assay buffer. Be mindful of the final DMSO concentration, as high levels can inhibit enzyme activity. A final concentration of 1% DMSO or less is generally recommended.

  • Use of Surfactants: The inclusion of a non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.1%) in your assay buffer can help to solubilize hydrophobic compounds.

  • pH Adjustment: The solubility of your compound may be pH-dependent. Depending on the pKa of your molecule, adjusting the pH of the buffer might improve its solubility.

  • Structural Modification: If solubility issues persist and hinder further development, consider adding polar functional groups to your molecule during the next round of synthesis. For example, incorporating a morpholine or piperazine group can significantly improve aqueous solubility.

Q4: My compound shows good enzymatic inhibition but has poor cellular activity. What could be the reasons?

A4: A discrepancy between enzymatic and cellular activity can arise from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane. You can assess this using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.

  • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes, leading to a lower intracellular concentration.

  • Off-target Effects: In a cellular context, your compound might interact with other proteins or pathways that counteract its intended effect on EGFR.

To investigate these possibilities, you can perform cell permeability assays, screen for efflux pump interactions, and conduct metabolic stability studies using liver microsomes.

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the in vitro inhibitory activities of selected this compound derivatives against wild-type EGFR and the T790M mutant, as reported in the literature.

Compound IDModification StrategyEGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)Reference
Compound 20 6,7-dimethoxy derivative0.029 (pmol/L)Not Reported[9]
Compound 8o 4-arylamino-quinazoline with thiourea derivative0.82.7[6]
Compound 9b 4-arylamino-quinazoline with Michael acceptorNot ReportedNot Reported[6]
Compound 14 Quinazoline with benzylidene hydrazine carboxamide6.38.4[13]
Compound 44 Quinazoline with benzylidene hydrazine carboxamide0.4100[13]
Compound 19g 2-methyl-4-anilinoquinazolineNot Reported110 (H1975 cells)[14]
Compound 3d Quinazoline with 1-adamantyl moiety2060 (A431 cells)9 (gefitinib-sensitive cells)[10]
Compound 14d Spanning ATP and allosteric sitesNot Reported90 (BaF3-EGFR 19del/T790M/C797S)[15]

Note: IC50 values can vary depending on the specific assay conditions used in different studies. Direct comparison should be made with caution.

Experimental Protocols

1. General Protocol for In Vitro EGFR Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against EGFR. Specific details may vary based on the commercial kit or specific laboratory setup.

  • Materials:

    • Recombinant human EGFR (wild-type or T790M mutant)

    • ATP

    • Poly(Glu, Tyr) 4:1 substrate

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the EGFR enzyme and substrate solution to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

2. General Protocol for Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the anti-proliferative activity of compounds on cancer cell lines.

  • Materials:

    • Cancer cell line (e.g., H1975 for EGFR T790M)

    • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

3. General Protocol for Western Blotting

This protocol describes a method to assess the effect of compounds on EGFR phosphorylation and downstream signaling pathways.

  • Materials:

    • Cancer cell line

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compounds for a specific duration.

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI This compound (TKI) TKI->EGFR Inhibits

Caption: EGFR Signaling Pathway and TKI Inhibition.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Mechanism of Action cluster_optimization Lead Optimization Design Structure-Activity Relationship (SAR) Analysis Synthesis Chemical Synthesis of This compound Derivatives Design->Synthesis Kinase_Assay EGFR Kinase Assay (WT and T790M) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., H1975 cells) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (pEGFR, pAKT) Cell_Viability->Western_Blot Optimization Iterative Design and Synthesis for Improved Potency and Properties Western_Blot->Optimization Optimization->Design Feedback Loop

Caption: Drug Discovery Workflow for EGFR Inhibitors.

T790M_Resistance WT_EGFR Wild-Type EGFR (Threonine at 790) First_Gen_TKI First-Generation TKI (e.g., Gefitinib) WT_EGFR->First_Gen_TKI Effective Inhibition T790M_EGFR T790M Mutant EGFR (Methionine at 790) First_Gen_TKI->T790M_EGFR Leads to Resistance (Steric Hindrance & Increased ATP Affinity) Third_Gen_TKI Third-Generation TKI (Covalent Inhibitor) T790M_EGFR->Third_Gen_TKI Effective Inhibition (Covalent Bonding to Cys797)

Caption: Mechanism of T790M Resistance and Overcoming It.

References

Technical Support Center: Enhancing Oral Bioavailability of 4-Anilinoquinazoline-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for improving the oral bioavailability of 4-anilinoquinazoline-based drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of our this compound compound?

A1: The low oral bioavailability of this compound derivatives, a class of tyrosine kinase inhibitors, typically stems from several key factors:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic and exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: These compounds often undergo significant metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes like CYP3A4, before reaching systemic circulation.[1][3] This metabolic process can inactivate the drug, reducing the amount of active compound that is available.

  • Efflux Transporter Activity: P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) are efflux transporters in the intestinal lining that can actively pump the drug back into the gut lumen, thereby limiting its net absorption.[1][3]

  • pH-Dependent Solubility: The solubility of some of these compounds can vary with the pH of the gastrointestinal tract, leading to inconsistent absorption.[1]

Q2: What initial in vitro assays should we perform to diagnose the cause of low bioavailability?

A2: A systematic in vitro evaluation is crucial to identify the rate-limiting factors. We recommend the following initial assays:

  • Kinetic Solubility Assays: Assess the compound's solubility in biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)). This will help determine if poor solubility is a primary hurdle.

  • In Vitro Dissolution Studies: Evaluate the dissolution rate of the neat compound. This is a crucial step in drug development as it provides valuable data for formulation optimization.[4]

  • Caco-2 Permeability Assays: This assay utilizes a monolayer of Caco-2 cells to predict intestinal drug absorption and can also identify if the compound is a substrate for efflux transporters like P-gp.[5][6]

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, these assays can predict the extent of first-pass metabolism.

Q3: What are the most common formulation strategies to improve the oral bioavailability of these compounds?

A3: Several formulation strategies can be employed to overcome the challenges of low solubility and improve oral bioavailability. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution rate and solubility.[7][8] This can be achieved through techniques like spray drying, hot-melt extrusion, and solvent evaporation.[7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Q4: We are observing high inter-animal variability in our rat pharmacokinetic (PK) studies. What could be the contributing factors?

A4: High variability in preclinical PK studies is a common issue and can be attributed to several factors:

  • Food Effects: The presence or absence of food can significantly alter the absorption of many kinase inhibitors. It is advisable to standardize feeding protocols, often by fasting the animals overnight before dosing.[4][9]

  • pH-Dependent Solubility: Variations in the gastric pH among individual animals can lead to inconsistent dissolution and absorption.

  • Genetic Polymorphisms: Differences in the expression and activity of metabolic enzymes (e.g., CYPs) and transporters among the animal population can result in variable drug exposure.

  • Formulation and Dosing Inconsistencies: Improper formulation or inaccurate dosing can introduce significant variability. Ensure the formulation is homogenous and the administration technique is consistent.

Troubleshooting Guide

Problem Potential Causes Recommended Actions & Experiments
Low Cmax and AUC in rat PK study Poor aqueous solubility, extensive first-pass metabolism, P-gp/BCRP efflux.1. Diagnose: Conduct in vitro solubility, dissolution, Caco-2 permeability, and metabolic stability assays. 2. Formulate: Prepare a solid dispersion or a lipid-based formulation (e.g., SMEDDS) to enhance solubility and dissolution. 3. Re-evaluate: Test the new formulation in a rat PK study.
High variability in plasma concentrations Food effects, pH-dependent solubility, inconsistent dosing.1. Standardize Protocol: Implement a consistent fasting period for animals before dosing. 2. Assess pH-dependency: Evaluate the drug's solubility at different pH values (e.g., pH 1.2, 4.5, 6.8). 3. Refine Formulation: Consider a formulation that is less sensitive to pH changes. 4. Review Dosing Technique: Ensure accurate and consistent oral gavage technique.
Lack of dose proportionality Saturation of absorption mechanisms, solubility-limited absorption.1. Evaluate Solubility: Determine if the administered dose exceeds the solubility limit in the gut. 2. Formulation Enhancement: Develop a formulation that improves and maintains the drug in a solubilized state. 3. Consider Transporters: Investigate if saturation of uptake transporters or efflux transporters is occurring.
In vitro-in vivo correlation (IVIVC) is poor In vitro conditions do not mimic the in vivo environment, significant gut wall metabolism.1. Biorelevant Dissolution: Use biorelevant media (FaSSIF, FeSSIF) for dissolution testing. 2. Assess Gut Wall Metabolism: Use intestinal microsomes or S9 fractions to quantify metabolism in the gut wall. 3. PBPK Modeling: Employ physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data and predict in vivo performance.

Data on Bioavailability Enhancement of this compound Drugs

The following tables summarize the pharmacokinetic improvements observed for well-known this compound-based drugs through various formulation strategies.

Table 1: Pharmacokinetic Parameters of Gefitinib Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
Free Gefitinib248.43 ± 89.47-1342.85 ± 244.45-[10]
Gefitinib-Solid Dispersion (Gef-SD)955.28 ± 82.86-12285.24 ± 1767.389.14-fold[10]
Gefitinib Nanosuspension-6.67 ± 1.77-1.81-fold[11]
Gefitinib Nanosuspension---~3.87-fold[12]

Table 2: Pharmacokinetic Parameters of Erlotinib Formulations

FormulationObservationReference
Erlotinib Solid Dispersions with PVPShowed improved dissolution rate compared to the pure drug, which is likely to increase bioavailability.[13][14]
Erlotinib Solid Dispersions with PEGAchieved the highest dissolution rate (80%).[15]

Table 3: Pharmacokinetic Parameters of Lapatinib Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability IncreaseReference
Marketed Tablet Formulation944 ± 162---[16]
Lapatinib Ditosylate Nanoparticles1248 ± 80--1.3-fold (based on Cmax)[16]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion, which can be adapted for a specific this compound compound.

Materials:

  • This compound compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, PEG 6000)

  • Suitable organic solvent (e.g., methanol, ethanol, dichloromethane)

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the this compound compound and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w). Dissolve both components in a minimal amount of the selected organic solvent in a round-bottom flask.[17]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C) in a water bath.[18] Continue the evaporation until a clear, solvent-free film is formed on the inner wall of the flask.[17]

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle.[17] Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.[18]

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Monolayers with TEER values above a certain threshold (e.g., >250 Ω·cm²) are considered suitable for the assay.

  • Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution containing the test compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Experiment (Basolateral to Apical - B to A): To assess efflux, perform the experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp B to A / Papp A to B) can then be determined. An efflux ratio greater than 2 is generally indicative of active efflux.

Protocol 3: Oral Bioavailability Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a compound after oral administration.

Materials:

  • Sprague-Dawley rats (male or female, as required)

  • Test compound formulation (e.g., suspension, solution, or solid dispersion)

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS for plasma sample analysis

Procedure:

  • Animal Acclimatization and Preparation: Acclimatize the rats to the housing conditions for at least a week. Fast the animals overnight (with free access to water) before dosing.[4][9]

  • Dosing: Administer a single oral dose of the test compound formulation via oral gavage. The dosing volume should be appropriate for the rat's body weight (e.g., 5-10 mL/kg).[4][9]

  • Blood Sampling: Collect blood samples (e.g., ~0.2-0.3 mL) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2][19]

  • Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.[19]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[19]

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2), from the plasma concentration-time data using non-compartmental analysis.[19] To determine the absolute oral bioavailability, an intravenous (IV) dosing group is also required for comparison.

Visualizations

G cluster_0 Problem: Low Oral Bioavailability cluster_1 Initial Diagnosis (In Vitro) cluster_2 Potential Causes cluster_3 Solution: Formulation Strategies cluster_4 Validation (In Vivo) Low Cmax & AUC Low Cmax & AUC Solubility Kinetic Solubility Assay Low Cmax & AUC->Solubility Investigate Dissolution Dissolution Rate Study Low Cmax & AUC->Dissolution Investigate Permeability Caco-2 Permeability Assay Low Cmax & AUC->Permeability Investigate Metabolism Metabolic Stability Assay Low Cmax & AUC->Metabolism Investigate PoorSolubility Poor Solubility Solubility->PoorSolubility Indicates Dissolution->PoorSolubility Indicates Efflux P-gp/BCRP Efflux Permeability->Efflux Indicates Efflux Ratio > 2 FirstPass High First-Pass Metabolism Metabolism->FirstPass Indicates SolidDispersion Solid Dispersion PoorSolubility->SolidDispersion Address with LipidFormulation Lipid-Based Formulation PoorSolubility->LipidFormulation Address with ParticleSize Particle Size Reduction PoorSolubility->ParticleSize Address with FirstPass->SolidDispersion Address with FirstPass->LipidFormulation Address with FirstPass->ParticleSize Address with Efflux->SolidDispersion Address with Efflux->LipidFormulation Address with Efflux->ParticleSize Address with RatPK Rat Pharmacokinetic Study SolidDispersion->RatPK Test Formulation LipidFormulation->RatPK Test Formulation ParticleSize->RatPK Test Formulation

Caption: Troubleshooting workflow for low oral bioavailability.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Anilinoquinazoline This compound Drug Anilinoquinazoline->EGFR Inhibits ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: EGFR signaling pathway and the inhibitory action of this compound drugs.

References

challenges in the clinical development of 4-anilinoquinazoline inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-anilinoquinazoline inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical and preclinical development of this important class of kinase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Acquired Resistance

Q1: My EGFR-mutant cancer cells, which were initially sensitive to a first-generation inhibitor (e.g., gefitinib, erlotinib), have stopped responding. What is the most common mechanism of acquired resistance?

A1: The most prevalent mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) is the emergence of a secondary mutation in the EGFR gene.[1][2] The most common of these is the T790M mutation, a substitution of threonine (T) with methionine (M) at position 790 in exon 20 of the EGFR kinase domain.[1] This single amino acid change is found in up to 60% of patients who develop resistance to drugs like gefitinib or erlotinib.[3]

The T790M mutation does not work by sterically blocking the drug from binding.[4] Instead, it increases the kinase's affinity for ATP by more than an order of magnitude.[4] This makes it much more difficult for ATP-competitive inhibitors like gefitinib and erlotinib to effectively block the receptor's activity, leading to restored downstream signaling and cell proliferation despite the presence of the drug.[3][4]

Q2: How can I determine if my resistant cell line has acquired the T790M mutation?

A2: To confirm the presence of the T790M mutation, you should perform genetic sequencing of the EGFR gene from your resistant cells. A common and sensitive method is a mutant-enriched Polymerase Chain Reaction (PCR) followed by Sanger sequencing or, for higher sensitivity and quantification, Next-Generation Sequencing (NGS).[2] A detailed protocol for a PCR-based detection method is provided in the "Experimental Protocols" section below.

Q3: My cells are resistant to a third-generation inhibitor like osimertinib. What resistance mechanism should I investigate?

A3: While third-generation inhibitors are effective against the T790M mutation, resistance can still emerge. A key mechanism to investigate is a tertiary point mutation, C797S, at the ATP binding site. This mutation replaces the cysteine residue that irreversible inhibitors, like osimertinib, rely on to form a covalent bond, thereby preventing their inhibitory action.[5]

Toxicity and Off-Target Effects

Q4: I'm observing significant toxicity (e.g., weight loss, skin rash) in my animal xenograft studies. What are the common toxicities associated with this compound inhibitors and how can I manage them?

A4: Common toxicities observed in both clinical and preclinical studies include dermatological issues (rash, pruritus), gastrointestinal problems (diarrhea, nausea), and liver dysfunction.[6][7][8] These side effects are often linked to the inhibition of wild-type EGFR in healthy tissues like the skin and gut.

To manage toxicity in your experiments:

  • Dose Reduction: Determine the Maximum Tolerated Dose (MTD) and consider performing efficacy studies at doses at or below the MTD.[9]

  • Modified Dosing Schedule: Instead of daily dosing, explore alternative schedules (e.g., every other day, twice weekly) that may maintain efficacy while reducing cumulative toxicity.

  • Supportive Care: In animal models, ensure proper hydration and nutrition. For skin rashes, topical emollients can be considered if the study design allows.

  • Select a Different Inhibitor: Different inhibitors have varying toxicity profiles. For instance, gefitinib has been associated with a higher frequency of liver dysfunction, whereas afatinib may result in more severe diarrhea and rash.[6][7][10]

Q5: How can I experimentally confirm that my inhibitor is hitting its intended target (EGFR) and not just causing non-specific toxicity?

A5: To confirm on-target activity, you should measure the phosphorylation status of EGFR and key downstream signaling proteins. A successful EGFR inhibitor should decrease the phosphorylation of EGFR (p-EGFR).

  • Western Blotting: This is the gold-standard method. Treat your sensitive cells with the inhibitor for a specific time course and at various concentrations. Harvest the cell lysates and perform a Western blot using antibodies against p-EGFR and total EGFR. A dose- and time-dependent decrease in the p-EGFR/total EGFR ratio confirms target engagement. You can also probe for downstream markers like p-Akt and p-ERK. A detailed protocol is provided below.

  • Control Cell Lines: Use a cell line that does not express EGFR or has a wild-type, non-addicted phenotype (e.g., A549) as a negative control to assess off-target effects.[11] If the inhibitor shows high potency in both EGFR-mutant and wild-type cells, it may indicate significant off-target activity.[12]

Data Presentation

Table 1: Comparative Toxicity of Common EGFR TKIs

This table summarizes the frequency of common adverse events (any grade) observed in clinical trials for first and second-generation this compound inhibitors.

Adverse EventGefitinibErlotinibAfatinib
Rash/Dermatitis 62.0%62.0%84.8%
Diarrhea 44.4%42.4%91.7%
Liver Dysfunction (Increased ALT/AST) 61.7%17.8%20.1%
Anorexia SimilarSimilarHigher
Fatigue SimilarSimilarHigher
Mucositis/Stomatitis SimilarSimilarHigher

Data compiled from a meta-analysis of clinical trials.[7][10]

Table 2: Effect of T790M Mutation on Gefitinib Binding Affinity

This table illustrates how the T790M mutation increases the affinity for ATP, thereby reducing the relative potency of gefitinib.

EGFR MutantGefitinib Binding (Kd, nM)ATP Affinity (Km,ATP, µM)
L858R (Sensitive) 2.451
L858R/T790M (Resistant) 10.94

Data shows that while gefitinib binding is only modestly affected (~4-fold weaker), the ATP affinity of the resistant mutant is over 10-fold stronger, making it harder for the drug to compete.[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Autophosphorylation & Activation RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Proliferation Cell Proliferation & Survival Inhibitor Inhibitor Inhibitor->EGFR Blocks ATP Binding ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation

Resistance_Workflow cluster_culture Cell Culture cluster_analysis Molecular Analysis start Sensitive cells show decreased response to inhibitor culture_resistant Culture cells with escalating drug concentration start->culture_resistant isolate_clones Isolate and expand resistant clones culture_resistant->isolate_clones extract_gDNA Extract genomic DNA isolate_clones->extract_gDNA pcr_seq PCR amplify & sequence EGFR kinase domain extract_gDNA->pcr_seq check_t790m Analyze for T790M (or other mutations) pcr_seq->check_t790m outcome_t790m T790M Positive: Test 3rd-gen inhibitors check_t790m->outcome_t790m Yes outcome_negative T790M Negative: Investigate bypass tracks check_t790m->outcome_negative No western_blot Western Blot for alternate pathway activation (e.g., p-MET) outcome_negative->western_blot

Troubleshooting_Guide start Problem: No inhibition observed in cell proliferation assay q1 Is the inhibitor soluble and stable in media? start->q1 sol_issue Solution: Check solubility. Use DMSO stock. Prepare fresh dilutions. q1->sol_issue No q2 Are the cells healthy and in log growth phase? q1->q2 Yes a1_yes Yes a1_no No cell_issue Solution: Use fresh cells. Ensure proper seeding density. Check for contamination. q2->cell_issue No q3 Is the cell line known to be sensitive to EGFR inhibition? q2->q3 Yes a2_yes Yes a2_no No line_issue Solution: Use a positive control cell line (e.g., HCC827). Confirm EGFR mutation status. q3->line_issue No q4 Is on-target activity confirmed? (p-EGFR Western Blot) q3->q4 Yes a3_yes Yes a3_no No target_issue Solution: Perform Western Blot to confirm target engagement. Check inhibitor purity/activity. q4->target_issue No final Conclusion: Cells may have intrinsic or acquired resistance. Investigate resistance mechanisms. q4->final Yes a4_yes Yes a4_no No

Experimental Protocols

Protocol 1: Western Blot for Phospho-EGFR (p-EGFR)

Objective: To determine if a this compound inhibitor is blocking the phosphorylation of EGFR in a sensitive cell line.

Methodology:

  • Cell Culture and Treatment:

    • Plate EGFR-mutant cells (e.g., HCC827, PC-9) in 6-well plates and allow them to adhere overnight. Ensure cells are at 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal receptor activation.

    • Pre-treat cells with varying concentrations of your inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with EGF ligand (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lysis and Protein Quantification:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an 8% SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total EGFR and a loading control like GAPDH or β-Actin.

Protocol 2: Cell Proliferation Assay (MTT/XTT-based)

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a this compound inhibitor.

Methodology:

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Allow cells to adhere for 24 hours.

  • Drug Treatment:

    • Prepare a 2X serial dilution of your inhibitor in culture medium. You should have a range of at least 8 concentrations, plus a vehicle-only control.

    • Remove the old medium from the 96-well plate and add 100 µL of the drug-containing medium to the appropriate wells.

  • Incubation:

    • Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Reagent Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of a novel EGFR inhibitor in an animal model.[9][11]

Methodology:

  • Cell Culture and Implantation:

    • Culture a human cancer cell line with a known EGFR activating mutation (e.g., NCI-H1975 for T790M studies) under sterile conditions.[11]

    • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously implant 5 x 10^6 cells into the flank of immunodeficient mice (e.g., 6-8 week old female athymic nude mice).[11]

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[9]

    • Once tumors reach the target size, randomize animals into treatment groups (e.g., n=5-10 per group), including a vehicle control group and a positive control group (e.g., a standard-of-care inhibitor).

  • Drug Formulation and Administration:

    • Formulate the inhibitor in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).[11]

    • Begin treatment at doses determined from prior MTD studies. Administer the drug according to the planned schedule (e.g., daily).

  • Monitoring and Endpoints:

    • Measure tumor volume and animal body weight 2-3 times per week. Body weight is a key indicator of toxicity.[9]

    • Observe animals daily for clinical signs of distress.

    • The study endpoint is typically when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³) or at a fixed time point.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Weigh the tumors and process them for further analysis, such as immunohistochemistry (IHC) for p-EGFR or Western blotting to confirm target modulation in vivo.

References

Validation & Comparative

A Comparative Efficacy Analysis: 4-Anilinoquinazoline Derivatives versus Erlotinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of novel 4-anilinoquinazoline derivatives against the established EGFR inhibitor, erlotinib. This analysis is supported by experimental data from peer-reviewed studies, offering insights into the evolving landscape of targeted cancer therapy.

The this compound scaffold has been a cornerstone in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Erlotinib, a prominent member of this class, has been a first-line treatment for non-small cell lung cancer (NSCLC) patients harboring activating EGFR mutations. However, the emergence of drug resistance has necessitated the development of new derivatives with improved potency and efficacy against both wild-type and mutant forms of EGFR. This guide summarizes the comparative efficacy of several next-generation this compound derivatives against erlotinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the in vitro inhibitory activities of various this compound derivatives compared to erlotinib. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the target enzyme or cell growth. Lower IC50 values indicate higher potency.

Table 1: EGFR Kinase Inhibitory Activity (IC50 in nM)

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Reference
Erlotinib2>1000[1]
Derivative 14 6.38.4[1]
Derivative 44 0.4100[1]
Compound 7i 17.32Not Reported[2]
Gefitinib25.42Not Reported[2]
Erlotinib33.25Not Reported[2]
Compound 6m 3.2Not Reported[3]

Table 2: Anti-proliferative Activity against Cancer Cell Lines (IC50 in µM)

CompoundA549 (NSCLC)H1975 (NSCLC, L858R/T790M)HepG2 (Hepatocellular Carcinoma)MCF-7 (Breast Cancer)Reference
Erlotinib>10 (Resistant)>10 (Resistant)--[4]
Derivative 3d ----[4]
KYSE70TR (Resistant)7.17[4]
KYSE410TR (Resistant)7.91[4]
KYSE450TR (Resistant)10.02[4]
H1650TR (Resistant)5.76[4]
HCC827GR (Resistant)2.38[4]
Compound 7i 2.25--2.81[2]
HT-29 (Colon)1.72[2]
Gefitinib>101.23>10>10[2][5]
Compound 19g -0.11--[5]
Compound 19c -<1.23--[5]
Compound 19d -<1.23--[5]
Compound 19f -<1.23--[5]
Compound 19h -<1.23--[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols used to evaluate the efficacy of this compound derivatives.

EGFR Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.

  • Reagents and Materials: Recombinant human EGFR enzyme, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The EGFR enzyme is pre-incubated with serially diluted concentrations of the test compound (e.g., this compound derivative or erlotinib) in a 96-well plate.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

    • The amount of ADP produced, which is proportional to the enzyme activity, is measured using a luminescence-based detection reagent.

    • The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A549, H1975) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

    • After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

    • Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is determined by analyzing the dose-response curve.

Western Blot Analysis for Phosphorylated EGFR (p-EGFR)

This technique is used to detect the levels of phosphorylated EGFR in treated cells, providing a direct measure of the inhibitor's target engagement.

  • Cell Lysis and Protein Quantification:

    • Cancer cells are treated with the test compounds for a specific time, followed by stimulation with EGF to induce EGFR phosphorylation.

    • The cells are then lysed to extract total protein.

    • The protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Procedure:

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against total EGFR and a loading control protein (e.g., GAPDH or β-actin).

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and the experimental workflows.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding P1 P EGFR:f2->P1 Autophosphorylation P2 P EGFR:f2->P2 P3 P EGFR:f2->P3 ADP ADP EGFR:f2->ADP Downstream Downstream Signaling (RAS-RAF-MAPK, PI3K-AKT) EGFR:f2->Downstream Activation Inhibitor This compound Derivative / Erlotinib Inhibitor->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Experimental_Workflow cluster_kinase EGFR Kinase Inhibition Assay cluster_cell Cell Viability (MTT) Assay cluster_western Western Blot for p-EGFR k1 Incubate EGFR with Inhibitor k2 Add ATP and Substrate k1->k2 k3 Measure ADP Production k2->k3 k4 Calculate IC50 k3->k4 c1 Seed Cancer Cells c2 Treat with Inhibitor c1->c2 c3 Add MTT Reagent c2->c3 c4 Measure Absorbance c3->c4 c5 Calculate IC50 c4->c5 w1 Treat Cells with Inhibitor & EGF w2 Protein Extraction & Quantification w1->w2 w3 SDS-PAGE & Transfer w2->w3 w4 Antibody Incubation (p-EGFR, Total EGFR) w3->w4 w5 Detection & Analysis w4->w5

References

4-Anilinoquinazoline as a Dual EGFR/VEGFR Inhibitor: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concurrent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways represents a promising strategy in cancer therapy. This approach aims to simultaneously tackle tumor cell proliferation and angiogenesis, two critical processes in tumor growth and metastasis. The 4-anilinoquinazoline scaffold has emerged as a privileged structure for designing potent dual inhibitors of these receptor tyrosine kinases. This guide provides a comparative validation of this compound derivatives against other established dual EGFR/VEGFR inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Dual EGFR/VEGFR Inhibitors

The following tables summarize the in vitro inhibitory activities of various this compound derivatives and approved multi-kinase inhibitors against EGFR and VEGFR-2. This quantitative data allows for a direct comparison of their potency.

Table 1: Inhibitory Activity of Experimental this compound Derivatives

Compound IDEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference
Acylamino Derivative 15a 130560[1]
Acylamino Derivative 15b 1501810[1]
Acylamino Derivative 15e 690870[1]
Urea Derivative 19i 179[2]
Urea Derivative 19j 7814[2]
Urea Derivative 19l 5114[2]
Compound 19 2103[3]
6,7-dimethoxy-4-anilinoquinazoline analogue 10 Not Reported16[4]
Substituted quinazoline 3 Not Reported8.4[4]
Substituted quinazoline 4 Not Reported9.3[4]

Table 2: Inhibitory Activity of Approved Dual-Targeted Kinase Inhibitors

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)Reference(s)
Vandetanib 50040[5]
Cabozantinib Not a primary target0.035[6][7]
Lenvatinib Not a primary target4[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of these inhibitors are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of isolated EGFR and VEGFR-2 kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in the kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

    • Add 10 µL of the master mix to each well.

    • Initiate the reaction by adding 10 µL of the diluted EGFR or VEGFR-2 enzyme to each well.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[9]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition versus the log concentration of the test compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell lines (e.g., A549, HT-29, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 × 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).[10]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[10]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the log concentration of the compound.

In Vivo Tumor Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Matrigel (optional, to improve tumor take rate)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium, optionally mixed with Matrigel.

    • Inject the cell suspension (e.g., 1-5 x 10⁶ cells) subcutaneously into the flank of the mice.[11]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable volume (e.g., 50-150 mm³), randomize the mice into treatment and control groups.[11]

    • Administer the test compound and vehicle control to their respective groups according to the predetermined dosing schedule and route.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) with calipers two to three times per week.

    • Calculate the tumor volume using the formula: Volume = (width)² x length/2.[12]

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate the EGFR and VEGFR signaling pathways and a typical workflow for inhibitor validation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates STAT3 STAT3 Dimerization->STAT3 Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3->Nucleus Proliferation Proliferation, Survival, Invasion Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade.

VEGFR_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Activates PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Nucleus Nucleus RAF_MEK_ERK->Nucleus AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis, Permeability, Survival eNOS->Angiogenesis Nucleus->Angiogenesis

Caption: Key pathways in VEGFR-2 signaling.

Experimental_Workflow Start Compound Synthesis Kinase_Assay In Vitro Kinase Assays (EGFR/VEGFR-2) Start->Kinase_Assay Cell_Assay Cell-Based Assays (e.g., MTT) Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Kinase_Assay Iterate In_Vivo In Vivo Xenograft Models Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Drug discovery workflow for inhibitors.

References

A Comparative Analysis of First vs. Second-Generation 4-Anilinoquinazoline EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). Among the most successful classes of drugs are the 4-anilinoquinazoline derivatives, which function as EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed comparative analysis of the first- and second-generation inhibitors, focusing on their mechanism of action, potency, clinical efficacy, and the experimental methodologies used for their evaluation.

Introduction: The Evolution of EGFR Inhibition

First-generation EGFR TKIs, such as gefitinib and erlotinib, were the pioneers in this class of targeted therapies. They function as reversible inhibitors of the EGFR tyrosine kinase, competing with adenosine triphosphate (ATP) at the catalytic site. While highly effective in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R substitution), the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[1][2]

This challenge spurred the development of second-generation EGFR TKIs, including afatinib and dacomitinib. These inhibitors were designed to have a broader and more durable effect. Key distinctions of the second-generation agents are their irreversible binding to the EGFR kinase domain and their activity against multiple members of the ErbB/HER family of receptors (EGFR/HER1, HER2, and HER4).[1][2][3] The irreversible binding is achieved through the formation of a covalent bond with a cysteine residue within the ATP-binding pocket, leading to a more sustained inhibition of signaling.[1][2]

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference between the two generations lies in their interaction with the EGFR kinase domain.

  • First-Generation (Reversible): Gefitinib and erlotinib bind non-covalently to the ATP-binding site of the EGFR kinase domain. This interaction is reversible, meaning the inhibitor can associate and dissociate from the receptor. Their efficacy is dependent on maintaining a sufficient intracellular concentration to outcompete ATP.

  • Second-Generation (Irreversible): Afatinib and dacomitinib form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[1] This irreversible binding leads to a prolonged and more potent inhibition of kinase activity, as the receptor is permanently inactivated. This mechanism was initially hypothesized to be more effective at overcoming resistance mediated by the T790M mutation.[4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and performance data for representative first- and second-generation this compound inhibitors.

Table 1: Inhibitor Characteristics
Inhibitor Generation Binding Mechanism Primary Targets
Gefitinib FirstReversibleEGFR
Erlotinib FirstReversibleEGFR
Afatinib SecondIrreversibleEGFR, HER2, HER4
Dacomitinib SecondIrreversibleEGFR, HER2, HER4
Table 2: Comparative Inhibitory Potency (IC50 Values)

IC50 values are highly dependent on the specific assay conditions and cell lines used. The data below is a representative compilation from various sources and should be interpreted as a comparative guide.

Inhibitor Wild-Type EGFR (nM) EGFR Exon 19 Deletion (nM) EGFR L858R (nM) EGFR T790M (nM) HER2 (nM)
Gefitinib 26 - 37~2.5~37>1000>10,000
Erlotinib 2~2~2>1000>10,000
Afatinib ~31~0.5~1~10~14
Dacomitinib ~6~1~1~10-50~40
Table 3: Summary of Key Clinical Trial Data
Clinical Trial Inhibitor Comparison Patient Population Primary Endpoint (Median) Hazard Ratio (95% CI) Key Finding
LUX-Lung 7 Afatinib vs. GefitinibFirst-line, EGFR mutation-positive NSCLCPFS: 11.0 vs. 10.9 months0.73 (0.57–0.95)Afatinib showed a statistically significant improvement in PFS compared to gefitinib.[5][6]
ARCHER 1050 Dacomitinib vs. GefitinibFirst-line, EGFR mutation-positive NSCLCPFS: 14.7 vs. 9.2 months0.59 (0.47–0.74)Dacomitinib demonstrated a significant improvement in PFS over gefitinib.[7][8]
ARCHER 1009 / A7471028 (pooled) Dacomitinib vs. ErlotinibPreviously treated, EGFR mutation-positive NSCLCPFS: 14.6 vs. 9.6 months0.717 (0.458–1.124)Dacomitinib showed a trend towards improved PFS, though not statistically significant in this pooled analysis.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of kinase inhibitors. Below are standardized methodologies for key assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR. The amount of ADP produced in the kinase reaction is quantified using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).[10][11]

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute the inhibitors and controls in kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or control (e.g., DMSO for 100% activity, buffer for background).

  • Add 2 µL of the recombinant EGFR enzyme at a pre-determined optimal concentration.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: Cell-Based Proliferation/Viability Assay

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines that are dependent on EGFR signaling.

Materials:

  • NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitors (dissolved in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells per well in 90 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the test inhibitors in culture medium. Add 10 µL of the diluted inhibitors to the respective wells. Include wells with vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Protocol 3: Western Blotting for EGFR Phosphorylation

This protocol is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK, providing a direct measure of target engagement in a cellular context.

Materials:

  • NSCLC cell lines

  • Serum-free culture medium

  • Epidermal Growth Factor (EGF)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, denature by boiling in Laemmli buffer, and resolve by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total EGFR and β-actin.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins across different treatment conditions.

Mandatory Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 HER2->Dimer Ligand EGF Ligand Ligand->EGFR binds PI3K PI3K Dimer->PI3K Grb2 Grb2/Shc Dimer->Grb2 FirstGen First-Gen Inhibitors (Gefitinib, Erlotinib) Reversible FirstGen->Dimer inhibits SecondGen Second-Gen Inhibitors (Afatinib, Dacomitinib) Irreversible SecondGen->HER2 inhibits SecondGen->Dimer inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: EGFR signaling pathway and points of inhibition.

Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - Serial dilution of Inhibitor - Kinase, Substrate, ATP Start->Prep Reaction Set up Kinase Reaction in 384-well plate Prep->Reaction Incubate_Kinase Incubate at 30°C for 60 min Reaction->Incubate_Kinase Stop_Deplete Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate_Kinase->Stop_Deplete Incubate_Stop Incubate at RT for 40 min Stop_Deplete->Incubate_Stop Detect Add Kinase Detection Reagent (Generate Luminescence) Incubate_Stop->Detect Incubate_Detect Incubate at RT for 30 min Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Analyze Data Analysis: Calculate % Inhibition Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The evolution from first- to second-generation this compound inhibitors represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC. Second-generation inhibitors, with their irreversible binding mechanism and broader ErbB family inhibition, have demonstrated superior progression-free survival in head-to-head clinical trials against their first-generation counterparts.[5][6][7][8] However, this increased efficacy can be associated with a different toxicity profile, which requires careful management. The choice between these generations of inhibitors depends on various factors, including the specific EGFR mutation, patient characteristics, and tolerance to potential side effects. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers and clinicians working to further refine and personalize EGFR-targeted therapies.

References

Unraveling the Kinase Cross-Reactivity of 4-Anilinoquinazoline Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, leading to several clinically successful drugs. However, achieving absolute target specificity remains a significant challenge. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of three prominent this compound-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. The information presented herein is supported by experimental data to aid researchers in understanding the selectivity of these compounds and to provide a framework for profiling novel inhibitors.

Comparative Kinase Selectivity Profiles

A critical aspect of kinase inhibitor characterization is to determine its activity across a broad panel of kinases. This provides a quantitative measure of its selectivity and reveals potential off-target interactions. The following table summarizes the inhibitory activity (IC50 values) of Gefitinib, Erlotinib, and Lapatinib against their primary targets and a selection of common off-target kinases.

Kinase TargetGefitinib (IC50, nM)Erlotinib (IC50, nM)Lapatinib (IC50, nM)
Primary Targets
EGFR26 - 37[1]2[1]10.8[1][2]
ErbB2 (HER2)>10,000[1]>10,000[1]9.2[1][2]
Key Off-Targets
ABL11,700[1]>10,000[1]>10,000[1]
SRC>10,000[1]>10,000[1]>10,000[1]
KDR (VEGFR2)3,400[1]>10,000[1]>10,000[1]
FLT1 (VEGFR1)>10,000[1]>10,000[1]>10,000[1]
PDGFRβ1,400[1]>10,000[1]>10,000[1]
ErbB4 (HER4)--367[2]

Note: IC50 values can vary depending on the specific in vitro assay conditions.

Signaling Pathways Modulated by this compound Inhibitors

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the potential physiological consequences of inhibitor binding. The diagrams below illustrate the EGFR/HER2 and VEGFR signaling pathways, which are frequently modulated by quinazoline-based inhibitors.

EGFR_HER2_Signaling Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Erlotinib Erlotinib Erlotinib->EGFR Lapatinib Lapatinib Lapatinib->EGFR Lapatinib->HER2 VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg RAS RAS Dimerization->RAS PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability ERK->Angiogenesis Gefitinib Gefitinib (off-target) Gefitinib->VEGFR Kinobeads_Workflow start Start: Cell Lysate Preparation incubation Incubate Lysate with Inhibitor (or DMSO) start->incubation kinobeads Add Kinobeads (Immobilized Broad-Spectrum Inhibitors) incubation->kinobeads binding Competitive Binding (Inhibitor vs. Kinobeads) kinobeads->binding wash Wash Beads to Remove Non-Bound Proteins binding->wash elution Elute Bound Kinases wash->elution digest Protein Digestion (e.g., Trypsin) elution->digest lcms LC-MS/MS Analysis digest->lcms analysis Data Analysis: Identify and Quantify Bound Kinases lcms->analysis end End: Determine Inhibitor Selectivity Profile analysis->end

References

Confirming the Binding Affinity of 4-Anilinoquinazolines to the ATP Pocket: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals require robust methods to ascertain the binding affinity of small molecule inhibitors. This guide provides a comparative overview of the binding affinity of 4-anilinoquinazolines, a prominent class of kinase inhibitors, to the ATP binding pocket of their target enzymes. Detailed experimental protocols and supporting data are presented to facilitate the objective comparison of these compounds.

The 4-anilinoquinazoline scaffold has proven to be a cornerstone in the development of potent and selective kinase inhibitors. These compounds act as competitive inhibitors at the ATP binding site, a mechanism confirmed across various kinases. Their efficacy is determined by their binding affinity, a critical parameter in drug discovery that is often quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the inhibitor constant (Ki).

Comparative Binding Affinities of this compound Derivatives

The following table summarizes the binding affinities of several this compound-based inhibitors against their respective kinase targets. This data, compiled from various studies, highlights the potency and selectivity that can be achieved with this chemical scaffold.

InhibitorTarget KinaseBinding Affinity MetricValue
6,7-dimethoxy derivativeEGFRIC5029 pM[1]
GefitinibEGFRIC5025.42 nM[2]
ErlotinibEGFRIC5033.25 nM[2]
Compound 7i (6-arylureido-4-anilinoquinazoline)EGFRIC5017.32 nM[2]
4-(3-hydroxyanilino)-6,7-dimethoxyquinazolineCDK2--
4-(3-methylsulfanylanilino)-6,7-dimethoxyquinazolinep38 Kinase--
4-anilinoquinoline 1GAKKd31 nM[3]
This compound 3GAKKd15 nM[3]
LapatinibPKN3IC50Moderate activity[4]
7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 16PKN3IC5014 nM[4]

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount. Several robust experimental protocols are employed for this purpose. Below are detailed methodologies for commonly used assays.

In Vitro Kinase Assay (IC50 Determination)

This method measures the ability of an inhibitor to block the enzymatic activity of the target kinase.

Objective: To determine the concentration of an inhibitor required to inhibit kinase activity by 50%.

Procedure:

  • Reaction Mixture Preparation: In a microplate, combine the recombinant target kinase, a suitable peptide substrate, and ATP.

  • Inhibitor Addition: Add the this compound inhibitor at various concentrations to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 30-60 minutes).[5][6]

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved through various methods:

    • Radiometric Assay: Use radiolabeled ATP and measure the incorporation of the radioactive phosphate into the substrate.[5]

    • Luminescence-Based Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced, which is converted to ATP and then used in a luciferase reaction to generate a luminescent signal.[2]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[5]

Fluorescence Resonance Energy Transfer (FRET)-Based Binding Assay (e.g., LanthaScreen™)

This assay directly measures the binding and displacement of a fluorescently labeled, ATP-competitive tracer from the kinase.

Objective: To determine the affinity of an inhibitor by its ability to displace a fluorescent tracer from the kinase's ATP pocket.

Procedure:

  • Reagent Preparation: Prepare solutions of the target kinase, a europium-labeled anti-tag antibody that binds to the kinase, and an Alexa Fluor® 647-labeled ATP-competitive kinase tracer.[7]

  • Assay Plate Setup:

    • Add the test compound (this compound inhibitor) at various concentrations.

    • Add a mixture of the kinase and the europium-labeled antibody.

    • Add the fluorescent tracer.[7]

  • Incubation: Incubate the plate at room temperature for a specified time, typically 1 hour.[7]

  • FRET Measurement: Read the plate using a suitable plate reader. FRET occurs when the tracer and the antibody are both bound to the kinase, resulting in a high signal. The binding of the inhibitor displaces the tracer, leading to a loss of FRET.[7]

  • Data Analysis: The IC50 value is determined by plotting the FRET signal against the inhibitor concentration.

Split-Luciferase Binding Assay (SLCA)

This assay measures the binding of an inhibitor to a kinase in a cellular or biochemical format.

Objective: To quantify the interaction between a kinase and an inhibitor by measuring the reconstitution of a split-luciferase enzyme.

Procedure:

  • Assay Principle: The kinase of interest is fused to one part of a luciferase enzyme, and a universal binding partner is fused to the other part. In the presence of a tracer that binds to the kinase, the luciferase fragments come together and produce a signal.

  • Inhibitor Screening: The this compound analogues are screened in a dose-response format to determine their IC50 values by measuring the displacement of the tracer.[4]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and biological context, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor This compound Inhibitor (Serial Dilution) Reaction Incubate Kinase, Substrate, ATP, and Inhibitor Inhibitor->Reaction Kinase Target Kinase Solution Kinase->Reaction Substrate Substrate & ATP Solution Substrate->Reaction Detection Measure Kinase Activity (e.g., Luminescence, Radioactivity) Reaction->Detection Analysis Data Analysis: Plot Inhibition vs. [Inhibitor] Detection->Analysis IC50 Determine IC50 Value Analysis->IC50 Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Phosphorylation ATP ATP ATP->EGFR Anilinoquinazoline This compound Inhibitor Anilinoquinazoline->EGFR Blocks ATP Binding Proliferation Gene Expression (Cell Proliferation, Survival) Downstream->Proliferation

References

Head-to-Head Comparison of 4-Anilinoquinazoline Analogs in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, primarily as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] This guide provides a head-to-head comparison of the in vitro cytotoxicity of various this compound analogs, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the therapeutic potential of these compounds and guiding future drug discovery efforts.

Comparative Cytotoxicity Data

The cytotoxic activity of this compound analogs is typically evaluated using cancer cell lines with high EGFR expression. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for comparison. The following table summarizes the IC50 values for several novel this compound analogs against various cancer cell lines, with established drugs like Gefitinib, Afatinib, and Doxorubicin included for reference.

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
9o A549 (Lung)1.32 ± 0.38Afatinib1.40 ± 0.83[3]
HepG2 (Liver)0.07 ± 0.01Afatinib1.33 ± 1.28[3]
MCF-7 (Breast)0.91 ± 0.29Afatinib2.63 ± 1.06[3]
PC-3 (Prostate)4.89 ± 0.69Afatinib3.96 ± 0.59[3]
13j A549 (Lung)Equivalent to GefitinibGefitinibNot specified[3]
HepG2 (Liver)Better than GefitinibGefitinibNot specified[3]
SMMC7721 (Liver)Better than GefitinibGefitinibNot specified[3]
10b A549 (Lung)3.68GefitinibNot specified (stated as better or equivalent)[3]
NCI-H1975 (Lung)10.06GefitinibNot specified (stated as better or equivalent)[3]
AGS (Gastric)1.73GefitinibNot specified (stated as better or equivalent)[3]
HepG2 (Liver)2.04GefitinibNot specified (stated as better or equivalent)[3]
DW-8 HCT116 (Colon)8.50 ± 2.53--[4]
HT29 (Colon)5.80 ± 0.92--[4]
SW620 (Colon)6.15 ± 0.37--[4]
6j A431 (Skin)4.88 ± 0.13GefitinibNot specified (stated as more potent)[5]
H1975 (Lung)4.38 ± 0.08GefitinibNot specified (stated as more potent)[5]
A549 (Lung)11.97 ± 0.14GefitinibNot specified (stated as more potent)[5]
8l A431 (Skin)Better than VandetanibVandetanib0.11[6]
HUVEC (Endothelial)Better than VandetanibVandetanib5.01[6]

Experimental Protocols

The following is a generalized methodology for the MTT cytotoxicity assay, a common colorimetric assay for assessing cell metabolic activity, which is widely used to evaluate the cytotoxic potential of compounds.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

This compound derivatives primarily exert their cytotoxic effects by inhibiting receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][7] Some analogs also exhibit inhibitory activity against other tyrosine kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), making them dual inhibitors.[8]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activates Anilinoquinazoline This compound Analog Anilinoquinazoline->P_EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.

The inhibition of EGFR autophosphorylation blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[2]

Experimental_Workflow start Start synthesis Synthesis of This compound Analogs start->synthesis treatment Treatment with Analogs (Varying Concentrations) synthesis->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Cytotoxicity Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the cytotoxicity of this compound analogs.

References

Unveiling the Anti-Angiogenic Potential of 4-Anilinoquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the anti-angiogenic effects of various 4-anilinoquinazoline derivatives, supported by experimental data. These compounds have emerged as a promising class of tyrosine kinase inhibitors, primarily targeting the vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) signaling pathways, both crucial for tumor growth and angiogenesis. [1][2][3][4]

The dual inhibition of both EGFR and VEGFR signaling pathways presents a compelling strategy in cancer therapy, potentially leading to synergistic anti-tumor effects and overcoming resistance mechanisms.[1][2][3] This guide summarizes the inhibitory activities of several this compound derivatives and outlines the common experimental protocols used to validate their anti-angiogenic properties.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against key kinases and cancer cell lines, as reported in various studies. This data provides a quantitative comparison of their potency.

Compound IDTarget KinaseIC50 (nM)Target Cell LineIC50 (µM)Reference
19i EGFR1--[2]
VEGFR-279--[2]
19j EGFR78--[2]
VEGFR-214--[2]
19l EGFR51--[2]
VEGFR-214--[2]
15a EGFR130HT-295.27[3]
VEGFR-2560MCF-74.41[3]
H46011.95[3]
15b EGFR150--[3]
VEGFR-21810--[3]
15e EGFR690--[3]
VEGFR-2870--[3]
10a EGFRPotentA549, H446Enhanced under hypoxia[5]
VEGFR-2Potent[5]
10g EGFRPotentA549, H446Enhanced under hypoxia[5]
VEGFR-2Potent[5]
RB1 VEGFR-2 & EGFRPotentHCT116, K562, SKBR3Potent[6]
11d VEGFR-25490CNE-2, PC-3, SMMC-7721-[7]
6l VEGFR-284MCF-71.2[8]
HDAC2.8[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency. Cell lines represent various human cancers: HT-29 (colon), MCF-7 (breast), H460 (lung), A549 (lung), H446 (lung), HCT116 (colon), K562 (chronic myeloid leukemia), SKBR3 (breast), CNE-2 (nasopharyngeal), PC-3 (prostate), SMMC-7721 (liver).

Signaling Pathway Targeted by this compound Derivatives

The primary mechanism of anti-angiogenic action for these derivatives is the inhibition of receptor tyrosine kinases, particularly VEGFR-2. This inhibition disrupts the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K PI3K VEGFR-2->PI3K PLCγ PLCγ VEGFR-2->PLCγ This compound This compound This compound->VEGFR-2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival p70S6K p70S6K mTOR->p70S6K Proliferation Proliferation p70S6K->Proliferation PKC PKC PLCγ->PKC MAPK MAPK PKC->MAPK Migration Migration MAPK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

Validating the anti-angiogenic effects of this compound derivatives involves a series of in vitro and in vivo assays. The following outlines the methodologies for key experiments.

In Vitro Assays

1. Kinase Inhibition Assay (VEGFR-2 & EGFR):

  • Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinases.

  • Methodology: Recombinant human VEGFR-2 or EGFR kinase is incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric assays. The IC50 value is then calculated.

2. Cell Proliferation Assay (e.g., MTT Assay):

  • Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Methodology: Cancer cells (e.g., HUVEC, A549, MCF-7) are seeded in 96-well plates and treated with varying concentrations of the this compound derivatives for a specified period (e.g., 48-72 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The IC50 value, the concentration that inhibits cell growth by 50%, is determined.[6]

3. Endothelial Cell Tube Formation Assay:

  • Objective: To evaluate the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

  • Methodology: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel (a basement membrane extract) in the presence or absence of the test compounds. After an incubation period (typically 6-24 hours), the formation of tube-like structures is observed and quantified using microscopy and image analysis software. The total tube length, number of junctions, and number of loops are common parameters for quantification.

4. Wound Healing/Migration Assay:

  • Objective: To assess the effect of the compounds on the migratory capacity of endothelial or cancer cells.

  • Methodology: A confluent monolayer of cells is "wounded" by creating a scratch with a pipette tip. The cells are then treated with the test compounds. The rate of wound closure is monitored and photographed at different time points. The area of the wound is measured, and the percentage of wound closure is calculated to determine the inhibitory effect on cell migration.

In Vivo Assays

1. Chick Chorioallantoic Membrane (CAM) Assay:

  • Objective: To evaluate the anti-angiogenic activity of the compounds in a living system.

  • Methodology: Fertilized chicken eggs are incubated for several days. A small window is made in the shell to expose the chorioallantoic membrane (CAM), a highly vascularized tissue. A sterile filter paper disc or a gel-based pellet containing the test compound is placed on the CAM. After a further incubation period, the CAM is examined for changes in blood vessel formation around the implant. The degree of angiogenesis inhibition is assessed by counting the number of blood vessels or measuring the avascular zone.[6]

2. Tumor Xenograft Model:

  • Objective: To determine the anti-tumor and anti-angiogenic efficacy of the compounds in a mammalian model.

  • Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude mice). Once the tumors reach a palpable size, the mice are treated with the this compound derivative or a vehicle control, typically via oral gavage or intraperitoneal injection. Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemical staining for markers of angiogenesis (e.g., CD31) to assess microvessel density.[5]

Experimental Workflow for Anti-Angiogenic Drug Discovery

The process of identifying and validating novel anti-angiogenic compounds follows a structured workflow, from initial screening to in vivo efficacy studies.

G cluster_0 In Vitro Screening cluster_1 In Vitro Functional Assays cluster_2 In Vivo Validation cluster_3 Lead Optimization Kinase_Assay Kinase Inhibition Assay (VEGFR-2, EGFR) Cell_Proliferation Cell Proliferation Assay (MTT) Kinase_Assay->Cell_Proliferation Tube_Formation Tube Formation Assay Cell_Proliferation->Tube_Formation Wound_Healing Wound Healing Assay Tube_Formation->Wound_Healing CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Wound_Healing->CAM_Assay Xenograft Tumor Xenograft Model CAM_Assay->Xenograft Lead_Opt Lead Optimization Xenograft->Lead_Opt

Caption: A typical experimental workflow for evaluating anti-angiogenic compounds.

References

A Comparative Guide to Reversible vs. Irreversible 4-Anilinoquinazoline EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of reversible and irreversible 4-anilinoquinazoline inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key player in oncology. By presenting head-to-head experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows, this document serves as a critical resource for researchers in the field of kinase inhibitor development.

Introduction: The this compound Scaffold in EGFR Inhibition

The this compound scaffold has been a cornerstone in the development of EGFR tyrosine kinase inhibitors (TKIs). These inhibitors function by competing with ATP at the kinase domain's binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1] This class of inhibitors is broadly categorized into two main types based on their binding mechanism: reversible and irreversible inhibitors.

Reversible inhibitors , such as gefitinib and erlotinib, form non-covalent bonds with the EGFR kinase domain.[1] Their binding is transient, and their efficacy is dependent on maintaining a sufficient concentration in the vicinity of the target.

Irreversible inhibitors , including afatinib and dacomitinib, are characterized by the presence of a reactive group (e.g., an acrylamide "warhead") that forms a stable, covalent bond with a specific cysteine residue (Cys797) within the ATP binding pocket of EGFR.[2] This permanent inactivation of the enzyme can lead to a more sustained and potent inhibition.

Mechanism of Action and Signaling Pathway

The primary target of these inhibitors is the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation of its tyrosine residues. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and migration. Both reversible and irreversible this compound inhibitors block this initial autophosphorylation step.

EGFR_Signaling_Pathway

Comparative Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of selected reversible and irreversible this compound inhibitors against wild-type and mutant forms of EGFR.

In Vitro Potency (IC50, nM)
Inhibitor (Type)EGFR (Wild-Type)EGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)
Reversible
Gefitinib3.1[3]-->1000
Erlotinib0.56[3]-->1000
Irreversible
Afatinib10.20.210
Dacomitinib6.0[3]---

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Efficacy in Xenograft Models
InhibitorXenograft ModelDosingTumor Growth Inhibition (TGI) / Outcome
Gefitinib EGFR Exon 19 Deletion (Transgenic mice)5 mg/kg/dayLess tumor reduction compared to afatinib.
Afatinib EGFR Exon 19 Deletion (Transgenic mice)5 mg/kg/daySignificantly fewer tumors than vehicle and tended to have fewer than gefitinib.
Erlotinib Advanced NSCLC150 mg/dayMedian PFS: 1.91 months.[1]
Dacomitinib Advanced NSCLC45 mg/dayMedian PFS: 2.86 months; significantly improved vs. erlotinib.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of inhibitor performance.

In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of EGFR by 50% (IC50).

Materials:

  • Recombinant human EGFR protein (wild-type and mutant forms)

  • ATP (Adenosine triphosphate)

  • Suitable peptide substrate

  • Kinase assay buffer

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer.

  • Reaction Setup:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the plate.

    • Add a solution containing the EGFR enzyme and the peptide substrate in kinase buffer.

    • Allow a pre-incubation period for the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Autophosphorylation Assay (Western Blot)

This assay determines the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.

Materials:

  • Cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • Test inhibitors

  • EGF (Epidermal Growth Factor)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Serum-starve the cells to reduce basal EGFR activity.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control.

    • Stimulate the cells with EGF to induce EGFR autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-phospho-EGFR antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

  • Data Analysis:

    • Quantify the band intensities for phospho-EGFR and total EGFR.

    • Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.

Mandatory Visualizations

Inhibitor Binding Mechanisms at the EGFR ATP-Binding Site

Binding_Mechanisms

Experimental Workflow for Kinase Inhibitor Comparison

Experimental_Workflow

Conclusion

The choice between reversible and irreversible this compound inhibitors depends on the specific therapeutic goal. Irreversible inhibitors generally exhibit more potent and sustained target inhibition, which can translate to improved efficacy, particularly against certain resistance mutations. However, this can also lead to increased off-target effects and a different toxicity profile. Reversible inhibitors, while potentially requiring more continuous exposure to maintain efficacy, may offer a more manageable safety profile. This guide provides the foundational data and methodologies to aid researchers in making informed decisions during the drug discovery and development process.

References

A Comparative Guide to the Therapeutic Index of 4-Anilinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic index of various 4-anilinoquinazoline compounds, a prominent class of molecules often investigated for their potential as kinase inhibitors in cancer therapy. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher therapeutic index is generally indicative of a safer drug. This guide summarizes key experimental data, details the methodologies used, and visualizes relevant biological pathways and experimental workflows to aid in the assessment and development of these compounds.

Quantitative Data Summary

The following table summarizes the in vitro efficacy and cytotoxicity of selected this compound compounds, including both experimental derivatives and approved drugs. The "Selectivity Index" is provided where data on normal cell lines were available and is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher selectivity index suggests a greater therapeutic window.

CompoundTarget/ClassCancer Cell LineEfficacy (IC50, µM)Normal Cell LineCytotoxicity (IC50, µM)Selectivity Index (Normal/Cancer)In Vivo Efficacy/Toxicity Highlights
Gefitinib EGFR InhibitorA549 (Lung)~2.5 - 5[1]Patient-derived iPSCsHigher cytotoxicity in iPSCs from patients with severe hepatotoxicity[2]Not directly calculable from available dataEffective in EGFR-mutated NSCLC[3]
Erlotinib EGFR InhibitorA549 (Lung)5.3Normal Lung TissueReduced viability in tumor tissue but not normal tissue ex vivo[4]Favorable (Qualitative)[4]Has a narrow therapeutic index[5]
Lapatinib Dual EGFR/HER2 InhibitorWalker 256 (Breast)Not specifiedIEC-6 (Rat Intestinal)Not specifiedNot directly calculable from available dataExhibits ~100-fold selectivity over normal fibroblast cells[6]
Vandetanib VEGFR/EGFR InhibitorNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNovel derivatives (10a, 10g) showed reduced toxicity compared to vandetanib in vivo[7]
Icotinib Derivative (3b) EGFR InhibitorKYSE70TR (Esophageal)Not specifiedSHEE (Esophageal Epithelial)>50> Not calculableIcotinib has a better safety profile than gefitinib[8]
Afatinib Pan-HER InhibitorHCT-15 (Colorectal)Not specifiedIEC-6 (Rat Intestinal)Cell viability reduced to ~76% at 10nM after 72h[5]Not directly calculable from available dataEncapsulation in nanoparticles reduces cytotoxicity to normal cells[5]
Compound 13 PHGDH InhibitorSH-SY5Y (Neuroblastoma)13.1[9]Not specifiedNot specifiedNot specifiedFavorable drug-like and pharmacokinetic properties predicted[9]
Compound 26 PHGDH InhibitorA549 (Lung)24.1[9]Not specifiedNot specifiedNot specifiedFavorable drug-like and pharmacokinetic properties predicted[9]
Compound 19h EGFR InhibitorA549 (Lung)Sub-micromolar[10]Not specifiedNot specifiedNot specifiedSeveral folds more potent than gefitinib and erlotinib[10]
Compound 7i EGFR InhibitorA549 (Lung)2.25Not specifiedNot specifiedNot specifiedExcellent antitumor activity compared with gefitinib, erlotinib, and sorafenib[11]
Compound 40 Multi-target RTK InhibitorHepG2, A549, MCF-7, DU145, SH-SY5YBroad-spectrum inhibitionNot specifiedNot specifiedNot specifiedRobust antitumor efficacy and relatively lower toxicity in a xenograft model[12]
Compound 14d EGFR-C797S InhibitorBaF3-EGFR19del/T790M/C797S0.09[13]Not specifiedNot specifiedNot specifiedSignificantly inhibited tumor growth in a xenograft model[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the therapeutic index of this compound compounds.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against both cancerous and normal cell lines.

1. Cell Seeding:

  • Culture selected cancer and normal cell lines to a logarithmic growth phase.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.

2. Compound Treatment:

  • Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a complete culture medium to achieve a range of final concentrations.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired) using a microplate reader.

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against specific protein kinases, such as EGFR.

1. Reagent Preparation:

  • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

  • Prepare a serial dilution of the this compound test compound in DMSO.

  • Prepare an ATP solution at a concentration close to the Km value for the specific kinase in the kinase buffer.

2. Assay Procedure:

  • In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.

  • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

3. Detection:

  • Quantify the kinase activity using a suitable detection method. Common methods include:

    • Radiometric assays: Measuring the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate.

    • Fluorescence-based assays (e.g., TR-FRET): Using fluorescently labeled antibodies or substrates to detect phosphorylation.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Protocol 3: In Vivo Xenograft Efficacy and Toxicity Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy and systemic toxicity of this compound compounds in a mouse xenograft model.

1. Cell Line-Derived Xenograft (CDX) Model Establishment:

  • Culture a human cancer cell line of interest (e.g., A549) to the mid-log phase.

  • Harvest and resuspend the cells in a suitable medium (e.g., a mixture of medium and Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Monitor the mice for tumor growth.

2. Efficacy Study:

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and a vehicle control to their respective groups via a clinically relevant route (e.g., oral gavage) at predetermined doses and schedules.

  • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of general toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

3. Maximum Tolerated Dose (MTD) Study:

  • To determine the toxicity profile, administer escalating doses of the compound to different cohorts of tumor-free mice.

  • Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • The MTD is defined as the highest dose that does not cause severe toxicity or more than a certain percentage of body weight loss (e.g., 20%).

4. Data Analysis:

  • For the efficacy study, plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • For the MTD study, record the dose-limiting toxicities and determine the MTD.

  • The therapeutic index can be estimated by comparing the effective dose (the dose that achieves significant TGI) with the MTD.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a primary target for many this compound compounds. These compounds typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

EGFR_Signaling_Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K P1 P Anilinoquinazoline This compound Compound ATP ATP Anilinoquinazoline->ATP Competes with ADP ADP ATP->ADP Hydrolysis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound compounds.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing the therapeutic index of this compound compounds, from initial in vitro screening to in vivo efficacy and toxicity studies.

Therapeutic_Index_Workflow start Start: Compound Synthesis invitro_cancer In Vitro Cytotoxicity (Cancer Cell Lines) Determine IC50 start->invitro_cancer invitro_normal In Vitro Cytotoxicity (Normal Cell Lines) Determine IC50 start->invitro_normal selectivity Calculate Selectivity Index (IC50 Normal / IC50 Cancer) invitro_cancer->selectivity invitro_normal->selectivity invivo_mtd In Vivo MTD Study (Determine Maximum Tolerated Dose) selectivity->invivo_mtd Promising Candidates invivo_efficacy In Vivo Efficacy Study (Xenograft Model) Determine Effective Dose selectivity->invivo_efficacy Promising Candidates therapeutic_index Assess Therapeutic Index (MTD / Effective Dose) invivo_mtd->therapeutic_index invivo_efficacy->therapeutic_index lead_optimization Lead Optimization therapeutic_index->lead_optimization

Caption: Workflow for determining the therapeutic index of this compound compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Anilinoquinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-anilinoquinazoline and its derivatives, compounds often utilized in cancer research as tyrosine kinase inhibitors.[1] Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety Precautions:

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.

Waste Identification and Segregation:

Proper identification and segregation of chemical waste is the foundational step in safe disposal.[3] this compound is a heterocyclic organic compound containing nitrogen. As a precautionary measure, it should be treated as hazardous chemical waste.

  • Designated Waste Container: Utilize a dedicated and clearly labeled waste container for this compound waste. This container must be chemically compatible and possess a secure, leak-proof lid.[4]

  • Waste Stream: This compound should be disposed of as hazardous organic waste. It is critical to avoid mixing it with non-hazardous waste or other incompatible chemical waste streams, such as acids, bases, or strong oxidizing agents.[4][5]

Item Specification Purpose
Primary Container Chemically resistant, sealed container (e.g., HDPE or glass bottle)To safely contain solid and liquid this compound waste.
Secondary Containment Chemical-resistant tray or binTo contain spills or leaks from the primary container.[4]
Labeling "Hazardous Waste," "this compound," date of accumulationTo clearly identify the contents and associated hazards.[4]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coatTo protect personnel from exposure during handling.[2][6]

Disposal Workflow:

The following diagram outlines the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate as Hazardous Organic Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D Transfer to Storage E Ensure Secondary Containment D->E F Keep Container Securely Closed E->F G Arrange for Professional Disposal F->G Schedule Pickup H Licensed Waste Disposal Service G->H I Incineration or Other Approved Treatment H->I

Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Collection: As this compound waste is generated, immediately place it into the designated hazardous waste container. This includes any contaminated materials such as gloves, absorbent pads, or disposable labware.[4]

  • Container Management:

    • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added.[4]

    • Closure: Keep the waste container tightly sealed at all times, except when adding waste.[4]

  • Storage:

    • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation.

    • Secondary Containment: The primary waste container must be placed within a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Arranging for Disposal:

    • Once the container is full or has reached the end of its accumulation period (as per institutional guidelines), arrange for its collection by a licensed professional waste disposal service.[3]

    • Do not attempt to treat or dispose of this compound waste through standard laboratory drains or as regular trash.[4]

  • Decontamination of Empty Containers:

    • Any container that previously held this compound must be triple-rinsed with a suitable solvent before it can be considered for regular disposal.[4]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[4]

Disclaimer: The information provided here is based on general best practices for laboratory chemical waste disposal. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. Local, state, and federal regulations may vary and must be followed.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 4-Anilinoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the vital work of drug discovery and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing 4-Anilinoquinazoline, a key structural motif in many targeted cancer therapies. Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe research environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment should precede any handling of this compound. Based on the potential hazards associated with structurally similar compounds, the following personal protective equipment is recommended to prevent skin and respiratory exposure.

PPE CategorySpecificationRecommended Use
Hand Protection Chemically resistant gloves (e.g., Nitrile) tested against ASTM D6978 standard. Consider double-gloving.Mandatory for all handling procedures, including weighing, transfer, and disposal. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash-prone procedures.Required for all laboratory work with the compound to protect against splashes and airborne particles.
Body Protection A long-sleeved, impermeable laboratory coat that closes in the front. For larger quantities or tasks with a high risk of splashing, disposable coveralls are recommended.To protect skin and clothing from contamination. Cuffs should be closed, and the coat fully buttoned.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the compound as a powder or when there is a risk of aerosol generation. All respiratory protection should be part of a comprehensive institutional safety program.Use in well-ventilated areas or under a chemical fume hood to minimize inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Protocol

Handling Procedures:

  • Preparation: Before handling, ensure that a safety data sheet (SDS) for a closely related compound is reviewed, and an appropriate spill kit is readily available. All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.

  • Weighing and Transfer: Use a containment system, such as a glove box or a ventilated balance enclosure, when weighing the powdered compound. Handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling: Thoroughly wash hands with soap and water after removing gloves. Decontaminate all surfaces and equipment that may have come into contact with the compound.

Disposal Plan:

The disposal of this compound and any contaminated materials must comply with all local, state, and federal regulations for hazardous waste.

  • Waste Segregation: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash[1][2].

  • Contaminated Solvents: Waste solvents containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow of operations for safely handling this compound from initial preparation to final disposal.

prep Preparation - Review SDS - Prepare Spill Kit - Don Full PPE handling Handling in Fume Hood - Weighing (Ventilated Enclosure) - Solution Preparation prep->handling experiment Experimental Use - Follow Protocol - Avoid Aerosol Generation handling->experiment decon Decontamination - Clean Work Surfaces - Decontaminate Equipment experiment->decon waste Waste Segregation - Solids in Labeled Bin - Liquids in Labeled Container decon->waste disposal Disposal - Follow Institutional Protocol - Arrange for Waste Pickup waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Anilinoquinazoline
Reactant of Route 2
Reactant of Route 2
4-Anilinoquinazoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。